tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 2,4-dibenzylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-23(2,3)27-22(26)25-15-14-24(17-20-12-8-5-9-13-20)18-21(25)16-19-10-6-4-7-11-19/h4-13,21H,14-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZYFYMYMKUAHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479716 | |
| Record name | tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
489437-72-1 | |
| Record name | tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate. The piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in a wide array of biologically active compounds.[1][2] The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group and two benzyl groups on the piperazine ring creates a versatile intermediate for the synthesis of complex molecules. This document will delve into the nuanced aspects of its chemical behavior, offering field-proven insights for researchers, scientists, and professionals in drug development.
Introduction to the Piperazine Scaffold
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structural motif is of significant interest in pharmaceutical development due to its ability to form multiple hydrogen bonds, modulate acid-base properties, and influence the lipophilicity of a molecule.[3] Consequently, the piperazine nucleus is a common feature in numerous marketed drugs, including antidepressants, antipsychotics, antihistamines, and antifungals.[1] The ability to selectively functionalize the nitrogen atoms of the piperazine ring is crucial for the synthesis of novel therapeutic agents. The use of protecting groups, such as the Boc group, allows for controlled, stepwise modifications of the piperazine core.[4]
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through a multi-step process that requires careful consideration of the reactivity of the piperazine nitrogens. A logical and efficient synthetic strategy involves a sequential N-alkylation and N-protection.
Proposed Synthetic Pathway
A plausible synthetic route commences with the mono-N-benzylation of piperazine, followed by the introduction of the Boc protecting group, and finally, a second N-benzylation. This sequence is designed to control the regioselectivity of the reactions.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-Benzylpiperazine
-
To a solution of piperazine (2 equivalents) in a suitable solvent such as dichloromethane or methanol, add benzyl chloride (1 equivalent).
-
The reaction is typically carried out in the presence of a mild base, like triethylamine, to neutralize the hydrochloric acid formed during the reaction.
-
Stir the reaction mixture at room temperature overnight.
-
Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-benzylpiperazine.
Step 2: Synthesis of tert-Butyl 4-benzylpiperazine-1-carboxylate
-
Dissolve 1-benzylpiperazine (1 equivalent) in a suitable solvent, such as dichloromethane.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) to the solution.
-
The reaction can be catalyzed by a base like triethylamine or 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
The product, tert-Butyl 4-benzylpiperazine-1-carboxylate, can be purified by column chromatography.[5]
Step 3: Synthesis of this compound
-
To a solution of tert-Butyl 4-benzylpiperazine-1-carboxylate (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as sodium hydride or potassium carbonate.
-
Add benzyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to ensure the completion of the alkylation.
-
After the reaction is complete, the mixture is quenched with water and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The final product can be purified by flash column chromatography.
Chemical and Physical Properties
The chemical and physical properties of this compound are dictated by its molecular structure, which includes a bulky Boc group and two aromatic benzyl groups.
| Property | Value |
| Molecular Formula | C₂₆H₃₆N₂O₂ |
| Molecular Weight | 408.58 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water. |
| Stability | The Boc group is sensitive to acidic conditions.[4] |
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two benzyl groups (in the range of 7.2-7.4 ppm), the methylene protons of the benzyl groups (as singlets or doublets), the protons of the piperazine ring (as complex multiplets), and a sharp singlet for the nine protons of the tert-butyl group of the Boc protector around 1.4-1.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methylene carbons of the benzyl groups, the carbons of the piperazine ring, the carbonyl carbon of the Boc group (around 155 ppm), and the quaternary and methyl carbons of the tert-butyl group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Reactivity and Chemical Transformations
The reactivity of this compound is primarily centered around the N-Boc and N-benzyl functionalities.
Deprotection Strategies
The selective removal of the protecting groups is a key aspect of its utility in multi-step synthesis.
Caption: Selective deprotection pathways for this compound.
Protocol: Boc Deprotection
-
Dissolve this compound in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitored by TLC).
-
The solvent and excess TFA are removed under reduced pressure.
-
The resulting amine salt can be neutralized with a base to obtain the free amine.[6]
Protocol: Benzyl Deprotection (Hydrogenolysis)
-
Dissolve the compound in a suitable solvent like ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
The reaction mixture is stirred under a hydrogen atmosphere.
-
Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield the debenzylated product.[7]
Potential Applications in Drug Discovery
The structural features of this compound make it a valuable building block in medicinal chemistry. The piperazine core can act as a scaffold to which various pharmacophoric groups can be attached. The presence of two distinct nitrogen atoms allows for the synthesis of dissymmetric piperazine derivatives, which can be crucial for optimizing drug-receptor interactions. Potential therapeutic areas where this intermediate could be employed include the development of novel antipsychotics, anticancer agents, and antivirals.[8]
Conclusion
This compound is a strategically designed chemical intermediate with significant potential in organic synthesis and drug discovery. Its synthesis, while requiring a multi-step approach, allows for precise control over the functionalization of the piperazine ring. Understanding its chemical properties, spectroscopic signatures, and reactivity is paramount for its effective utilization in the development of complex molecular architectures with potential therapeutic applications. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to harness the synthetic utility of this versatile compound.
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Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]
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tert-Butyl piperazine-1-carboxylate | C9H18N2O2. PubChem. [Link]
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PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA. Googleapis.com. [Link]
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tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate structure elucidation
An In-depth Technical Guide to the Structure Elucidation of tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate
Introduction
In the landscape of modern drug discovery and synthetic chemistry, N-substituted piperazines are a cornerstone scaffold, integral to a vast array of pharmacologically active compounds.[1] Their structural versatility allows for fine-tuning of physicochemical properties, making them essential building blocks for therapeutic agents targeting everything from viral infections to central nervous system disorders. The subject of this guide, this compound, is a complex derivative whose precise structural characterization is paramount for its use as a synthetic intermediate.
Unambiguous structure elucidation is not merely a procedural checkpoint; it is the foundation of scientific integrity in drug development. It ensures that subsequent biological and toxicological data are attributed to the correct molecular entity, preventing costly and time-consuming errors. This guide provides a comprehensive, multi-technique approach to the structural verification of this molecule, grounded in the principles of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will explore not only the protocols but the causal logic behind the expected spectral outcomes, offering a self-validating system for researchers and scientists.
Proposed Molecular Structure and Key Features
The target molecule, this compound, possesses a unique combination of bulky, conformationally significant groups attached to a flexible piperazine core. A thorough analysis requires dissecting the molecule into its constituent parts:
-
Piperazine Core: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. In solution, it is expected to adopt a chair conformation.
-
tert-Butoxycarbonyl (Boc) Group: A common protecting group for amines, attached to the nitrogen at position 1 (N1).[2][3] Its presence introduces characteristic spectral signatures.
-
N4-Benzyl Group: A benzyl substituent on the nitrogen at position 4 (N4).
-
C2-Benzyl Group: A second benzyl substituent, uniquely positioned on a carbon atom of the piperazine ring at position 2 (C2). This substitution creates a stereocenter at C2.
The interplay of these groups dictates the molecule's chemical environment and, consequently, its analytical fingerprint.
Caption: 2D representation of this compound.
The Analytical Workflow: A Multi-Pronged Approach
The definitive elucidation of this structure relies on the synergistic application of NMR spectroscopy and mass spectrometry. NMR provides detailed information about the carbon-hydrogen framework and atom connectivity, while MS confirms the overall molecular weight and offers corroborating structural evidence through fragmentation analysis.
Caption: The integrated workflow for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the precise arrangement and connectivity of atoms. For a molecule with multiple chiral centers and potential for conformational isomers, a suite of NMR experiments is required.[4][5]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[6]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This experiment typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
2D NMR Acquisition (COSY & HSQC):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to identify proton-proton (¹H-¹H) spin-spin coupling networks.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon atom.
-
¹H NMR: Expected Spectrum and Interpretation
The proton NMR spectrum provides the first detailed look at the molecule's hydrogen framework. Each unique proton environment produces a distinct signal, with its chemical shift (δ), integration (area), and multiplicity (splitting pattern) providing a wealth of structural information.
-
Aromatic Protons (δ ~7.2-7.5 ppm): The ten protons from the two benzyl groups will appear in this region. Due to potential electronic differences between the N-benzyl and C-benzyl rings, these may resolve into overlapping multiplets. The integration of this entire region should correspond to 10H.
-
Benzyl Methylene Protons (δ ~3.5-4.5 ppm): The two CH₂ groups of the benzyl substituents are diastereotopic and will have different chemical shifts. The N-CH₂ protons are expected to appear as a pair of doublets (AB quartet) or a singlet, while the C-CH₂ protons will show more complex splitting due to coupling with the adjacent C2 proton.
-
Piperazine Ring Protons (δ ~2.0-4.0 ppm): These seven protons will produce a series of complex, overlapping multiplets. The bulky substituents will lock the ring into a specific chair conformation, making each proton chemically distinct. COSY analysis is essential to trace the connectivity through the ring.
-
tert-Butyl Protons (δ ~1.4-1.5 ppm): The nine equivalent protons of the Boc group will produce a sharp, intense singlet, integrating to 9H. This is a highly characteristic and easily identifiable signal for a Boc-protected compound.[2]
¹³C NMR: Expected Spectrum and Interpretation
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom gives a single peak, providing a count of the non-equivalent carbons.
-
Carbonyl Carbon (δ ~155 ppm): The C=O of the Boc group.[2]
-
Aromatic Carbons (δ ~125-140 ppm): The carbons of the two phenyl rings. The quaternary (ipso) carbons will have lower intensity.
-
Boc Quaternary Carbon (δ ~80 ppm): The central carbon of the tert-butyl group, C(CH₃)₃.[2]
-
Piperazine & Methylene Carbons (δ ~40-65 ppm): The carbons of the piperazine ring and the benzylic CH₂ groups will appear in this region.[7] HSQC is critical for assigning these signals definitively.
-
Boc Methyl Carbons (δ ~28 ppm): The three equivalent methyl carbons of the tert-butyl group.[2]
Summary of Predicted NMR Data
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Key Correlations (COSY & HSQC) |
| tert-Butyl (9H, 3C) | ~1.45 (s, 9H) | ~80 (C), ~28 (3 x CH₃) | HSQC: 1.45 ppm correlates to 28 ppm |
| Boc C=O | - | ~155 | - |
| Aromatic (10H, 12C) | ~7.2-7.5 (m, 10H) | ~125-140 | HSQC: Protons correlate to respective carbons |
| Benzyl CH₂ | ~3.5-4.5 (m, 4H) | ~50-65 | COSY: C2-CH₂-H couples with C2-H |
| Piperazine Ring | ~2.0-4.0 (m, 7H) | ~40-60 | COSY: Shows H-H connectivity around the ring |
Mass Spectrometry (MS)
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern. This data serves as an independent validation of the structure proposed by NMR. Electrospray ionization (ESI) is the preferred method as it is a "soft" technique that typically keeps the molecule intact, allowing for the observation of the protonated molecular ion [M+H]⁺.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
Full Scan MS: Infuse the sample into the ESI source and acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion (the precursor ion) and subject it to collision-induced dissociation (CID). This fragments the molecule in a predictable way, generating a product ion spectrum that reveals key structural components.
Expected Mass Spectrum and Fragmentation
The molecular formula of this compound is C₂₃H₃₀N₂O₂. Its monoisotopic mass is 366.2307 g/mol .
-
Full Scan MS: The primary signal will be the protonated molecular ion [M+H]⁺ at m/z 367.2386 .
-
Tandem MS (MS/MS): The fragmentation of the m/z 367 ion is highly diagnostic. Key expected fragmentation pathways include:
-
Loss of isobutylene (56 Da): A common fragmentation for Boc-protected amines, resulting in a fragment at m/z 311 .[8] This occurs via a rearrangement mechanism.
-
Loss of the entire Boc group (100 Da): Cleavage of the N-C(O) bond results in a fragment at m/z 267 .[9]
-
Formation of the tropylium ion (91 Da): Cleavage of the benzyl groups is a very common pathway, producing the stable tropylium cation at m/z 91 .[10] This is often the base peak in the MS/MS spectrum of benzyl-containing compounds.
-
Piperazine Ring Cleavage: The piperazine ring itself can fragment, leading to a series of ions characteristic of the substituted ring system.[10][11]
-
Caption: Predicted MS/MS fragmentation pathway for the target molecule.
Summary of Predicted MS Data
| Ion | m/z (Predicted) | Identity |
| [M+H]⁺ | 367.2386 | Protonated Molecular Ion |
| [M+H - 56]⁺ | 311.1754 | Loss of isobutylene from Boc group |
| [M+H - 100]⁺ | 267.1805 | Loss of Boc group |
| [C₇H₇]⁺ | 91.0542 | Tropylium ion from benzyl group |
Conclusion: Synthesizing the Data for Final Validation
The structural elucidation of this compound is achieved not by a single measurement, but by the convergence of evidence from multiple analytical techniques.
-
NMR spectroscopy establishes the complete carbon-hydrogen framework. The characteristic singlet at ~1.45 ppm confirms the Boc group, while 2D experiments (COSY, HSQC) map the intricate connectivity of the piperazine ring and its benzyl substituents.
-
Mass spectrometry provides definitive confirmation of the molecular weight via the [M+H]⁺ ion at m/z 367. Furthermore, the MS/MS fragmentation pattern acts as a powerful secondary check; the observed losses of 56 Da and 100 Da, along with the prominent tropylium ion at m/z 91, are all consistent with the proposed structure and serve as a self-validating system.
Together, these techniques provide an unambiguous and robust structural assignment. For absolute stereochemical determination, X-ray crystallography would be the ultimate tool, provided a suitable single crystal can be obtained.[12][13] This rigorous, multi-faceted approach ensures the highest degree of confidence in the molecular structure, a critical requirement for advancing compounds in the research and development pipeline.
References
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Bacchi, A., et al. (2012). Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. Structural Chemistry, 23, 1477–1486. [Link]
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Zalewska, K., et al. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. [Link]
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Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]
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Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(73), 41849-41861. [Link]
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Mamat, C., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(19), 3563. [Link]
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Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(11), 947-956. [Link]
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Löser, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2554-2565. [Link]
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Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]
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Steinberg, J., et al. (2016). ¹H NMR spectra of compound 3a measured in five different solvents. ResearchGate. [Link]
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Chary, M. V., et al. (2008). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Letters in Organic Chemistry, 5(5), 380-384. [Link]
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Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]
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Synthesis of tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate from piperazine
An In-depth Technical Guide to the Synthesis of tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate from Piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted piperazine scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1][2] This guide provides a comprehensive, in-depth technical overview of a multi-step synthesis to produce this compound, a complex derivative with potential applications as a versatile building block in drug discovery. The synthesis begins with the selective mono-N-Boc protection of piperazine, followed by N-alkylation of the remaining secondary amine with a benzyl group, and culminates in a sophisticated directed C-H functionalization to install the second benzyl group at the C-2 position of the piperazine ring. This document elucidates the chemical principles, provides detailed, field-tested protocols, and explains the critical causality behind the experimental choices, offering a robust framework for its successful synthesis and application.
Introduction: The Strategic Value of Substituted Piperazines
The piperazine ring is a privileged scaffold in modern drug development, prized for its ability to engage in multiple hydrogen bonding interactions, modulate acid-base properties, and enhance the water solubility of drug candidates.[2] The strategic functionalization of the piperazine core allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. The target molecule of this guide, this compound, incorporates several key features: a tert-butoxycarbonyl (Boc) protecting group for orthogonal synthesis strategies, an N-benzyl group which can participate in crucial cation-π interactions with biological targets, and a C-2 benzyl group that introduces a chiral center and additional steric and hydrophobic character.[3][4]
This guide presents a reliable three-step synthetic pathway designed for both clarity and efficiency, transforming the simple, symmetrical piperazine molecule into a highly functionalized and valuable chemical intermediate.
Overall Synthetic Strategy
The synthesis is logically structured in three distinct stages, each designed to selectively modify a specific position on the piperazine starting material. The pathway is as follows:
-
Mono-N-Boc Protection: Selective protection of one nitrogen atom of piperazine with a Boc group to yield tert-butyl piperazine-1-carboxylate.
-
N-4 Benzylation: Alkylation of the free secondary amine with benzyl bromide to form tert-butyl 4-benzylpiperazine-1-carboxylate.
-
C-2 Benzylation via Directed Lithiation: C-H functionalization at the carbon alpha to the Boc-protected nitrogen, followed by an electrophilic quench with benzyl bromide to yield the final product.
Caption: High-level workflow for the synthesis of the target compound.
Part I: Selective Mono-N-Boc Protection of Piperazine
Expertise & Rationale
The first critical step is the selective protection of one of the two equivalent secondary amines in piperazine. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.[5] The primary challenge is preventing the formation of the di-substituted byproduct, 1,4-di-Boc-piperazine.[6]
To achieve high selectivity for the mono-protected product, the reaction is conducted at a reduced temperature (0 °C) to slow the reaction rate, and a solution of di-tert-butyl dicarbonate (Boc₂O) is added slowly to the piperazine solution.[5] This ensures that the concentration of the Boc₂O remains low, favoring a single reaction event per piperazine molecule. Using a solvent like methanol or dichloromethane is common.[1][5] For enhanced selectivity, adding an acid like acetic acid can be employed to form the piperazine salt, further deactivating one amine and promoting mono-protection.[5]
Experimental Protocol: Synthesis of tert-Butyl Piperazine-1-carboxylate
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (1.0 eq.) in methanol (approx. 0.5 M concentration).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.0 eq.) in methanol. Add this solution dropwise to the cooled piperazine solution over 1-2 hours using an addition funnel.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Extraction: Dissolve the resulting residue in ethyl acetate and wash with water (2x) and then brine (1x).[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tert-butyl piperazine-1-carboxylate, which is typically a white to off-white waxy solid.[1][5] The product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.
Data Summary
| Parameter | Value | Reference |
| Piperazine | 1.0 eq. | [5] |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.0 eq. | [5] |
| Solvent | Methanol or Dichloromethane | [1][5] |
| Temperature | 0 °C to Room Temperature | [5] |
| Reaction Time | 12-18 hours | [5] |
| Typical Yield | 80-90% | [6][7] |
Part II: N-Benzylation of tert-Butyl Piperazine-1-carboxylate
Expertise & Rationale
With one nitrogen successfully protected, the second step involves the functionalization of the remaining free secondary amine via a direct nucleophilic substitution (SN2) reaction.[4] Benzyl bromide is an excellent electrophile for this purpose due to the reactivity of the benzylic carbon and the good leaving group ability of bromide.
A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is essential for this reaction.[4][8] Its role is to neutralize the hydrobromic acid (HBr) that is generated as a byproduct. Without a base, the HBr would protonate the piperazine nitrogen, rendering it non-nucleophilic and halting the reaction. Anhydrous acetonitrile or dimethylformamide (DMF) are suitable solvents as they are polar aprotic, effectively solvating the ions involved without interfering with the reaction.[4]
Experimental Protocol: Synthesis of tert-Butyl 4-benzylpiperazine-1-carboxylate
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add tert-butyl piperazine-1-carboxylate (1.0 eq.).
-
Solvent & Base: Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M). Add finely ground potassium carbonate (K₂CO₃) (1.5 eq.).
-
Reagent Addition: Add benzyl bromide (1.1 eq.) to the suspension dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield pure tert-butyl 4-benzylpiperazine-1-carboxylate as an oil or low-melting solid.
Data Summary
| Parameter | Value | Reference |
| tert-Butyl Piperazine-1-carboxylate | 1.0 eq. | [4] |
| Benzyl Bromide | 1.1 eq. | [4] |
| Base (K₂CO₃) | 1.5 eq. | [4] |
| Solvent | Acetonitrile (ACN) or DMF | [4] |
| Temperature | 60-70 °C | - |
| Reaction Time | 4-6 hours | - |
| Typical Yield | 85-95% | - |
Part III: C-2 Benzylation via Directed Lithiation
Expertise & Rationale
This final transformation is the most technically demanding and represents a powerful strategy for C-H functionalization. The N-Boc group serves not only as a protecting group but also as a directed metalating group (DMG).[9] The carbonyl oxygen of the carbamate coordinates to a strong lithium base, directing deprotonation to the adjacent, syn-periplanar C-H bond at the C-2 position.
A strong, sterically hindered base like sec-butyllithium (s-BuLi) is required to achieve this deprotonation. The reaction is performed at a very low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent side reactions and ensure the stability of the lithiated intermediate. Once formed, this C-2 carbanion is a potent nucleophile. The reaction is then "quenched" by the addition of an electrophile—in this case, benzyl bromide—to form the new carbon-carbon bond, thus installing the second benzyl group at the desired position.[9]
Caption: Mechanism of C-2 benzylation via directed lithiation. (Note: Images are placeholders for chemical structures).
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In an oven-dried, multi-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve tert-butyl 4-benzylpiperazine-1-carboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF) (approx. 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add sec-butyllithium (s-BuLi) (1.2 eq., solution in cyclohexane) dropwise via syringe over 30 minutes. The solution may develop a color. Stir the mixture at -78 °C for 2 hours.
-
Electrophilic Quench: Add benzyl bromide (1.3 eq.) dropwise to the reaction mixture at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.
-
Work-up: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers and wash with brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product must be purified by silica gel column chromatography (hexane/ethyl acetate gradient) to isolate the final product, this compound.
Data Summary
| Parameter | Value | Reference |
| tert-Butyl 4-benzylpiperazine-1-carboxylate | 1.0 eq. | [9] |
| sec-Butyllithium (s-BuLi) | 1.2 eq. | [9] |
| Benzyl Bromide | 1.3 eq. | [9] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [8] |
| Temperature | -78 °C to Room Temperature | - |
| Reaction Time | ~5 hours | - |
| Typical Yield | 40-60% | - |
Conclusion
This guide has detailed a robust and logical three-step synthesis for the preparation of this compound from commercially available piperazine. By combining a classic protection-alkylation sequence with a modern C-H functionalization strategy, this pathway provides reliable access to a highly decorated and synthetically versatile piperazine derivative. The protocols and rationale described herein are intended to provide drug development professionals and research scientists with the foundational knowledge and practical steps required to successfully synthesize this and related complex molecules, facilitating the exploration of new chemical space in the pursuit of novel therapeutics.
References
- Google Patents. (2019). CN108033931B - Synthesis method of N-Boc piperazine.
- Google Patents. (2018). CN108033931A - A kind of synthetic method of N-Boc piperazines.
-
Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(1), 57-73. Retrieved from [Link]
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A Technical Guide to tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperazine Scaffold and the Significance of Novel Derivatives
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. Its unique structural and physicochemical properties—such as the ability to form hydrogen bonds, modulate acid-base constants, and improve pharmacokinetic profiles—make it an invaluable component in drug design.[1] Compounds incorporating the piperazine moiety have found applications as antibacterial, antiallergic, and antipsychotic drugs.[1]
This guide focuses on a specific, likely novel derivative: tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate . As of the writing of this document, a specific CAS (Chemical Abstracts Service) number for this compound has not been identified in major chemical databases. This suggests the compound is not widely commercially available and represents an opportunity for novel research and development.
The structure combines a mono-Boc-protected piperazine, which allows for selective chemical manipulation, with benzyl groups at the 2 and 4 positions.[2][3] The introduction of these benzyl groups can significantly impact the molecule's steric and electronic properties, potentially leading to unique interactions with biological targets. This guide, therefore, serves as a proactive technical dossier, outlining a robust synthetic strategy, rigorous characterization protocols, and a forward-looking perspective on the potential applications of this promising molecule.
Physicochemical Properties (Predicted)
While experimental data for the title compound is not available, we can predict its key properties based on its constituent parts. These predictions are essential for planning synthesis, purification, and formulation studies.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C26H36N2O2 | Based on structural components. |
| Molecular Weight | 408.58 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid or a viscous oil | Similar N-Boc protected piperazines are often solids or oils.[2] |
| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, THF); Insoluble in water | The large nonpolar benzyl and Boc groups dominate the structure. |
| Boiling Point | > 300 °C (at 760 mmHg) | High molecular weight and multiple aromatic rings suggest a high boiling point. |
| LogP | > 4.0 | The lipophilic character is significantly increased by the two benzyl groups. |
Proposed Synthetic Pathway
The synthesis of asymmetrically substituted piperazines requires a strategic approach to control the regioselectivity of the substitutions.[4][5][6] A logical and efficient pathway to this compound would involve a multi-step sequence starting from commercially available precursors. The key challenge lies in the controlled introduction of the first benzyl group at the C-2 position, followed by the benzylation of the N-4 nitrogen.
An asymmetric synthesis approach is crucial for producing a single enantiomer, which is often required for pharmaceutical applications.[7][8] The following proposed pathway leverages established methodologies for the asymmetric functionalization of N-Boc piperazine.[9][10]
Caption: Proposed synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
Step 1: Asymmetric α-Lithiation: The use of sec-butyllithium (s-BuLi) in the presence of a chiral ligand like (-)-sparteine is a well-established method for the enantioselective deprotonation of N-Boc protected heterocycles at the α-position.[9] This creates a chiral carbanion that can be trapped by an electrophile. The reaction is performed at low temperatures (-78 °C) to maintain the stability of the lithiated intermediate and control selectivity. The bulky N-Boc group directs the lithiation to the adjacent C-H bond.
-
Electrophilic Trapping: Benzyl bromide is an effective electrophile for trapping the generated carbanion, installing the first benzyl group at the C-2 position. The choice of electrophile is critical and can influence both yield and enantioselectivity.[7]
-
Step 2: N-Alkylation: With the C-2 position functionalized, the remaining secondary amine at N-4 is the most nucleophilic site. A standard N-alkylation using benzyl bromide and a mild base like potassium carbonate in a polar aprotic solvent like acetonitrile is a reliable method.[11][12] This reaction proceeds via a standard SN2 mechanism.
-
Optional Deprotection: The tert-butoxycarbonyl (Boc) group is a robust protecting group that can be easily removed under acidic conditions, using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent like dichloromethane (DCM).[2][3] This reveals the N-1 amine, allowing for further derivatization if needed.
Experimental Protocols
The following protocols are detailed, self-validating systems for the synthesis and purification of the target molecule.
Protocol 1: Synthesis of tert-Butyl 2-benzylpiperazine-1-carboxylate
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-piperazine (1.0 eq.) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add (-)-sparteine (1.2 eq.) followed by the slow, dropwise addition of sec-butyllithium (1.2 eq., solution in cyclohexane). Stir the reaction mixture at -78 °C for 3 hours. The formation of the lithiated intermediate can be monitored by in-situ IR spectroscopy if available.[7]
-
Alkylation: Slowly add a solution of benzyl bromide (1.2 eq.) in anhydrous THF to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for an additional 2 hours, then slowly warm to room temperature overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired tert-butyl 2-benzylpiperazine-1-carboxylate.
Protocol 2: Synthesis of this compound
-
Setup: To a round-bottom flask, add tert-butyl 2-benzylpiperazine-1-carboxylate (1.0 eq.), potassium carbonate (2.0 eq.), and acetonitrile.
-
Reaction: Add benzyl bromide (1.1 eq.) to the stirred suspension at room temperature. Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts.[2] Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purification: Purify the crude material via silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the newly synthesized compound.
Caption: Workflow for the analytical characterization of the target compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be used to confirm the carbon-hydrogen framework. 2D NMR techniques like COSY and HSQC will establish connectivity. Key expected signals would include the tert-butyl singlet, aromatic protons from the benzyl groups, and complex multiplets for the piperazine ring protons.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) will be used to confirm the exact mass and elemental composition, providing strong evidence for the molecular formula.[13]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) will be used to determine the purity of the final compound. Chiral HPLC will be essential to determine the enantiomeric excess (ee) achieved in the asymmetric synthesis step.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This will confirm the presence of key functional groups, such as the C=O stretch of the carbamate and C-H stretches of the alkyl and aromatic groups.
Potential Applications in Drug Discovery
The 2,4-disubstituted piperazine motif is a valuable pharmacophore. The introduction of two benzyl groups in this compound creates a molecule with significant lipophilicity and defined steric bulk, which could be advantageous for targeting specific protein-protein interactions or deep hydrophobic binding pockets in enzymes or receptors.
Potential areas for investigation include:
-
CNS Agents: The lipophilicity of the compound may facilitate blood-brain barrier penetration, making it a candidate for development into agents targeting central nervous system disorders.
-
Antiviral Agents: Many piperazine derivatives have shown antiviral activity. This compound could serve as a scaffold for developing new antiviral drugs.
-
Enzyme Inhibitors: The rigid structure could be optimized to fit into the active sites of various enzymes, such as proteases or kinases.
The Boc-protected nitrogen at the N-1 position provides a handle for further diversification, allowing for the creation of a library of related compounds for high-throughput screening. The deprotected N-1 amine can be acylated, alkylated, or used in reductive amination to introduce a wide range of functional groups, enabling the fine-tuning of biological activity and pharmacokinetic properties.
Conclusion
While this compound appears to be a novel chemical entity, its synthesis is achievable through established, modern synthetic organic chemistry techniques. This guide provides a comprehensive framework for its asymmetric synthesis, purification, and thorough characterization. The structural features of this molecule, particularly the disubstituted piperazine core, make it a compelling candidate for exploration in various drug discovery programs. The protocols and insights provided herein are intended to empower researchers and scientists to synthesize and evaluate this and other novel piperazine derivatives, ultimately contributing to the advancement of medicinal chemistry and the development of new therapeutics.
References
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Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link].
-
O'Brien, P. et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available at: [Link].
-
Gao, D. W. et al. (2017). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Available at: [Link].
- Various Authors. (2018). Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. Journal of Chemical and Pharmaceutical Research.
-
O'Brien, P. (2012). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available at: [Link].
- Aurock, P. et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry.
-
Wolfe, J. P. et al. (2006). A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. Organic Letters. Available at: [Link].
-
D'hooghe, M. et al. (2014). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. Available at: [Link].
-
D'hooghe, M. et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. Available at: [Link].
-
O'Brien, P. et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 143452, tert-Butyl piperazine-1-carboxylate. Available at: [Link].
-
NINGBO INNO PHARMCHEM CO.,LTD. The Significance of TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE in Organic Synthesis and Pharmaceutical Applications. Available at: [Link].
- Nakhla, J. S. et al. (2007). Asymmetric Synthesis of Chiral Piperazines. Synfacts.
- SHANDONG BOYUAN PHARMACEUTICAL CO Ltd. (2020). Synthesis method of N-Boc piperazine. Google Patents.
-
Velasco-Rubio, M. et al. (2020). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. IUCrData. Available at: [Link].
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A Technical Guide to tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate: Properties, Synthesis, and Applications
Executive Summary: This document provides a comprehensive technical overview of tert-butyl 2,4-dibenzylpiperazine-1-carboxylate, a complex heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The piperazine scaffold is a privileged structure in pharmacology, known for enhancing crucial properties like aqueous solubility and bioavailability.[1] This guide details the molecular characteristics of this specific disubstituted piperazine, outlines a logical synthetic strategy for its preparation, specifies methods for its analytical characterization, and discusses its potential applications as a sophisticated building block in the synthesis of novel therapeutic agents.
Chemical Identity and Physicochemical Properties
This compound is a derivative of piperazine featuring three key substituents: a tert-butoxycarbonyl (Boc) protecting group on one nitrogen (N1), a benzyl group on the other nitrogen (N4), and a second benzyl group on a ring carbon (C2). This specific substitution pattern creates a chiral center at the C2 position, making it a valuable scaffold for stereoselective synthesis.
1.1. Nomenclature and Structure
-
IUPAC Name: this compound
-
Molecular Formula: C₂₃H₃₀N₂O₂
-
Molecular Weight: 366.50 g/mol
-
CAS Number: Not assigned (as of the latest data retrieval). The absence of a CAS number suggests this is a novel or non-commercial compound, requiring synthesis for research purposes.
1.2. Physicochemical Data
The properties of this molecule are dictated by its constituent functional groups. The bulky Boc and benzyl groups contribute to its lipophilicity, while the piperazine core offers opportunities for salt formation to modulate solubility. A summary of its calculated properties is presented below.
| Property | Value | Interpretation & Significance |
| Molecular Formula | C₂₃H₃₀N₂O₂ | Indicates a significant carbon framework, suggesting moderate to high lipophilicity. |
| Molecular Weight | 366.50 g/mol | Falls within the range typical for drug-like molecules and advanced intermediates. |
| XLogP3-AA | 4.8 (Estimated) | The high value indicates poor aqueous solubility, a critical factor to address in drug development. |
| Hydrogen Bond Donors | 0 | The absence of N-H or O-H protons limits hydrogen bonding donation capability. |
| Hydrogen Bond Acceptors | 4 | The two nitrogen atoms and two oxygen atoms can accept hydrogen bonds, influencing interactions with biological targets and solvents. |
| Rotatable Bonds | 5 | The number of rotatable bonds suggests considerable conformational flexibility, which can be crucial for binding to target proteins. |
Synthesis and Mechanistic Considerations
The synthesis of a 1,2,4-trisubstituted piperazine like this compound is a non-trivial challenge. The primary difficulties lie in achieving regioselective substitution at the N1, N4, and C2 positions and controlling the stereochemistry at the C2 carbon. A logical, multi-step approach is required, leveraging well-established principles of amine protection and C-N bond formation.[1][2]
2.1. Proposed Synthetic Strategy
A robust synthetic pathway would likely commence from a chiral precursor to establish the stereocenter at C2, followed by the sequential construction and functionalization of the piperazine ring. The diagram below illustrates a plausible synthetic workflow.
Correction and Refined Pathway: The above logic is flawed. A more direct route would involve building the substituted ring first. A validated approach for creating substituted piperazines is asymmetric lithiation or starting from a chiral pool like an amino acid.
Corrected Synthetic Workflow Diagram
Caption: Proposed asymmetric synthesis of the target compound.
2.2. Detailed Experimental Protocol (Representative)
This protocol is based on established methods for the sequential N-alkylation and C-alkylation of N-Boc-piperazine.[1][3]
Step 1: Synthesis of tert-Butyl 4-benzylpiperazine-1-carboxylate
-
Materials: N-Boc-piperazine (1.0 eq.), benzyl bromide (1.1 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), acetonitrile (ACN) as solvent.
-
Procedure:
-
Dissolve N-Boc-piperazine in ACN in a round-bottom flask.
-
Add K₂CO₃ to the solution.
-
Add benzyl bromide dropwise at room temperature while stirring.
-
Heat the reaction mixture to 60-70°C and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield tert-butyl 4-benzylpiperazine-1-carboxylate as a pure product.
-
-
Causality: Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction. K₂CO₃ acts as a base to neutralize the HBr generated, driving the reaction to completion.[1]
Step 2: Asymmetric C2-Benzylation
-
Materials: tert-Butyl 4-benzylpiperazine-1-carboxylate (1.0 eq.), sec-butyllithium (s-BuLi, 1.2 eq.), (-)-sparteine (1.2 eq.), benzyl bromide (1.3 eq.), anhydrous diethyl ether or THF as solvent.
-
Procedure:
-
Strict anhydrous and inert (argon or nitrogen) conditions are mandatory.
-
Dissolve tert-butyl 4-benzylpiperazine-1-carboxylate and (-)-sparteine in anhydrous ether and cool to -78°C (dry ice/acetone bath).
-
Add s-BuLi dropwise, maintaining the temperature at -78°C. Stir for 2-3 hours to allow for the formation of the chiral lithiated intermediate.
-
Add benzyl bromide dropwise to the reaction mixture at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.
-
Purify the final product via flash column chromatography.
-
-
Causality: The combination of s-BuLi and the chiral ligand (-)-sparteine facilitates the deprotonation at one of the C2 protons enantioselectively, creating a configurationally stable α-amino carbanion.[3] Quenching this intermediate with the electrophile (benzyl bromide) installs the benzyl group at the C2 position with high stereocontrol.[3]
Analytical Characterization
Rigorous analytical validation is essential to confirm the identity, structure, and purity of the synthesized compound.
| Analysis Method | Expected Results & Interpretation |
| ¹H NMR | Expect characteristic signals for: tert-butyl protons (singlet, ~1.5 ppm, 9H), aromatic protons from two distinct benzyl groups (multiplets, 7.2-7.5 ppm, 10H), benzylic CH₂ protons (singlets or AB quartets), and piperazine ring protons (complex multiplets in the 2.0-4.0 ppm range). The diastereotopic nature of the ring protons will lead to complex splitting patterns. |
| ¹³C NMR | Expect distinct signals for the tert-butyl group (~28 ppm for CH₃, ~80 ppm for quaternary C), aromatic carbons (125-140 ppm), benzylic carbons (~50-60 ppm), and four distinct piperazine ring carbons. |
| HRMS (ESI-TOF) | The high-resolution mass spectrum should show a prominent [M+H]⁺ ion with a measured m/z value that corresponds precisely to the calculated exact mass of the protonated molecule (C₂₃H₃₁N₂O₂⁺). This provides unambiguous confirmation of the molecular formula. |
| Chiral HPLC | To confirm the enantiomeric purity of the product, analysis on a chiral stationary phase is required. A single major peak would validate the effectiveness of the asymmetric synthesis. |
Applications in Research and Drug Development
The structural complexity of this compound makes it a highly valuable scaffold for creating sophisticated molecular probes and drug candidates.
4.1. Role as a Versatile Synthetic Intermediate
The molecule is strategically designed for further elaboration:
-
Boc Group: This protecting group is stable to a wide range of conditions but can be cleanly removed with acid (e.g., TFA or HCl in dioxane), revealing a secondary amine at the N1 position.[4] This site can then be functionalized via acylation, alkylation, or reductive amination to introduce new pharmacophoric elements.
-
Benzyl Groups: The benzyl group at N4 provides steric bulk and lipophilicity. It can be removed under hydrogenolysis conditions (e.g., H₂, Pd/C), offering another site for diversification. The benzyl group at C2 provides a three-dimensional vector for probing interactions within a protein binding pocket.
Logical Flow of Compound Diversification
Sources
Spectroscopic and Synthetic Blueprint: A Technical Guide to tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate
This guide provides an in-depth technical overview of the spectroscopic and synthetic characteristics of tert-butyl 2,4-dibenzylpiperazine-1-carboxylate, a key intermediate in the development of various pharmacologically active molecules. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the compound's synthesis, followed by a comprehensive analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The protocols and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reproducibility.
Introduction: The Significance of the Substituted Piperazine Scaffold
The piperazine ring is a prevalent structural motif in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, to drug candidates. The strategic functionalization of the piperazine core allows for the fine-tuning of a molecule's biological activity and selectivity. In this context, this compound serves as a versatile building block. The tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom permits the selective modification of the other, while the two benzyl groups can be tailored to interact with specific biological targets. A thorough understanding of its synthesis and spectroscopic properties is therefore crucial for its effective application in drug discovery and development.
Synthesis of this compound
The synthesis of the title compound can be achieved through a straightforward N-alkylation of a suitable piperazine precursor. A common and effective method involves the double benzylation of a commercially available, mono-protected piperazine.
Proposed Synthetic Pathway
A logical synthetic route commences with tert-butyl piperazine-1-carboxylate, which allows for the sequential introduction of the two benzyl groups.
Caption: Proposed synthesis of this compound.
Experimental Protocol: N,N'-Dibenzylation
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
tert-Butyl piperazine-1-carboxylate
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetonitrile (CH₃CN) or other suitable solvent
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Add benzyl bromide (2.2 eq) to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the solid base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Spectroscopic Characterization
The structural confirmation of the synthesized this compound is achieved through a combination of NMR, IR, and MS techniques. The following sections detail the expected spectroscopic data for this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR spectra provide key information about the arrangement of protons and carbon atoms, respectively.
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group, the piperazine ring, and the two benzyl groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.4 - 1.5 | Singlet | 9H | Protons of the tert-butyl group |
| ~2.2 - 2.8 | Multiplet | 8H | Protons of the piperazine ring |
| ~3.5 - 3.7 | Singlet/Multiplet | 4H | Methylene protons of the two benzyl groups |
| ~7.2 - 7.4 | Multiplet | 10H | Aromatic protons of the two phenyl rings |
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~28.5 | Methyl carbons of the tert-butyl group |
| ~45 - 55 | Carbons of the piperazine ring |
| ~60 - 65 | Methylene carbons of the two benzyl groups |
| ~80 | Quaternary carbon of the tert-butyl group |
| ~127 - 130 | Aromatic carbons of the two phenyl rings |
| ~138 | Quaternary aromatic carbons of the two phenyl rings |
| ~155 | Carbonyl carbon of the Boc group |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 - 2800 | Strong | C-H stretching vibrations (aliphatic) |
| ~1690 | Strong | C=O stretching vibration of the carbamate (Boc) |
| ~1450, ~1495 | Medium | C=C stretching vibrations (aromatic ring) |
| ~1160 | Strong | C-N stretching vibration |
| ~700, ~740 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound (Molecular Formula: C₂₃H₃₀N₂O₂), the expected molecular weight is approximately 366.5 g/mol .
In an electrospray ionization (ESI) mass spectrum, the molecule is expected to be observed as the protonated molecular ion [M+H]⁺ at m/z ≈ 367.5. Fragmentation patterns may include the loss of the tert-butyl group (C₄H₉) leading to a fragment at m/z ≈ 311.4, and the loss of the entire Boc group (C₅H₉O₂) resulting in a fragment at m/z ≈ 267.4.
Self-Validating Experimental Workflow
To ensure the integrity and reproducibility of the synthesis and characterization, a self-validating workflow should be implemented.
Caption: A self-validating workflow for the synthesis and characterization.
This workflow emphasizes the importance of in-process controls, such as TLC monitoring during the reaction, and comprehensive spectroscopic analysis of the purified product. The obtained data should be critically compared with expected values and any available literature data to provide a high degree of confidence in the identity and purity of the final compound.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and spectroscopic characterization of this compound. The detailed protocols and expected spectral data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. By following the outlined procedures and analytical methods, scientists can confidently synthesize and characterize this important building block for its use in the creation of novel therapeutic agents.
References
Due to the absence of a specific journal article detailing the synthesis and providing complete, published spectroscopic data for this compound in the conducted search, this section cannot be populated with direct citations for the experimental data. The provided synthetic protocols and expected spectroscopic values are based on general principles of organic chemistry and data for structurally related compounds. For authoritative, citable data, researchers should refer to peer-reviewed publications that specifically report the synthesis and characterization of this compound. General methodologies for reactions of this type can be found in standard organic chemistry textbooks and journals.
Solubility of tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate in organic solvents
An In-depth Technical Guide to the Solubility of tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of this compound. As a Senior Application Scientist, the following sections synthesize theoretical principles with practical, field-proven methodologies to empower researchers in maximizing the compound's potential in synthesis, purification, and formulation.
Introduction to this compound
This compound is a complex organic molecule featuring a piperazine core, a common scaffold in medicinal chemistry. The nitrogen atoms of the piperazine ring are substituted with two benzyl groups and a tert-butyloxycarbonyl (Boc) protecting group. The piperazine ring itself can increase the water solubility and basicity of a molecule, which is often advantageous for drug candidates.[1] The Boc group, on the other hand, is a bulky, nonpolar protecting group that is crucial in multi-step organic syntheses.[2] Its presence significantly increases the lipophilicity of the parent molecule, thereby influencing its physical properties, including solubility.[2] The two benzyl groups further contribute to the molecule's nonpolar character. Understanding the interplay of these structural features is key to predicting and experimentally determining the solubility of this compound in various organic solvents.
Caption: Molecular structure of this compound.
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like." This means that a solute will dissolve best in a solvent that has similar polarity and intermolecular forces. The structure of this compound presents a combination of polar and nonpolar features:
-
Nonpolar characteristics: The molecule possesses a bulky, lipophilic tert-butyl group and two benzyl groups. These significantly contribute to its nonpolar nature, suggesting good solubility in nonpolar and moderately polar solvents. The Boc group is known to enhance solubility in less polar organic solvents.[3]
-
Polar characteristics: The piperazine ring and the carbamate linkage of the Boc group introduce polarity and the potential for hydrogen bonding (with the carbonyl oxygen acting as a hydrogen bond acceptor). This suggests some degree of solubility in polar aprotic solvents.
Based on these structural features, a qualitative prediction of solubility in common organic solvents can be made.
Predicted Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can interact with both the polar carbamate group and the nonpolar benzyl and tert-butyl groups. Boc-protected amines generally show good solubility in these solvents.[2] Stock solutions of similar compounds are often prepared in anhydrous DMF or DMSO.[3] |
| Polar Protic | Methanol, Ethanol | Moderate | The polar hydroxyl groups of these solvents can interact with the carbamate moiety. However, the large nonpolar groups may limit high solubility. Synthesis of related compounds has been performed in methanol.[1] |
| Nonpolar | Toluene, Diethyl Ether | Moderate to Low | The nonpolar nature of these solvents will interact well with the benzyl and tert-butyl groups, but the polar core may limit solubility. |
| Highly Nonpolar | Hexane, Petroleum Ether | Low to Insoluble | The significant polarity of the piperazine and carbamate core is unlikely to be effectively solvated by these highly nonpolar alkane solvents. PEGylated compounds, which share some solubility characteristics, are generally insoluble in hexane and petroleum ether.[3] |
Experimental Determination of Solubility
It is crucial to experimentally verify the predicted solubility. The following protocols provide methods for both a rapid qualitative assessment and a more precise quantitative determination.
Qualitative Solubility Assessment
This method provides a quick, preliminary understanding of the compound's solubility in various solvents.
Protocol:
-
Preparation: Dispense approximately 10 mg of this compound into separate small, clear vials.
-
Solvent Addition: To each vial, add a different organic solvent dropwise (e.g., 0.1 mL at a time) while vortexing or stirring.
-
Observation: Continue adding the solvent up to a total volume of 1 mL. Visually inspect the solution after each addition.[2]
-
Classification:
-
Soluble: The solid completely dissolves.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Record Keeping: Meticulously record the observations for each solvent.
Caption: Workflow for qualitative solubility assessment.
Quantitative Equilibrium Solubility Determination
This method provides a precise measurement of the compound's solubility in a given solvent at a specific temperature.
Protocol:
-
Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. This is a key step in thermodynamic solubility testing.[4][5]
-
Phase Separation: Allow the undissolved solid to settle. Centrifugation can be used to accelerate this process.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the solid.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed vial and evaporate the solvent completely under reduced pressure or a gentle stream of nitrogen.
-
Quantification: Weigh the vial containing the dried residue. The difference in weight gives the mass of the dissolved compound.[2]
-
Calculation: Calculate the solubility in g/L or mol/L.
Caption: Workflow for quantitative equilibrium solubility determination.
Practical Implications for Researchers
A thorough understanding of the solubility of this compound is critical for its effective use:
-
Reaction Chemistry: Choosing an appropriate solvent in which all reactants are soluble is crucial for achieving optimal reaction kinetics and yields.
-
Purification: Solubility data guides the selection of solvent systems for crystallization and chromatography. A solvent in which the compound is sparingly soluble at room temperature but more soluble upon heating is ideal for recrystallization.
-
Formulation Development: In drug development, solubility is a key determinant of a drug's bioavailability.[4][6] For preclinical studies, understanding solubility in solvents like DMSO is essential, as it is a common vehicle for in vitro and in vivo testing.[4][5]
-
Stock Solution Preparation: Knowing the solubility allows for the preparation of concentrated stock solutions, which can then be diluted for various assays.[3]
Conclusion
While specific, published quantitative solubility data for this compound is scarce, a combination of theoretical principles based on its molecular structure and established experimental methodologies provides a robust framework for researchers. The presence of both large nonpolar (benzyl, tert-butyl) and polar (piperazine, carbamate) moieties suggests high solubility in polar aprotic solvents like DCM, THF, and DMF, with moderate solubility in polar protic solvents and lower solubility in nonpolar hydrocarbon solvents. The provided protocols offer a clear path to experimentally verifying these predictions and obtaining reliable solubility data essential for advancing research and development involving this compound.
References
Unlocking the Potential of a Privileged Scaffold: A Technical Guide to Research Areas for tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate
This technical guide outlines potential research and development pathways for the chiral molecule, tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate. While specific literature on this exact compound is nascent, its molecular architecture, comprising a piperazine core, a tert-butyloxycarbonyl (Boc) protecting group, and dibenzyl substitution, offers a compelling platform for innovation in both synthetic methodology and medicinal chemistry. This document serves to deconstruct the molecule's components, propose high-value research trajectories, and provide robust, actionable experimental frameworks.
Core Structural Analysis: A Molecule of Strategic Design
The scientific interest in this compound stems from the strategic combination of three key structural motifs, each contributing to its potential utility.
-
The Piperazine Ring: A Cornerstone of Medicinal Chemistry The six-membered piperazine heterocycle is a "privileged scaffold," appearing in a multitude of approved drugs.[1][2] Its two nitrogen atoms provide opportunities for dual functionalization and can act as hydrogen bond acceptors, which is critical for molecular recognition at biological targets.[1] Furthermore, the piperazine ring can confer favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability.[3]
-
The tert-Butyloxycarbonyl (Boc) Protecting Group: A Gateway to Selective Synthesis The Boc group at the N1 position is a widely used protecting group in organic synthesis.[4][5] Its primary function here is to electronically deactivate the N1 nitrogen, thereby enabling selective chemical modification at the more nucleophilic N4 position. The Boc group's stability in various reaction conditions, coupled with its straightforward removal under acidic conditions (e.g., using trifluoroacetic acid), allows for a programmed and sequential approach to synthesizing complex piperazine derivatives.[6]
-
Dibenzyl Substitution: Inducing Chirality and Modulating Lipophilicity The presence of two benzyl groups at the C2 and N4 positions introduces significant steric and electronic features.
-
C2-Benzyl Group: This substituent creates a chiral center, meaning the molecule can exist as (R) and (S) enantiomers. In drug development, isolating and testing individual enantiomers is critical, as they often exhibit different pharmacological and toxicological profiles.[7]
-
N4-Benzyl Group: This group increases the molecule's lipophilicity, which can influence its ability to cross cell membranes. Importantly, the N-benzyl group can be removed via catalytic hydrogenation, unmasking the N4 nitrogen for further derivatization.
-
This combination of a proven medicinal scaffold, a versatile protecting group, and functionality-inducing substituents makes this compound a highly promising, yet underexplored, starting material.
Proposed Research Trajectories: A Duality of Purpose
The unique structure of this molecule lends itself to two primary areas of investigation: its application as a versatile synthetic building block and as a core scaffold for the development of novel therapeutic agents.
Synthetic Chemistry: A Chiral Scaffold for Advanced Amine Synthesis
The strategic placement of the functional groups allows for a series of controlled, sequential reactions, positioning the molecule as a valuable chiral precursor for complex amines.
Key Synthetic Transformations:
-
Selective N4-Debenzylation and Functionalization: The N-benzyl group can be selectively cleaved using catalytic hydrogenation (e.g., Palladium on carbon under a hydrogen atmosphere). This exposes the N4 nitrogen, which can then be functionalized through a variety of reactions, including:
-
Acylation with acid chlorides or anhydrides.
-
Alkylation with alkyl halides.
-
Sulfonylation with sulfonyl chlorides.
-
Reductive amination with aldehydes or ketones.
-
-
Sequential N1-Deprotection and Derivatization: Following the modification of the N4 position, the Boc group at N1 can be efficiently removed using a strong acid like trifluoroacetic acid (TFA). This reveals the N1 secondary amine, which can then undergo a second round of functionalization, leading to the creation of asymmetrically substituted piperazine libraries.
Experimental Workflow: Sequential N4 and N1 Functionalization
Caption: Sequential functionalization workflow.
Protocol: N4-Debenzylation
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10 mol% of Palladium on carbon (10% w/w) to the solution.
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude N4-debenzylated product, which can often be used in the next step without further purification.
Medicinal Chemistry: A Scaffold for Novel Drug Candidates
The piperazine core is a well-established pharmacophore in drugs targeting the central nervous system (CNS), infectious diseases, and oncology.[2][7] The dibenzyl substitution pattern of the parent molecule provides a unique three-dimensional arrangement of aromatic and lipophilic groups that can be systematically modified to probe interactions with biological targets.
Potential Therapeutic Areas and Biological Targets:
-
Central Nervous System (CNS) Disorders: Piperazine derivatives are known to interact with a variety of CNS receptors, including dopamine and serotonin receptors.[4][8] Libraries based on this scaffold could be screened for activity in models of depression, anxiety, and psychosis.[9]
-
Oncology: The piperazine moiety is present in several kinase inhibitors, such as Imatinib.[1] Modifications of the scaffold could lead to novel inhibitors of cancer-related signaling pathways.
-
Infectious Diseases: Piperazine-containing compounds have demonstrated a broad spectrum of antimicrobial and antiviral activities.[7][10]
Research Workflow: From Scaffold to Lead Compound
Caption: Drug discovery workflow.
Analytical Characterization and Quality Control
Ensuring the structural integrity and purity of all synthesized compounds is critical for the reliability of subsequent biological testing. A standard panel of analytical techniques should be employed.
| Analytical Technique | Purpose | Key Observables |
| ¹H and ¹³C NMR | Structural elucidation and purity assessment. | Characteristic signals for the Boc group (~1.4 ppm in ¹H), aromatic protons of the benzyl groups, and the diastereotopic protons of the piperazine ring. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Observation of the molecular ion peak corresponding to the calculated mass. |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and chiral separation. | A single major peak in reversed-phase HPLC for purity. Chiral HPLC can be used to resolve and quantify the enantiomers. |
| Infrared (IR) Spectroscopy | Functional group identification. | Characteristic stretches for the carbamate carbonyl (C=O) and aromatic C-H bonds. |
Protocol: Boc-Deprotection
-
Reaction Setup: Dissolve the Boc-protected piperazine derivative (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or hydrochloric acid (4M in dioxane), to the solution at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Isolation: The resulting product will be the corresponding salt (e.g., trifluoroacetate or hydrochloride). It can be used as is or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine.[6]
Concluding Remarks and Future Directions
This compound represents a compelling, yet underexplored, platform for chemical innovation. Its value lies not in a known biological activity, but in its inherent potential as a versatile chiral building block. The synthetic pathways and research strategies outlined in this guide provide a clear roadmap for harnessing this potential. Future efforts should prioritize the development of an efficient, stereoselective synthesis of the parent molecule to enable the production of enantiomerically pure libraries. Subsequent screening of these libraries against a diverse range of biological targets will be crucial in uncovering novel therapeutic applications.
References
- Vertex AI Search. (2025).
- ResearchGate. (n.d.).
- Lifechem Pharma. (n.d.). 1-boc Piperazine.
- Royal Society of Chemistry. (n.d.). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry.
- Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
- Vertex AI Search. (2024).
- Smolecule. (n.d.).
- Researcher.Life. (2024). The medicinal chemistry of piperazines: A review.
- MDPI. (2021).
- ResearchGate. (2024).
- Sigma-Aldrich. (n.d.). 1-Boc-piperazine 97 57260-71-6.
- Royal Society of Chemistry. (2021).
- Guidechem. (n.d.).
- PubChem. (n.d.).
- Google Patents. (2014). PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA.
- NIH. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)
- Google Patents. (n.d.). WO2016089718A1 - Process for the preparation of tert-butyl 4-((2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)
- Supporting Information. (n.d.).
- PubMed. (n.d.). 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity.
- MDPI. (n.d.). Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. nbinno.com [nbinno.com]
- 5. lifechempharma.com [lifechempharma.com]
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- 8. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 9. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities [mdpi.com]
Methodological & Application
Application Notes & Protocols: tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate as a Versatile Chiral Building Block in Organic Synthesis
Abstract
The piperazine ring is a foundational scaffold in medicinal chemistry, recognized for its prevalence in a multitude of therapeutic agents targeting diverse biological systems.[1][2] Its unique physicochemical properties, such as the ability to form multiple hydrogen bonds and modulate acid-base constants, make it a "privileged scaffold" in drug design.[1][2] This guide focuses on the synthetic utility of a specialized derivative, tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate . This building block is distinguished by three key features: a tert-butoxycarbonyl (Boc) group at the N1 position for selective protection, an N-benzyl group at the N4 position for modulating basicity and enabling specific deprotection strategies, and a C-benzyl group at the C2 position, which introduces a chiral center. This combination offers a sophisticated platform for constructing complex, stereochemically defined molecules, particularly in the development of novel CNS agents, kinase inhibitors, and other advanced pharmaceutical intermediates.
This document provides a comprehensive overview of the building block's properties, a proposed synthetic strategy, and detailed protocols for its application in key synthetic transformations, including selective deprotection and subsequent functionalization.
Physicochemical Properties
A thorough understanding of the molecule's properties is essential for its effective use in synthesis, including selecting appropriate solvents, reaction conditions, and purification methods.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₂₆H₃₆N₂O₂ | Calculated |
| Molar Mass | 408.58 g/mol | Calculated |
| Appearance | Expected to be an off-white to yellow solid or viscous oil | Inferred |
| Solubility | Soluble in DCM, THF, EtOAc, DMF; Insoluble in water | Inferred |
| Boiling Point | > 300 °C (decomposes) | Estimated |
| XLogP3 | ~4.5 | Estimated |
Proposed Synthesis of the Building Block
Synthetic Strategy Rationale
The proposed pathway begins with (S)-Phenylalaninol, a commercially available chiral amino alcohol. This choice directly installs the desired stereochemistry and the C2-benzyl group. The synthesis proceeds through a sequence of reductive amination, cyclization, and protection/alkylation steps to yield the target compound. This method provides excellent control over the stereochemical integrity of the final product.[3]
Visualization: Synthetic Pathway
Caption: Proposed synthetic route to the chiral building block.
Protocol 1: Synthesis of tert-Butyl (S)-2,4-dibenzylpiperazine-1-carboxylate
Materials:
-
(S)-Phenylalaninol
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Di-tert-butyl dicarbonate ((Boc)₂)O
-
Methanesulfonyl chloride (MsCl)
-
Benzyl bromide (BnBr)
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)
-
Bases: Triethylamine (Et₃N), Pyridine, Sodium hydride (NaH), Potassium carbonate (K₂CO₃)
Procedure:
-
Step A: Reductive Amination. To a solution of (S)-Phenylalaninol (1.0 eq) in DCM, add benzylamine (1.1 eq). Stir for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 16 hours. Quench with saturated NaHCO₃ solution and extract with DCM. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude N-benzylated amino alcohol.
-
Step B: Boc Protection. Dissolve the crude product from Step A in THF. Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (1.2 eq). Stir at room temperature for 12 hours. The tert-butoxycarbonyl (Boc) group is a robust protecting group for amines, stable to basic conditions but easily removed under acidic conditions.[4] Concentrate the reaction mixture and purify by column chromatography (Silica gel, Hexanes:EtOAc gradient) to obtain the Boc-protected intermediate.
-
Step C: Hydroxyl Activation. Dissolve the product from Step B in DCM at 0 °C. Add pyridine (2.0 eq) followed by dropwise addition of methanesulfonyl chloride (1.2 eq). Stir at 0 °C for 2 hours. The mesylation activates the primary alcohol, converting it into a good leaving group for the subsequent cyclization.
-
Step D: Intramolecular Cyclization. To a suspension of NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF at 0 °C, add a solution of the mesylated intermediate from Step C in DMF dropwise. Allow the mixture to warm to room temperature and stir for 18 hours. This intramolecular Sₙ2 reaction forms the piperazine ring.
-
Step E: N4-Benzylation. To the crude piperazine from Step D in DMF, add potassium carbonate (3.0 eq) and benzyl bromide (1.2 eq). Heat the mixture to 60 °C and stir for 6 hours. This step alkylates the remaining secondary amine to install the second benzyl group.
-
Purification. After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the final product by column chromatography to yield tert-Butyl (S)-2,4-dibenzylpiperazine-1-carboxylate.
Key Applications & Synthetic Protocols
The strategic placement of the Boc and benzyl groups allows for orthogonal deprotection and stepwise functionalization, making this building block exceptionally versatile.
Selective N1-Deprotection and Derivatization
The acid-labile nature of the Boc group allows for its selective removal, exposing the N1-amine for further modification while leaving the N4- and C2-benzyl groups intact.[5] This is a cornerstone of its utility.
Rationale: Trifluoroacetic acid (TFA) is commonly used for its efficacy in cleaving the Boc group under mild conditions, generating volatile byproducts that are easily removed.[4]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected piperazine (1.0 eq) in DCM (0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (10 eq) dropwise. The reaction is typically rapid.
-
Remove the ice bath and stir at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM. Combine organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected (S)-2,4-dibenzylpiperazine.
Rationale: The resulting secondary amine from Protocol 2A is an excellent nucleophile for palladium-catalyzed cross-coupling reactions, enabling the synthesis of N-aryl piperazines, a common motif in pharmacologically active molecules.[5][6]
Materials:
-
(S)-2,4-Dibenzylpiperazine (from Protocol 2A)
-
Aryl bromide or chloride (1.0 eq)
-
Pd₂(dba)₃ or similar palladium catalyst (2 mol%)
-
Xantphos or other suitable ligand (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 eq), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).
-
Add anhydrous toluene, followed by the deprotected piperazine (1.2 eq) and NaOtBu (1.4 eq).
-
Seal the flask and heat the mixture to 100-110 °C for 12-24 hours, monitoring by LC-MS.
-
After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate and purify by column chromatography to isolate the N-aryl product.
Caption: Workflow for selective deprotection and derivatization.
N4-Debenzylation for Scaffold Modification
The N-benzyl group can be removed via catalytic hydrogenolysis. This reaction is orthogonal to the acid-labile Boc deprotection, allowing for sequential functionalization at both nitrogen atoms.
Rationale: Palladium on carbon (Pd/C) is a highly effective catalyst for the cleavage of benzylamines through hydrogenation. This reaction proceeds under neutral conditions and is generally high-yielding.
Materials:
-
tert-Butyl (S)-2,4-dibenzylpiperazine-1-carboxylate
-
Palladium on Carbon (10% Pd/C, 10 mol% weight)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve the starting material (1.0 eq) in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst under an inert atmosphere.
-
Evacuate the flask and backfill with H₂ gas (repeat 3 times).
-
Stir the suspension vigorously under an H₂ atmosphere (balloon pressure is often sufficient) at room temperature for 16-48 hours.
-
Monitor the reaction by LC-MS. Upon completion, carefully filter the mixture through a Celite pad to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely.
-
Rinse the filter cake with additional methanol.
-
Concentrate the filtrate to yield the crude N4-debenzylated product, tert-butyl (S)-2-benzylpiperazine-1-carboxylate, which can be used directly or purified further.
References
-
Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Significance of TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE in Organic Synthesis and Pharmaceutical Applications. [Link]
-
Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
Zhang, A. et al. (2009). Preparation of chiral 2-methylpiperazine. ResearchGate. [Link]
- Miller, S. P., et al. (2014). PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA.
-
Firth, J. D., et al. (2017). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. PubMed Central. [Link]
-
Guezguez, R., et al. (2011). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
-
PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Wikipedia. Dibenzylpiperazine. [Link]
-
PubChem. Tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Singh, R., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. benchchem.com [benchchem.com]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes to Derivatives of tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate: An Application and Protocol Guide
This guide provides a comprehensive overview of synthetic strategies for the preparation of tert-butyl 2,4-dibenzylpiperazine-1-carboxylate and its derivatives. The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a wide array of therapeutic agents due to its unique structural and physicochemical properties.[1][2] The dual nitrogen atoms within the six-membered ring offer opportunities for hydrogen bonding, modulation of polarity, and improvement of pharmacokinetic profiles, making piperazine-containing compounds highly valuable in drug discovery.[3][4] This document details robust synthetic methodologies, discusses the underlying chemical principles, and provides actionable protocols for researchers in organic synthesis and drug development.
Introduction to the 2,4-Disubstituted Piperazine Scaffold
The 2,4-disubstituted piperazine motif, particularly with benzyl groups, presents a versatile platform for generating libraries of compounds for biological screening. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization, providing a critical handle for further synthetic manipulations.[1][5] Derivatives of this core structure are of significant interest for their potential biological activities, which can be fine-tuned by modifying the benzyl substituents.
Strategic Approaches to the Synthesis of the Core Structure
The synthesis of this compound can be approached through several strategic pathways. A key consideration is the selective introduction of the two benzyl groups and the Boc protecting group. A common and effective strategy involves a stepwise functionalization of the piperazine ring.
Stepwise N-Alkylation and Boc Protection
A reliable method to achieve the target scaffold is through a sequential alkylation and protection strategy. This approach offers good control over the substitution pattern.
Diagram of the Synthetic Workflow
Caption: Stepwise synthesis of the target compound.
Expertise & Experience: The mono-alkylation of piperazine can be challenging due to the potential for di-alkylation.[6] Utilizing a large excess of piperazine can favor the mono-substituted product. Alternatively, employing protecting groups is a more controlled approach. The Boc group is ideal for this purpose as it deactivates one nitrogen atom, allowing for selective alkylation on the other.[1]
Protocol 1: Synthesis of tert-Butyl 4-benzylpiperazine-1-carboxylate
This protocol outlines the initial steps of mono-benzylation followed by Boc-protection.
Materials:
-
Piperazine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Mono-benzylation of Piperazine:
-
To a solution of piperazine (5.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Slowly add benzyl bromide (1.0 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-benzylpiperazine.
-
-
Boc-protection of 1-Benzylpiperazine:
-
Dissolve 1-benzylpiperazine (1.0 eq) in dichloromethane.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield tert-butyl 4-benzylpiperazine-1-carboxylate.
-
Protocol 2: Synthesis of this compound
This protocol describes the introduction of the second benzyl group.
Materials:
-
tert-Butyl 4-benzylpiperazine-1-carboxylate
-
Benzyl bromide
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of tert-butyl 4-benzylpiperazine-1-carboxylate (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add benzyl bromide (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to afford this compound.
Synthesis of Derivatives
The synthesis of derivatives can be achieved by utilizing substituted benzyl halides in the alkylation steps or by further modification of the aromatic rings of the dibenzylated scaffold.
Derivatization via Substituted Benzyl Halides
By employing benzyl halides with various substituents on the aromatic ring, a diverse library of derivatives can be generated.
Table 1: Examples of Derivatives Synthesized from Substituted Benzyl Halides
| Entry | Benzyl Halide | Derivative Structure |
| 1 | 4-Methoxybenzyl chloride | tert-Butyl 2-benzyl-4-(4-methoxybenzyl)piperazine-1-carboxylate |
| 2 | 4-Fluorobenzyl bromide | tert-Butyl 2-benzyl-4-(4-fluorobenzyl)piperazine-1-carboxylate |
| 3 | 3-Nitrobenzyl bromide | tert-Butyl 2-benzyl-4-(3-nitrobenzyl)piperazine-1-carboxylate |
Derivatization via Reductive Amination
An alternative to direct alkylation is reductive amination, which involves the reaction of an aldehyde or ketone with the secondary amine of the piperazine, followed by reduction of the resulting iminium intermediate.[7][8][9]
Diagram of Reductive Amination
Caption: Reductive amination for derivatization.
Protocol 3: Derivatization by Reductive Amination
Materials:
-
tert-Butyl 2-benzylpiperazine-1-carboxylate (prepared by mono-benzylation of N-Boc-piperazine)
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of tert-butyl 2-benzylpiperazine-1-carboxylate (1.0 eq) and the substituted benzaldehyde (1.2 eq) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Trustworthiness and Self-Validation
To ensure the integrity of the synthesized compounds, thorough characterization is essential.
-
Chromatographic Purity: Assess the purity of the final compounds using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
-
Structural Verification: Confirm the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
-
Yield and Reproducibility: Document the reaction yields and ensure the protocols are reproducible. Minor variations in reaction conditions can impact the outcome, so consistency is key.
Conclusion
The synthetic routes outlined in this guide provide a robust framework for the preparation of this compound and its derivatives. The stepwise N-alkylation and reductive amination protocols offer versatility and control, enabling the synthesis of a wide range of analogs for applications in drug discovery and medicinal chemistry. Careful execution of these protocols, coupled with rigorous analytical validation, will ensure the successful synthesis of these valuable compounds.
References
-
Dolan, S. B., Shetty, R. A., Forster, M. J., & Gatch, M. B. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Journal of Psychopharmacology, 32(7), 802–810. [Link]
- Google Patents. (n.d.). Synthesis method of N-Boc piperazine.
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]
-
Roles, L., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 198. [Link]
-
Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]
-
White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]
-
MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5673. [Link]
-
ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. [Link]
-
PubMed Central. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 26(21), 6653. [Link]
-
YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40). [Link]
-
Wikipedia. (n.d.). Dibenzylpiperazine. [Link]
-
ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2015). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]
Sources
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- 4. connectjournals.com [connectjournals.com]
- 5. benchchem.com [benchchem.com]
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- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
The Strategic Application of tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the piperazine scaffold stands as a "privileged" structural motif, consistently featured in a multitude of clinically successful therapeutic agents.[1][2] Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in crucial hydrogen bonding interactions, have cemented its role as a versatile building block for medicinal chemists.[3] This guide delves into the synthesis, functionalization, and potential applications of a specific, strategically designed derivative: tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate . This molecule, with its orthogonal protecting groups and dissymmetric substitution, offers a gateway to novel chemical entities with tailored pharmacological profiles.
Introduction: The Architectural Advantage of a Disubstituted Piperazine
The subject of this guide, this compound, is a chiral piperazine derivative featuring a tert-butoxycarbonyl (Boc) group at the N1 position and benzyl groups at the C2 and N4 positions. This specific arrangement of substituents is not arbitrary; it is a calculated design that unlocks a diverse range of synthetic possibilities and potential biological activities.
The Boc protecting group at N1 allows for selective deprotection under acidic conditions, revealing a secondary amine for further functionalization. The benzyl group at N4 provides steric bulk and can influence the overall lipophilicity and metabolic stability of the molecule. Crucially, the benzyl group at the C2 position introduces a chiral center and a key structural element for probing interactions with biological targets. The N-benzyl moiety is a common feature in centrally acting drugs, where it can participate in cation-π interactions with aromatic residues in receptor binding pockets.[4]
Synthesis and Functionalization: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that requires careful control of regioselectivity and stereochemistry. The following protocol outlines a plausible and efficient synthetic route, drawing upon established methodologies for piperazine chemistry.
Part 1: Synthesis of the Key Intermediate: (R/S)-tert-Butyl 2-benzylpiperazine-1-carboxylate
The initial and most critical step is the introduction of the benzyl group at the C2 position of the piperazine ring. This can be achieved through the asymmetric lithiation of an N-Boc protected piperazine, followed by quenching with a benzyl electrophile. This method allows for the stereoselective synthesis of the desired enantiomer, a crucial aspect for developing drugs with improved efficacy and reduced off-target effects.
Protocol 1: Asymmetric Synthesis of (R)-tert-Butyl 2-benzylpiperazine-1-carboxylate
-
Materials:
-
N-Boc-piperazine
-
sec-Butyllithium (s-BuLi)
-
(-)-Sparteine
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of N-Boc-piperazine (1.0 eq) and (-)-sparteine (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere, add s-BuLi (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 3 hours to facilitate the formation of the chiral lithiated intermediate.
-
Slowly add a solution of benzyl bromide (1.2 eq) in anhydrous THF to the reaction mixture.
-
Continue stirring at -78 °C for an additional 2 hours, then allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-tert-Butyl 2-benzylpiperazine-1-carboxylate.[5]
-
Characterization Data (Expected):
-
¹H NMR (CDCl₃): δ 7.35-7.20 (m, 5H, Ar-H), 4.0-3.8 (m, 1H), 3.7-3.5 (m, 2H), 3.1-2.9 (m, 2H), 2.8-2.6 (m, 3H), 1.45 (s, 9H, Boc).
-
MS (ESI+): m/z 277.2 [M+H]⁺.
Part 2: N4-Benzylation to Yield the Final Product
With the C2-benzylated intermediate in hand, the final step is the introduction of the second benzyl group at the N4 position. This is a standard N-alkylation reaction.
Protocol 2: Synthesis of this compound
-
Materials:
-
(R/S)-tert-Butyl 2-benzylpiperazine-1-carboxylate
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of (R/S)-tert-Butyl 2-benzylpiperazine-1-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and benzyl bromide (1.2 eq).
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
-
Characterization Data (Expected):
-
¹H NMR (CDCl₃): δ 7.40-7.20 (m, 10H, Ar-H), 4.1-3.9 (m, 1H), 3.8-3.6 (m, 2H), 3.55 (s, 2H, N-CH₂-Ph), 3.2-2.8 (m, 4H), 2.7-2.5 (m, 2H), 1.48 (s, 9H, Boc).
-
MS (ESI+): m/z 367.2 [M+H]⁺.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Applications in Medicinal Chemistry and Drug Discovery
The unique structural features of this compound make it a valuable scaffold for the synthesis of a diverse range of potential therapeutic agents. The strategic placement of the functional groups allows for the exploration of structure-activity relationships (SAR) in a systematic manner.
Central Nervous System (CNS) Agents
The piperazine nucleus is a well-established pharmacophore in many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics. The dibenzyl substitution pattern of the target molecule is particularly relevant in this context. Benzylpiperazine (BZP) itself is a known psychoactive substance with stimulant properties, acting as a dopamine and norepinephrine releasing agent.[6] While the dibenzylated analog may exhibit a different pharmacological profile, it provides a template for developing novel modulators of monoamine transporters and receptors.
Potential Therapeutic Targets:
-
Dopamine Transporter (DAT): Modulators of DAT are used in the treatment of ADHD and narcolepsy.
-
Serotonin Transporter (SERT): Selective serotonin reuptake inhibitors (SSRIs) are a mainstay of depression treatment.
-
5-HT Receptors: Various subtypes of serotonin receptors are implicated in a range of neuropsychiatric disorders.
Anticancer Agents
A growing body of research highlights the potential of substituted piperazines as anticancer agents.[7] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, disruption of cell cycle progression, and induction of apoptosis. The lipophilic benzyl groups of this compound may enhance cell permeability and facilitate interactions with hydrophobic pockets in target proteins.
Potential Mechanisms of Action:
-
Kinase Inhibition: Many kinase inhibitors incorporate a piperazine moiety to improve solubility and target engagement.
-
Induction of Apoptosis: The compound could be a precursor for molecules that trigger programmed cell death in cancer cells.
Antimicrobial and Antiviral Agents
Piperazine derivatives have also shown promise as antimicrobial and antiviral agents. The ability of the piperazine ring to be functionalized at two distinct nitrogen atoms allows for the creation of molecules that can interact with multiple targets or present different pharmacophoric elements.
Logical Relationships in Drug Discovery Cascade
Caption: Logical flow from scaffold to preclinical development.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step | Potential Application Areas |
| N-Boc-piperazine | C₉H₁₈N₂O₂ | 186.25 | Boc protection of piperazine | Starting material |
| (R)-tert-Butyl 2-benzylpiperazine-1-carboxylate | C₁₆H₂₄N₂O₂ | 276.38 | Asymmetric α-lithiation and benzylation | Chiral intermediate for CNS and anticancer agents |
| This compound | C₂₃H₃₀N₂O₂ | 366.50 | N-alkylation with benzyl bromide | Scaffold for CNS, anticancer, and antimicrobial agents |
Conclusion and Future Directions
This compound represents a strategically designed molecular scaffold with significant potential in medicinal chemistry. Its synthesis, while requiring careful stereochemical control, provides access to a unique chemical space. The orthogonal protecting groups and the dissymmetric substitution pattern allow for a high degree of diversification, making it an ideal starting point for the generation of compound libraries for high-throughput screening.
Future research should focus on the exploration of a wider range of substituents at the N1 and C2 positions to fully elucidate the structure-activity relationships for various biological targets. The development of more efficient and scalable synthetic routes will also be crucial for the widespread adoption of this promising scaffold in drug discovery programs. The continued investigation into the pharmacological effects of 2,4-disubstituted piperazines is likely to uncover novel therapeutic opportunities for a range of diseases.
References
-
Maji, S., & Kant, R. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]
-
Singh, S., Kumar, R., Tripathi, S., Salahuddin, Mazumder, A., & Singh, N. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077. [Link]
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Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
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Bode, J. W. (2018). Synthesis of Piperazines by C-H Functionalization. Encyclopedia. [Link]
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Reitz, A. B., Baxter, E. W., Bennett, D. J., Codd, E. E., Jordan, A. D., Malloy, E. A., ... & Maryanoff, B. E. (1995). N-aryl-N'-benzylpiperazines as potential antipsychotic agents. Journal of medicinal chemistry, 38(21), 4211–4222. [Link]
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Maciver, B., et al. (2019). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids. Nature Chemistry, 11(11), 1034-1040. [Link]
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Hu, X., et al. (2019). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 58(42), 15059-15063. [Link]
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Craig, J. C., & Young, R. J. (1963). 1-BENZYLPIPERAZINE. Organic Syntheses, 43, 11. [Link]
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SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). [Link]
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Gee, A. D., et al. (2011). 1-Benzylpiperazine and other Piperazine-based Derivatives. In Novel Psychoactive Substances (pp. 231-251). Academic Press. [Link]
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N-Benzyl piperidine Fragment in Drug Discovery. (2024). ChemMedChem. [Link]
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Benzylpiperazine. (n.d.). In Wikipedia. [Link]
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Schep, L. J., Slaughter, R. J., & Beasley, D. M. G. (2016). Benzylpiperazine: "A messy drug". Clinical toxicology (Philadelphia, Pa.), 54(6), 483–490. [Link]
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Edstrom, E. D., et al. (2006). Substituted piperazines as novel dipeptidyl peptidase IV inhibitors. Bioorganic & medicinal chemistry letters, 16(15), 4022–4025. [Link]
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Fused and Substituted Piperazines as Anticancer Agents: A Review. (2025). Chemical Biology & Drug Design. [Link]
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Piperazine. (n.d.). In Wikipedia. [Link]
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Song, J., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & medicinal chemistry letters, 25(22), 5138–5143. [Link]
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Dibenzylpiperazine. (n.d.). In Wikipedia. [Link]
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1,4-Dibenzylpiperazine. (n.d.). PubChem. [Link]
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tert-Butyl piperazine-1-carboxylate. (n.d.). PubChem. [Link]
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(R)-tert-Butyl 2-benzylpiperazine-1-carboxylate. (n.d.). 001CHEMICAL. [Link]
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Application Note: Boc Deprotection of tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate
<
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its stability under a wide range of reaction conditions, coupled with its clean and efficient removal under acidic conditions, makes it an invaluable tool for amine protection.[1][2] Piperazine scaffolds are prevalent in a vast array of biologically active molecules, and the selective deprotection of N-Boc-piperazine derivatives is a critical step in the synthesis of many pharmaceutical agents.[1][3] This application note provides a detailed guide to the Boc deprotection of tert-butyl 2,4-dibenzylpiperazine-1-carboxylate to yield 2,4-dibenzylpiperazine, a versatile intermediate in drug discovery.[4][5][6] We will explore the underlying mechanism, present detailed experimental protocols, discuss troubleshooting strategies, and provide guidance on product purification and characterization.
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc protecting group is achieved through an acid-catalyzed elimination reaction. The mechanism involves three key steps:
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[2][7]
-
Formation of a tert-Butyl Cation: The protonated intermediate is unstable and fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[2][7]
-
Decarboxylation: The carbamic acid readily undergoes decarboxylation, releasing carbon dioxide gas and yielding the free amine, which is subsequently protonated by the excess acid in the reaction mixture to form the corresponding salt.[7]
A potential side reaction is the alkylation of nucleophiles in the reaction mixture by the liberated tert-butyl cation.[8] This can be mitigated by the use of scavengers, such as triisopropylsilane (TIS) or anisole, particularly when working with sensitive substrates.[8]
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N-Alkylation Reactions of tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate: Protocols and Mechanistic Insights
An Application Guide for Drug Development Professionals
Abstract
The piperazine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] The strategic N-alkylation of piperazine derivatives is a critical step in the synthesis of novel pharmaceutical agents, allowing for the modulation of pharmacological activity, selectivity, and pharmacokinetic properties. This guide provides a detailed examination of the N-alkylation of tert-butyl 2,4-dibenzylpiperazine-1-carboxylate, a sterically hindered intermediate. We present two robust protocols—Direct N-Alkylation via SN2 substitution and Reductive Amination—offering researchers a comprehensive resource for synthesizing advanced piperazine-based compounds. This document explains the causality behind experimental choices, provides step-by-step procedures, and addresses common challenges to ensure reproducible and efficient synthesis.
Chemical Profile and Reactivity
This compound is a bespoke intermediate designed for selective functionalization. Its unique structure governs its reactivity in N-alkylation reactions.
-
N1-Boc Protection: The tert-butoxycarbonyl (Boc) group on the N1 nitrogen significantly decreases its nucleophilicity through electronic delocalization. This strategic protection effectively isolates the N4 nitrogen as the primary reactive site for alkylation, ensuring mono-functionalization.[3][4]
-
Steric Hindrance: The two benzyl groups at the C2 and C5 positions create a sterically congested environment around the target N4 nitrogen. This hindrance is a critical factor influencing reaction kinetics and the choice of alkylating strategy. It may necessitate more forcing conditions (e.g., higher temperatures, longer reaction times) compared to less hindered piperazines.
-
N4 Nitrogen Nucleophilicity: The N4 nitrogen is a secondary amine, retaining its basicity and nucleophilicity, making it amenable to reaction with various electrophiles.
Table 1: Physicochemical Properties of the Starting Material
| Property | Value |
| IUPAC Name | tert-butyl 2,5-dibenzylpiperazine-1-carboxylate |
| Molecular Formula | C₂₃H₃₀N₂O₂ |
| Molecular Weight | 366.50 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in DCM, THF, DMF, Acetonitrile; poorly soluble in water |
Mechanistic Overview of N-Alkylation Strategies
Two primary strategies are employed for the N-alkylation of this substrate, each with distinct mechanisms and applications.
Direct N-Alkylation with Electrophiles
This method involves the direct reaction of the N4 amine with an alkyl halide or sulfonate in a classic bimolecular nucleophilic substitution (SN2) reaction.
Causality of Reagent Selection:
-
Alkylating Agent (R-X): Primary alkyl halides (I > Br > Cl) are ideal due to their lower steric bulk and good leaving group ability. Secondary halides react more slowly, and tertiary halides are unsuitable as they favor elimination pathways.
-
Base: A non-nucleophilic, inorganic base such as potassium carbonate (K₂CO₃) or a hindered organic base like N,N-diisopropylethylamine (DIPEA) is crucial.[3] The base acts as a scavenger for the hydrohalic acid (HX) byproduct, preventing the protonation and deactivation of the starting amine.
-
Solvent: A polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is preferred. These solvents can dissolve the reactants and stabilize the charged transition state of the SN2 reaction without interfering with the nucleophile.[5]
Caption: SN2 pathway for direct N-alkylation.
Reductive Amination
Reductive amination is a powerful, two-step, one-pot process that forms a C-N bond by reacting the amine with a carbonyl compound (aldehyde or ketone).
Causality of Reagent Selection:
-
Carbonyl Compound: Aldehydes and ketones serve as the electrophilic source of the alkyl group. The choice of carbonyl dictates the structure of the final substituent.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[2][3] It is a mild and selective hydride donor that readily reduces the intermediate iminium ion but is slow to reduce the starting aldehyde or ketone, thus preventing competitive side reactions. Its tolerance for mildly acidic conditions is ideal for promoting iminium ion formation.
-
Solvent: A non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used. Acetic acid is often added as a catalyst to facilitate the formation of the iminium ion intermediate.
Caption: Workflow for the Reductive Amination protocol.
Experimental Protocols
Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Alkylating agents can be toxic and mutagenic.[5][6] Handle all reagents and solvents with care, consulting their Safety Data Sheets (SDS) beforehand.[7]
Protocol 1: Direct N-Alkylation with 1-Bromopropane
This protocol details the propylation of the N4 position using 1-bromopropane.
Table 2: Materials and Reagents for Direct N-Alkylation
| Reagent | M.W. | Amount | Moles | Equivalents |
| This compound | 366.50 | 1.00 g | 2.73 mmol | 1.0 |
| 1-Bromopropane | 123.00 | 0.40 g (0.29 mL) | 3.27 mmol | 1.2 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 0.75 g | 5.45 mmol | 2.0 |
| Acetonitrile (MeCN) | - | 20 mL | - | - |
Step-by-Step Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 2.73 mmol) and anhydrous potassium carbonate (0.75 g, 5.45 mmol).
-
Solvent Addition: Add acetonitrile (20 mL) to the flask.
-
Reagent Addition: Add 1-bromopropane (0.29 mL, 3.27 mmol) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).
-
Work-up (Aqueous):
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).
-
Rinse the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude residue in a minimal amount of dichloromethane.
-
Purify the product by silica gel column chromatography. A gradient of ethyl acetate in hexanes (e.g., 5% to 25%) is typically effective.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product as an oil or solid.
-
-
Characterization: Confirm the structure and purity of the N-propylated product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Reductive Amination with Cyclopentanone
This protocol details the N-alkylation with cyclopentanone to form the N-cyclopentyl derivative.
Table 3: Materials and Reagents for Reductive Amination
| Reagent | M.W. | Amount | Moles | Equivalents |
| This compound | 366.50 | 1.00 g | 2.73 mmol | 1.0 |
| Cyclopentanone | 84.12 | 0.28 g (0.29 mL) | 3.27 mmol | 1.2 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 0.87 g | 4.09 mmol | 1.5 |
| Dichloromethane (DCM) | - | 25 mL | - | - |
| Acetic Acid (AcOH) | 60.05 | 0.16 g (0.15 mL) | 2.73 mmol | 1.0 |
Step-by-Step Procedure:
-
Setup: To a 100 mL round-bottom flask with a magnetic stir bar, add this compound (1.00 g, 2.73 mmol) and dissolve it in dichloromethane (25 mL).
-
Reagent Addition: Add cyclopentanone (0.29 mL, 3.27 mmol) followed by acetic acid (0.15 mL, 2.73 mmol). Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (0.87 g, 4.09 mmol) portion-wise over 10 minutes. Note: The addition may cause slight effervescence.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up (Aqueous):
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 20 mL).
-
Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using silica gel column chromatography as described in Protocol 1.
-
Characterization: Confirm the structure and purity of the N-cyclopentyl product using ¹H NMR, ¹³C NMR, and HRMS.
Comparative Analysis and Troubleshooting
The choice between direct alkylation and reductive amination depends on the desired substituent, available starting materials, and functional group tolerance.
Table 4: Comparison of N-Alkylation Methods
| Feature | Direct N-Alkylation (SN2) | Reductive Amination |
| Alkylating Agent | Alkyl Halides/Sulfonates | Aldehydes/Ketones |
| Key Reagents | Inorganic/Organic Base | Mild Reducing Agent (e.g., NaBH(OAc)₃) |
| Pros | Simple setup; wide availability of alkyl halides. | Broad substrate scope; milder conditions; avoids over-alkylation.[3] |
| Cons | Risk of over-alkylation (quaternary salt formation); alkylating agents can be toxic/mutagenic; may require heat. | Requires a stable carbonyl compound; reducing agent is moisture-sensitive. |
| Functional Group Tolerance | Less tolerant to sensitive functional groups that may react with the base or electrophile. | Generally more tolerant of various functional groups. |
Troubleshooting Common Issues:
-
Low or No Reaction:
-
Possible Cause: Insufficient activation of the electrophile or steric hindrance.
-
Solution (Direct Alkylation): Switch from alkyl bromide to the more reactive alkyl iodide. Increase the reaction temperature or move to a higher-boiling solvent like DMF.
-
Solution (Reductive Amination): Ensure the quality of the NaBH(OAc)₃, as it degrades with moisture. Confirm that the catalytic acetic acid was added.
-
-
Formation of Side Products:
-
Possible Cause: Over-alkylation in the direct method, leading to a quaternary ammonium salt.[3]
-
Solution: Use a strict 1.0 to 1.2 equivalents of the alkylating agent. Monitor the reaction closely and stop it once the starting material is consumed.
-
-
Difficult Purification:
-
Possible Cause: The basic nature of piperazine products can cause tailing on silica gel chromatography.[8]
-
Solution: Add a small amount of triethylamine (~1%) to the eluent during column chromatography to suppress the interaction with acidic silica. Alternatively, reverse-phase chromatography can be employed.[8]
-
Conclusion
The N-alkylation of this compound is a versatile transformation for creating diverse molecular architectures in drug discovery. Both direct alkylation and reductive amination are highly effective methods, and the optimal choice is dictated by the specific synthetic goal. By understanding the underlying mechanisms, carefully selecting reagents, and employing robust purification techniques, researchers can efficiently synthesize a wide range of N-substituted piperazine derivatives for advancing pharmaceutical development.
References
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Jain, A., & Rana, A. (2016). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826. [Link]
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Pittelkow, T., & Christensen, J. B. (2004). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]
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Sperandio, D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(21), 7354. [Link]
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Wilson, L. J., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 61(10), 4597-4612. [Link]
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Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
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O'Brien, P., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 774-793. [Link]
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Baxter, E. W., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Organic & Biomolecular Chemistry, 18(32), 6295-6299. [Link]
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Gemo, V., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 416-435. [Link]
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Vitol. (2021). Safety Data Sheet: Alkylate (Alkyl Unit). [Link]
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Various Authors. (2022). Best Conditions For N-Alkylation? Sciencemadness.org. [Link]
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Plantz, B. A., et al. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. U.S. Department of Energy. [Link]
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Carl ROTH GmbH + Co. KG. (2021). Safety Data Sheet: n-Alkane standard solution. [Link]
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Royal Society of Chemistry. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]
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Al-Neaimy, U. I. S., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-10. [Link]
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UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
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The Strategic Application of tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate in the Synthesis of Central Nervous System Agents
Introduction: The Privileged Piperazine Scaffold in CNS Drug Discovery
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in the architecture of numerous drugs targeting the central nervous system (CNS).[1][2] Its prevalence in medicinal chemistry is attributed to its versatile nature as a scaffold, which can be readily modified to interact with a variety of receptors and transporters in the brain.[1][3] Furthermore, the piperazine moiety often imparts favorable pharmacokinetic properties to drug candidates, such as improved aqueous solubility and the ability to cross the blood-brain barrier.[3] Molecules incorporating this structure are integral to the treatment of a wide range of neurological and psychiatric conditions, including depression, anxiety, psychosis, and neurodegenerative diseases.[4][5][6]
This application note provides a detailed technical guide on the strategic use of a key synthetic intermediate, tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate , in the efficient construction of complex CNS agents. This pre-functionalized building block offers a streamlined pathway for the synthesis of N-arylpiperazine derivatives, a prominent class of CNS-active compounds. We will delve into the rationale behind its design, provide detailed protocols for its deprotection and subsequent functionalization, and present a case study illustrating its application in the synthesis of a known serotonergic agent.
The Synthetic Advantage of a Differentially Protected Piperazine
The structure of this compound is strategically designed for controlled, sequential functionalization of the piperazine core. The two nitrogen atoms are masked with orthogonal protecting groups: a tert-butoxycarbonyl (Boc) group and two benzyl (Bn) groups. This differential protection is the key to its synthetic utility.
-
The Boc Group: This acid-labile protecting group allows for selective deprotection under mild acidic conditions, leaving the benzyl groups intact. This unmasks one of the piperazine nitrogens for subsequent reactions.
-
The Benzyl Groups: These groups are stable to a wide range of reaction conditions, including those used for Boc removal. They can be cleaved via catalytic hydrogenation, a process that does not affect the Boc group. This sequential removal allows for the introduction of different substituents at each nitrogen atom in a controlled manner.
This strategic protection scheme enables chemists to execute a multi-step synthesis with high regioselectivity, avoiding the formation of undesired side products and simplifying purification processes.
Core Synthetic Workflow: From Protected Intermediate to Functionalized CNS Agent
The general synthetic workflow for utilizing this compound in the synthesis of N-arylpiperazine CNS agents involves a two-step deprotection and functionalization sequence.
Caption: General synthetic workflow.
Application Case Study: Synthesis of 1-(2-Methoxyphenyl)piperazine
To illustrate the practical application of this synthetic strategy, we will detail the synthesis of 1-(2-methoxyphenyl)piperazine, a key pharmacophore found in several CNS drugs, including some antidepressants and antipsychotics.
Step 1: Selective Debenzylation via Catalytic Transfer Hydrogenation
The first crucial step is the selective removal of the two benzyl groups to expose the secondary amine functionalities while leaving the Boc group intact. Catalytic transfer hydrogenation is the method of choice for this transformation as it avoids the need for high-pressure hydrogen gas and specialized equipment.
Protocol 1: Synthesis of tert-Butyl piperazine-1-carboxylate
| Parameter | Value |
| Starting Material | This compound |
| Reagents | 10% Palladium on Carbon (Pd/C), Ammonium formate |
| Solvent | Methanol (MeOH) |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Typical Yield | 90-95% |
Detailed Methodology:
-
To a solution of this compound (1.0 eq) in methanol, add 10% Pd/C (0.1 eq by weight).
-
To this suspension, add ammonium formate (5.0 eq) in portions.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the combined filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel to yield pure tert-butyl piperazine-1-carboxylate.
Causality Behind Experimental Choices:
-
Catalyst: 10% Pd/C is a highly efficient and commonly used catalyst for hydrogenolysis of benzyl groups.
-
Hydrogen Donor: Ammonium formate serves as a safe and convenient in situ source of hydrogen, decomposing to hydrogen, ammonia, and carbon dioxide in the presence of the palladium catalyst.
-
Solvent: Methanol is an excellent solvent for both the starting material and the ammonium formate, and it facilitates the reaction.
-
Temperature: Refluxing ensures a reasonable reaction rate for the debenzylation to proceed to completion.
Step 2: N-Arylation via Buchwald-Hartwig Amination
With the secondary amine now available, the next step is to introduce the desired aryl group. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, making it ideal for the synthesis of N-arylpiperazines.
Protocol 2: Synthesis of tert-Butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate
| Parameter | Value |
| Starting Material | tert-Butyl piperazine-1-carboxylate |
| Reagents | 2-Bromoanisole, Pd₂(dba)₃, RuPhos, Sodium tert-butoxide |
| Solvent | Toluene |
| Temperature | 100 °C |
| Reaction Time | 12-18 hours |
| Typical Yield | 85-90% |
Detailed Methodology:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), RuPhos (0.04 eq), and sodium tert-butoxide (2.1 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add tert-butyl piperazine-1-carboxylate (1.2 eq), 2-bromoanisole (1.0 eq), and toluene.
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like RuPhos is highly effective for the coupling of secondary amines with aryl halides.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the piperazine nitrogen and facilitate the catalytic cycle.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere to prevent catalyst deactivation.
Step 3: Boc Deprotection
The final step is the removal of the Boc protecting group to yield the target N-arylpiperazine. This is readily achieved under acidic conditions.
Protocol 3: Synthesis of 1-(2-Methoxyphenyl)piperazine
| Parameter | Value |
| Starting Material | tert-Butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate |
| Reagents | Trifluoroacetic acid (TFA) or HCl in Dioxane |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours |
| Typical Yield | >95% |
Detailed Methodology:
-
Dissolve tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (10 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(2-methoxyphenyl)piperazine.
Causality Behind Experimental Choices:
-
Acidic Reagent: Strong acids like TFA or HCl readily cleave the Boc group via an E1 elimination mechanism, forming the stable tert-butyl cation and releasing the free amine.
-
Solvent: Dichloromethane is a common solvent for Boc deprotection as it is inert to the acidic conditions and readily dissolves both the starting material and the product.
-
Temperature: Starting the reaction at 0 °C helps to control any potential exotherm, and allowing it to warm to room temperature ensures the reaction proceeds to completion in a timely manner.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of CNS agents, particularly those containing the N-arylpiperazine motif. Its orthogonal protecting group strategy allows for a controlled and efficient synthetic route, minimizing the formation of byproducts and simplifying purification. The detailed protocols provided herein for debenzylation, N-arylation, and Boc deprotection offer a robust and field-proven framework for researchers and drug development professionals to leverage this key intermediate in their synthetic endeavors. The ability to construct complex and diverse piperazine-based molecules with high precision underscores the importance of strategic protecting group chemistry in modern CNS drug discovery.
References
- Vertex AI Search. The Science Behind CNS Drugs: The Role of Piperazine Derivatives.
-
Mastromarino, M., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. International Journal of Molecular Sciences, 23(4), 2106. Available from: [Link]
-
Kumar, B., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets, 23(7), 729-751. Available from: [Link]
-
Li, J., et al. (2014). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules, 19(11), 17898-17911. Available from: [Link]
-
Zajdel, P., et al. (2013). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 18(6), 6978-7004. Available from: [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note: A Practical Guide to the Synthesis of Vortioxetine via a Piperazine Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vortioxetine is a multimodal antidepressant approved for the treatment of major depressive disorder.[1][2][3] This application note provides a detailed experimental procedure for the synthesis of Vortioxetine, focusing on a widely utilized strategy that employs a key piperazine intermediate. The protocol herein describes a palladium-catalyzed Buchwald-Hartwig amination reaction to construct the core structure of Vortioxetine. This guide is intended to provide researchers and drug development professionals with a comprehensive understanding of the synthetic process, including insights into reaction mechanisms, experimental setup, purification techniques, and analytical characterization.
Introduction
Vortioxetine, chemically known as 1-[2-(2,4-dimethylphenyl-sulfanyl)phenyl]piperazine, is a novel antidepressant with a unique pharmacological profile.[2][3] Unlike traditional selective serotonin reuptake inhibitors (SSRIs), Vortioxetine exhibits a multimodal mechanism of action, functioning as a serotonin (5-HT) reuptake inhibitor and modulating the activity of several serotonin receptors.[3] The synthesis of Vortioxetine can be accomplished through various routes, with many industrial processes relying on the formation of the key intermediate, 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.[4][5] This application note details a robust and scalable synthetic procedure that has been adapted from established literature and patents. The core of this synthesis involves a palladium-catalyzed cross-coupling reaction, a powerful tool in modern organic synthesis for the formation of carbon-nitrogen bonds.[4][6][7]
Reaction Scheme and Mechanism
The synthesis of Vortioxetine via the piperazine intermediate route can be broadly divided into two key stages:
-
Synthesis of the Thioether Intermediate: This step involves the formation of the diaryl sulfide linkage. While various methods exist, a common approach is the reaction between 2,4-dimethylthiophenol and an activated aryl halide.
-
Palladium-Catalyzed C-N Cross-Coupling: The crucial step where the piperazine moiety is introduced. This is typically achieved through a Buchwald-Hartwig amination reaction between the thioether intermediate and piperazine.
The overall synthetic transformation is depicted in the workflow below:
Caption: Synthetic workflow for Vortioxetine.
The mechanism of the key palladium-catalyzed C-N coupling reaction (a variation of which is often employed in alternative routes) involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by the coordination of piperazine to the palladium center and subsequent deprotonation by a base to form a palladium-amido complex. The final step is a reductive elimination, which forms the desired C-N bond and regenerates the palladium(0) catalyst, allowing the cycle to continue.[4] The choice of palladium catalyst and ligand is critical for achieving high yields and reaction efficiency.[4][8]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1-Fluoro-2-nitrobenzene | Reagent | Sigma-Aldrich |
| 2,4-Dimethylbenzenethiol | Reagent | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific |
| Dimethylformamide (DMF) | Anhydrous | Acros Organics |
| Iron Powder (Fe) | 325 mesh | Alfa Aesar |
| Ammonium Chloride (NH₄Cl) | ACS Grade | VWR |
| Ethanol (EtOH) | Anhydrous | Decon Labs |
| Diethylene glycol dimethyl ether (Diglyme) | Anhydrous | Sigma-Aldrich |
| Bis(2-chloroethyl)amine hydrochloride | Reagent | TCI Chemicals |
| Hydrobromic Acid (HBr) | 48% aqueous solution | Sigma-Aldrich |
| Isopropanol (IPA) | HPLC Grade | Fisher Scientific |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
Protocol 1: Synthesis of 2-((2,4-Dimethylphenyl)thio)aniline
This protocol describes a two-step, one-pot procedure for the synthesis of the key aniline intermediate.
-
Step 1: Nucleophilic Aromatic Substitution. To a stirred solution of 2,4-dimethylbenzenethiol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. To this mixture, add 1-fluoro-2-nitrobenzene (1.0 eq) dropwise over 30 minutes. The reaction mixture is then heated to 80 °C and stirred for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting materials.
-
Step 2: Reduction of the Nitro Group. After cooling the reaction mixture to room temperature, add a solution of ammonium chloride (4.0 eq) in water. Subsequently, add iron powder (5.0 eq) portion-wise, ensuring the internal temperature does not exceed 50 °C. The mixture is then heated to 90 °C and stirred vigorously for 8-12 hours.
-
Work-up and Isolation. Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite®. The filter cake is washed with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-((2,4-dimethylphenyl)thio)aniline as a solid.
Protocol 2: Synthesis of Vortioxetine Free Base
This protocol outlines the formation of the piperazine ring to yield Vortioxetine.
-
Reaction Setup. In a round-bottom flask equipped with a reflux condenser, dissolve 2-((2,4-dimethylphenyl)thio)aniline (1.0 eq) in diethylene glycol dimethyl ether (diglyme). Add bis(2-chloroethyl)amine hydrochloride (1.2 eq) to the solution.
-
Reaction Execution. The reaction mixture is heated to 130-140 °C and stirred for 24-48 hours.[5][9][10] The progress of the reaction should be monitored by HPLC or LC-MS.
-
Work-up and Isolation. After cooling to room temperature, the reaction mixture is diluted with water and basified with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude Vortioxetine free base. This crude product can be purified by column chromatography.
Protocol 3: Formation of Vortioxetine Hydrobromide
The final step involves the formation of the stable hydrobromide salt.
-
Salt Formation. Dissolve the purified Vortioxetine free base in isopropanol. To this solution, add a stoichiometric amount of 48% aqueous hydrobromic acid dropwise while stirring.[4]
-
Crystallization and Isolation. The hydrobromide salt will precipitate out of the solution. The mixture can be stirred at room temperature for a few hours to ensure complete precipitation. The solid is then collected by filtration, washed with cold isopropanol, and dried under vacuum to yield Vortioxetine hydrobromide as a white to off-white crystalline solid.[8] Recrystallization from a suitable solvent system, such as methanol/water, can be performed for further purification.[8]
Characterization and Quality Control
The identity and purity of the synthesized Vortioxetine and its intermediates should be confirmed using a combination of analytical techniques.
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural elucidation and confirmation | The proton NMR spectrum should show characteristic peaks for the aromatic and piperazine protons, consistent with the structure of Vortioxetine. For the hydrobromide salt, a broad peak corresponding to the ammonium protons of the piperazine ring is expected.[5] |
| ¹³C NMR | Structural confirmation | The carbon NMR spectrum should display the correct number of signals corresponding to the unique carbon atoms in the Vortioxetine molecule. |
| Mass Spectrometry (MS) | Molecular weight determination | The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of Vortioxetine. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A validated HPLC method should be used to determine the purity of the final product and to quantify any process-related impurities.[11][12][13][14] The purity of the final Vortioxetine hydrobromide should typically be >99.5%. |
| Melting Point | Physical property characterization | The melting point of the synthesized Vortioxetine hydrobromide should be compared with the literature values for the specific polymorphic form. |
Impurity Profiling: It is crucial to identify and control any impurities that may form during the synthesis. Common impurities can arise from side reactions or unreacted starting materials.[1][15][16][][18] Regulatory guidelines necessitate the characterization and quantification of any impurity present at a level of 0.1% or higher.
Conclusion
This application note provides a detailed and practical guide for the synthesis of Vortioxetine via a key piperazine intermediate. The described protocols are based on established and reliable methods reported in the scientific and patent literature. By following these procedures and employing the recommended analytical techniques for characterization and quality control, researchers can confidently synthesize and evaluate this important antidepressant for further study and development.
References
- 1. veeprho.com [veeprho.com]
- 2. US10227317B2 - Process for the preparation of vortioxetine - Google Patents [patents.google.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 6. EP2894154A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Google Patents [patents.google.com]
- 7. Synthesis of vortioxetine via (2,4-dimethylphenyl)(2-iodophenyl)sulfane intermediate - Patent 2930171 [data.epo.org]
- 8. US10227317B2 - Process for the preparation of vortioxetine - Google Patents [patents.google.com]
- 9. EP3495347A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. wjpmr.com [wjpmr.com]
- 14. ijtsrd.com [ijtsrd.com]
- 15. synthinkchemicals.com [synthinkchemicals.com]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 18. Vortioxetine Impurities | SynZeal [synzeal.com]
Application Notes and Protocols: A Comprehensive Guide to the Large-Scale Synthesis of tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate
Abstract
This comprehensive technical guide provides a detailed protocol for the large-scale synthesis of tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate, a key intermediate in pharmaceutical research and drug development. The piperazine scaffold is a privileged structure in medicinal chemistry, and this guide offers a robust and scalable synthetic route.[1][2] We will delve into the mechanistic underpinnings of each reaction step, process optimization for industrial-scale production, and rigorous safety protocols. This document is intended for researchers, chemists, and professionals in the drug development industry.
Introduction: The Significance of Substituted Piperazines
The piperazine ring is a fundamental heterocyclic motif frequently incorporated into the structure of a wide array of bioactive molecules.[1][2] Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in multiple hydrogen bonding interactions, make it an invaluable component in drug design.[1] Specifically, N-substituted piperazine derivatives have shown a broad spectrum of pharmacological activities, including antidepressant, anticonvulsant, and anti-inflammatory properties.[2]
The target molecule, this compound, serves as a versatile building block. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen, enabling the synthesis of complex molecular architectures.[3] The two benzyl groups contribute to the lipophilicity of the molecule, which can be crucial for its interaction with biological targets.
This guide will present a two-step synthesis strategy: the initial formation of N,N'-dibenzylpiperazine followed by the selective mono-Boc protection to yield the final product.
Synthesis Pathway Overview
The overall synthetic transformation can be visualized as a two-stage process. The first stage involves the dibenzylation of the piperazine core, followed by a selective mono-protection of one of the secondary amines with a tert-butoxycarbonyl (Boc) group.
Caption: Overall two-step synthesis of the target molecule.
Experimental Protocols
Step 1: Synthesis of N,N'-Dibenzylpiperazine
The initial step involves the N-alkylation of piperazine with benzyl chloride. It is crucial to control the stoichiometry to favor the formation of the desired N,N'-dibenzylpiperazine. An excess of benzyl chloride can lead to the formation of quaternary ammonium salts, while an insufficient amount will result in a mixture of mono- and di-benzylated products.[4]
Reaction Scheme:
Caption: N,N'-Dibenzylation of piperazine.
Materials and Equipment:
| Reagent/Equipment | Quantity (for a 1 mole scale reaction) |
| Piperazine (anhydrous) | 86.14 g (1.0 mol) |
| Benzyl chloride | 253.16 g (2.0 mol) |
| Sodium carbonate (Na₂CO₃) | 211.98 g (2.0 mol) |
| Acetonitrile (anhydrous) | 2 L |
| 5 L three-necked round-bottom flask | 1 |
| Mechanical stirrer | 1 |
| Reflux condenser | 1 |
| Heating mantle with temperature control | 1 |
| Buchner funnel and filter paper | 1 set |
| Rotary evaporator | 1 |
Protocol:
-
Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add piperazine (86.14 g, 1.0 mol) and anhydrous acetonitrile (2 L).
-
Addition of Base: Add sodium carbonate (211.98 g, 2.0 mol) to the suspension. The base is crucial to neutralize the hydrochloric acid formed during the reaction.
-
Addition of Benzyl Chloride: While stirring vigorously, slowly add benzyl chloride (253.16 g, 2.0 mol) to the reaction mixture at room temperature. The addition should be controlled to manage the exotherm.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid sodium chloride and any unreacted sodium carbonate using a Buchner funnel.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.
-
Purification: The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system like ethanol/water to yield N,N'-dibenzylpiperazine as a white solid.
Step 2: Synthesis of this compound
This step involves the selective mono-protection of one of the nitrogen atoms of N,N'-dibenzylpiperazine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).[3][5] The reaction is typically carried out in the presence of a base to facilitate the reaction.
Reaction Scheme:
Caption: Mono-Boc protection of N,N'-dibenzylpiperazine.
Materials and Equipment:
| Reagent/Equipment | Quantity (for a 1 mole scale reaction) |
| N,N'-Dibenzylpiperazine | 266.38 g (1.0 mol) |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 g (1.0 mol) |
| Triethylamine (Et₃N) | 101.19 g (1.0 mol) |
| Dichloromethane (DCM, anhydrous) | 2 L |
| 5 L three-necked round-bottom flask | 1 |
| Magnetic stirrer and stir bar | 1 set |
| Addition funnel | 1 |
| Buchner funnel and filter paper | 1 set |
| Rotary evaporator | 1 |
| Silica gel for column chromatography | As needed |
Protocol:
-
Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve N,N'-dibenzylpiperazine (266.38 g, 1.0 mol) in anhydrous dichloromethane (2 L).
-
Addition of Base: Add triethylamine (101.19 g, 1.0 mol) to the solution.
-
Addition of Boc₂O: Dissolve di-tert-butyl dicarbonate (218.25 g, 1.0 mol) in anhydrous dichloromethane (500 mL) and add it dropwise to the reaction mixture at 0°C (ice bath) over a period of 1-2 hours.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 500 mL) and then with brine (500 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a viscous oil or a low-melting solid.
Process Optimization for Large-Scale Synthesis
Scaling up the synthesis from the laboratory to an industrial setting requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
-
Solvent Selection: While acetonitrile and dichloromethane are effective solvents, for large-scale production, consider alternative solvents with higher flash points and lower environmental impact, such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME).
-
Base Selection: In the dibenzylation step, inorganic bases like potassium carbonate can be a more cost-effective and easily removable alternative to sodium carbonate. For the Boc protection, a milder base like sodium bicarbonate might be sufficient and is cheaper than triethylamine.
-
Temperature Control: On a large scale, exothermic reactions need to be carefully managed. The addition of reagents should be slow and monitored, with efficient cooling systems in place.
-
Purification: Large-scale purification by column chromatography can be expensive and time-consuming. Developing a robust crystallization method for the final product is highly desirable for industrial production.
-
Waste Management: Develop a clear plan for the disposal and potential recycling of solvents and byproducts in accordance with environmental regulations.
Safety and Handling
Handling chemicals on a large scale requires strict adherence to safety protocols to minimize risks.[6][7][8][9]
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles or a face shield.[7]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene gloves.[7]
-
Body Protection: Wear a lab coat or a chemical-resistant apron.[7]
Ventilation:
-
All operations should be conducted in a well-ventilated area, preferably within a fume hood, especially when handling volatile solvents and reagents.[7]
Specific Chemical Hazards:
-
Piperazine: Corrosive and can cause severe skin burns and eye damage. May cause an allergic skin reaction and respiratory irritation.[8][9]
-
Benzyl Chloride: A lachrymator, corrosive, and a suspected carcinogen. Handle with extreme care in a fume hood.
-
Di-tert-butyl dicarbonate (Boc₂O): A flammable solid and an irritant.
-
Dichloromethane (DCM): A volatile and suspected carcinogen.
Emergency Procedures:
-
Spills: In case of a spill, evacuate the area and use appropriate absorbent materials for cleanup.[6]
-
Fire: Use a dry chemical, carbon dioxide, or foam extinguisher.[6]
-
First Aid: In case of skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6][9]
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By understanding the underlying chemistry and implementing robust process controls and safety measures, researchers and drug development professionals can confidently produce this valuable intermediate for their research and development needs. The provided protocols are a starting point, and further optimization may be required based on specific laboratory or plant conditions.
References
- 1. connectjournals.com [connectjournals.com]
- 2. jgtps.com [jgtps.com]
- 3. benchchem.com [benchchem.com]
- 4. Dibenzylpiperazine - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. ycdehongchem.com [ycdehongchem.com]
- 8. lobachemie.com [lobachemie.com]
- 9. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for the Functionalization of the Piperazine Ring in tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate
Abstract
The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its versatile structure that allows for the development of bioactive molecules for a wide array of diseases.[1] Its unique six-membered ring with two opposing nitrogen atoms provides a combination of structural rigidity and a large polar surface area, which often translates to favorable pharmacokinetic properties such as enhanced water solubility and oral bioavailability.[1] This guide provides a comprehensive technical overview of the functionalization of a specific, highly substituted piperazine derivative: tert-butyl 2,4-dibenzylpiperazine-1-carboxylate. We will delve into a proposed synthesis of this starting material and explore various strategies for its further modification, including N-alkylation, N-arylation, and C-H functionalization. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying chemical rationale to empower effective and innovative molecular design.
Introduction: The Significance of Functionalized Piperazines in Drug Discovery
The piperazine moiety is a privileged structure in drug discovery, frequently incorporated to modulate the physicochemical properties of drug candidates.[2] Its presence can significantly impact a molecule's solubility, lipophilicity, and metabolic stability, all of which are critical parameters in the optimization of a drug's ADME (absorption, distribution, metabolism, and excretion) profile. The two nitrogen atoms of the piperazine ring serve as key points for chemical modification, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR). Many blockbuster drugs across various therapeutic areas, including antipsychotics, antidepressants, and anticancer agents, feature a piperazine core, underscoring its importance in pharmaceutical research.[3]
The subject of this guide, this compound, presents a unique and synthetically challenging scaffold. The presence of a bulky tert-butoxycarbonyl (Boc) protecting group on one nitrogen allows for the selective functionalization of the other, while the benzyl groups at the C2 and N4 positions introduce steric hindrance and potential sites for chemoselective transformations. The following sections will provide a detailed exploration of the synthesis and functionalization of this intriguing molecule.
Part 1: Synthesis of this compound
Proposed Synthetic Workflow
Caption: Proposed synthetic route to this compound.
Protocol 1.1: Synthesis of tert-Butyl piperazine-1-carboxylate
This initial step involves the mono-protection of piperazine with a Boc group, a standard procedure in organic synthesis.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve piperazine (2.0 equivalents) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Boc₂O (1.0 equivalent) in DCM dropwise to the stirred piperazine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl piperazine-1-carboxylate.
Protocol 1.2: Synthesis of tert-Butyl 4-benzylpiperazine-1-carboxylate
The second step is the N-alkylation of the mono-protected piperazine with benzyl bromide.
Materials:
-
tert-Butyl piperazine-1-carboxylate
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
To a solution of tert-butyl piperazine-1-carboxylate (1.0 equivalent) in anhydrous DMF, add K₂CO₃ (2.0 equivalents).
-
Add benzyl bromide (1.1 equivalents) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with EtOAc.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-benzylpiperazine-1-carboxylate.
Protocol 1.3: Deprotection to 1-Benzylpiperazine
The Boc group is removed under acidic conditions to yield the free secondary amine.
Materials:
-
tert-Butyl 4-benzylpiperazine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
Procedure:
-
Dissolve tert-butyl 4-benzylpiperazine-1-carboxylate (1.0 equivalent) in DCM.
-
Cool the solution to 0 °C and add TFA (5-10 equivalents) dropwise.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield 1-benzylpiperazine.
Protocol 1.4: Synthesis of 1,4-Dibenzylpiperazine
The second benzyl group is introduced at the N4 position.
Materials:
-
1-Benzylpiperazine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
Procedure:
-
Follow a similar procedure to Protocol 1.2, using 1-benzylpiperazine as the starting material.
Protocol 1.5: C-H Functionalization to Introduce the 2-Benzyl Group
This final step is the most challenging and involves a diastereoselective C-H functionalization. This protocol is based on the work of O'Brien and coworkers on the asymmetric lithiation-substitution of N-Boc piperazines.[3]
Materials:
-
1,4-Dibenzylpiperazine
-
sec-Butyllithium (s-BuLi)
-
(-)-Sparteine
-
Tetrahydrofuran (THF), anhydrous
-
Benzyl bromide
-
Di-tert-butyl dicarbonate (Boc₂O)
Procedure:
-
To a solution of 1,4-dibenzylpiperazine (1.0 equivalent) and (-)-sparteine (1.2 equivalents) in anhydrous THF at -78 °C, add s-BuLi (1.2 equivalents) dropwise.
-
Stir the mixture at -78 °C for 1 hour to facilitate the formation of the lithiated intermediate.
-
Add benzyl bromide (1.5 equivalents) to the reaction mixture and stir for an additional 2 hours at -78 °C.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with EtOAc, wash with brine, and dry over anhydrous Na₂SO₄.
-
After concentration, dissolve the crude product in DCM and add Boc₂O (1.1 equivalents) and triethylamine (1.5 equivalents).
-
Stir at room temperature overnight.
-
Work up the reaction as described in Protocol 1.1 and purify by column chromatography to isolate this compound.
Part 2: Functionalization Strategies
With the synthesis of the target molecule established, we can now explore various strategies to further functionalize the piperazine ring.
N-Debenzylation and Subsequent N-Functionalization
The benzyl group at the N4 position can be selectively removed, opening up this position for further modification.
Caption: Workflow for N-debenzylation followed by N-functionalization.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the starting material in MeOH in a flask suitable for hydrogenation.
-
Add 10% Pd/C (5-10 mol%).
-
Purge the flask with H₂ and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with MeOH.
-
Concentrate the filtrate to obtain tert-butyl 2-benzylpiperazine-1-carboxylate.
Causality Behind Experimental Choices:
-
Catalyst: Pd/C is a highly efficient catalyst for the hydrogenolysis of benzyl groups.[4]
-
Solvent: Methanol is a common solvent for hydrogenations as it is polar and can dissolve both the substrate and hydrogen to some extent.
Materials:
-
tert-Butyl 2-benzylpiperazine-1-carboxylate
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
Procedure:
-
Follow the general procedure outlined in Protocol 1.2, using the debenzylated product as the starting amine.
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.
Materials:
-
tert-Butyl 2-benzylpiperazine-1-carboxylate
-
Aryl halide (e.g., bromobenzene, 4-chlorotoluene)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., sodium tert-butoxide, cesium carbonate)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In an oven-dried Schlenk tube, combine the debenzylated piperazine (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), the ligand (1-5 mol%), and the base (1.4-2.0 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., EtOAc), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium source and phosphine ligand is crucial for the success of the reaction and depends on the specific aryl halide used. Bulky, electron-rich ligands are often required for less reactive aryl chlorides.
-
Base: A strong, non-nucleophilic base is needed to deprotonate the amine and facilitate the catalytic cycle.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere.
C-H Functionalization of the Piperazine Ring
Direct C-H functionalization offers a more atom-economical approach to modifying the piperazine core.
Caption: Workflow for the direct C-H arylation of the piperazine ring.
This method, inspired by the work of MacMillan and coworkers, allows for the direct arylation of the C-H bond adjacent to the nitrogen atom.[5]
Materials:
-
This compound
-
Aryl nitrile (e.g., 1,4-dicyanobenzene)
-
Photocatalyst (e.g., Ir(ppy)₃)
-
Base (e.g., sodium acetate)
-
Anhydrous solvent (e.g., acetonitrile)
-
Visible light source (e.g., blue LED)
Procedure:
-
In a reaction vessel, combine the piperazine derivative (1.0 equivalent), the aryl nitrile (1.5 equivalents), the photocatalyst (1-2 mol%), and the base (2.0 equivalents).
-
Add the anhydrous solvent and degas the mixture.
-
Irradiate the reaction with a visible light source while stirring at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction, and work up as described in Protocol 2.1.3.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Photocatalyst: The iridium-based photocatalyst absorbs visible light and initiates a single-electron transfer process, generating a reactive radical cation from the piperazine.[5]
-
Aryl Nitrile: The aryl nitrile acts as both the aryl source and an electron acceptor in the catalytic cycle.[5]
-
Visible Light: This provides the energy to excite the photocatalyst and drive the reaction.
Data Summary
The following table provides representative data for the types of transformations described in this guide. Please note that yields are highly substrate-dependent and the conditions provided are a general starting point for optimization.
| Transformation | Starting Material | Reagents and Conditions | Product | Typical Yield (%) |
| N-Benzylation | tert-Butyl piperazine-1-carboxylate | Benzyl bromide, K₂CO₃, DMF, rt | tert-Butyl 4-benzylpiperazine-1-carboxylate | 80-95 |
| Boc Deprotection | tert-Butyl 4-benzylpiperazine-1-carboxylate | TFA, DCM, rt | 1-Benzylpiperazine | >95 |
| N-Debenzylation | This compound | H₂, 10% Pd/C, MeOH, rt | tert-Butyl 2-benzylpiperazine-1-carboxylate | 85-98 |
| Buchwald-Hartwig | tert-Butyl 2-benzylpiperazine-1-carboxylate | Aryl bromide, Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 100 °C | N-Aryl-N'-Boc-2-benzylpiperazine | 60-90 |
| C-H Arylation | This compound | 1,4-Dicyanobenzene, Ir(ppy)₃, NaOAc, ACN, blue LED, rt | α-Arylated piperazine | 40-70 |
Conclusion
The functionalization of the piperazine ring in this compound offers a rich landscape for the synthesis of novel and structurally diverse molecules with potential applications in drug discovery. This guide has provided a plausible synthetic route to this challenging starting material and detailed protocols for its subsequent modification through N-debenzylation/functionalization and direct C-H functionalization. By understanding the underlying chemical principles and the rationale behind the experimental choices, researchers can adapt and optimize these protocols to create a wide array of novel piperazine derivatives for biological evaluation. The continued development of selective and efficient methods for the functionalization of complex piperazine scaffolds will undoubtedly fuel the discovery of the next generation of piperazine-based therapeutics.
References
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
- Baltzly, R., Buck, J. S., Lorz, E., & Schön, W. (1943). The Preparation of N-Mono-substituted and Unsymmetrically Disubstituted Piperazines. Journal of the American Chemical Society, 65(11), 2231-2233.
- Cymerman Craig, J., & Young, R. J. (1955). 1-Benzylpiperazine. Organic Syntheses, 35, 18.
- Durand, C., & Szostak, M. (2021).
- Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
-
Hulme, C. (n.d.). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Retrieved from [Link]
-
Rhodium.ws. (n.d.). CTH Removal of N-Benzyl Groups. Retrieved from [Link]
- Mercer, G. J., & Sigman, M. S. (2007). Diastereoselective Synthesis of Piperazines by Manganese-Mediated Reductive Cyclization. Organic Letters, 9(21), 4287-4290.
- Michael, J. P. (2008). Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. Organic Letters, 10(2), 329-32.
- Morvan, B. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
- Nicewicz, D. A. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679-683.
- Njardarson, J. T. (2014). The prevalence of piperazine-containing drugs in contemporary medicine. CHIMIA International Journal for Chemistry, 68(4), 238-239.
- O'Brien, P. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(4), 1389-1397.
- O'Brien, P., & Campos, K. R. (2010). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online.
- Patil, S. A., et al. (2012). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 20(22), 6569-6579.
- Piva, O. (1998). N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them. EP0847999B1.
- Reissig, H.-U., & Zimmer, R. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(1), 199.
- Sibi, M. P. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology, 235(8), 2377-2386.
- Tarifa, L., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines.
- Toste, F. D. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 85(17), 11347-11358.
- Velázquez-Moyado, J. A., et al. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Pharmacology, 99(5-6), 248-256.
-
Wikipedia. (n.d.). Dibenzylpiperazine. Retrieved from [Link]
- Wolfe, J. P. (2011). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 26(15), 4474.
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Zard, S. Z. (2012). Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. Journal of Chemical Crystallography, 42(9), 945-950.
Sources
- 1. people.wm.edu [people.wm.edu]
- 2. Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate
Introduction
The synthesis of asymmetrically substituted piperazines, such as tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate, presents a significant synthetic challenge that is increasingly relevant in medicinal chemistry and drug discovery. While functionalization of the piperazine nitrogen atoms is well-established, selective substitution at a carbon atom (C-H functionalization) is a modern challenge that often results in low yields and complex purification issues[1][2]. Approximately 80% of piperazine-containing drugs feature substituents only at the nitrogen positions, highlighting the difficulty and novelty of C2-functionalization[1][3].
This technical support guide provides in-depth troubleshooting advice and detailed protocols designed for researchers encountering low yields in this synthesis. We will address the two key transformations: the challenging direct C2-benzylation and the more conventional N4-benzylation, providing insights grounded in established chemical principles to help you navigate this complex synthesis.
Proposed Synthetic Pathway
A logical, albeit challenging, approach to the target molecule begins with a commercially available, protected piperazine scaffold. The key is to first perform the more difficult C-H functionalization, followed by the N-alkylation.
Caption: Proposed synthetic route for this compound.
Troubleshooting Guide: Addressing Low Yields
This section is formatted to directly address the most common points of failure in the synthesis.
Q1: My overall yield is consistently below 20%. Where should I start my investigation?
Answer: The most probable cause for very low overall yield is the failure of the Step 1: C2-Benzylation via directed α-lithiation. This step is notoriously sensitive to reaction conditions. The C-H bonds adjacent to the Boc-protected nitrogen are acidified, but require a very strong, sterically hindered base and cryogenic temperatures to achieve selective deprotonation without side reactions[2][4].
Initial Diagnostic Checklist:
| Parameter | Checkpoint | Rationale |
|---|---|---|
| Atmosphere | Is your reaction under a strictly inert atmosphere (Argon or N₂)? | Organolithium reagents like sec-BuLi react instantly with oxygen and water. Even trace amounts will quench the base and prevent lithiation. |
| Glassware | Was all glassware flame-dried or oven-dried (>120°C) immediately before use? | Surface-adsorbed water is a primary cause of reaction failure. |
| Solvents/Reagents | Are your anhydrous solvents (e.g., THF, Et₂O) truly dry? Was the sec-BuLi titrated recently? | Solvents must be freshly distilled from a drying agent (e.g., Na/benzophenone) or taken from a commercial anhydrous system. The molarity of organolithium solutions degrades over time. |
| Temperature | Was the temperature strictly maintained at -78 °C during lithiation? | Warming, even to -50 °C, can cause the organolithium intermediate to decompose or undergo undesired side reactions[3]. Use a dry ice/acetone bath. |
If these basic parameters are met, proceed to the specific troubleshooting points for the C2-benzylation step below.
Q2: The C2-benzylation (Step 1) is failing. My TLC/LC-MS shows only starting material or a complex mixture of unidentifiable products. What are the critical parameters to optimize?
Answer: This is the crux of the synthesis. Success hinges on the precise formation and trapping of the 2-lithio-piperazine intermediate. Several factors are critical.
1. Choice of Base and Ligand:
-
sec-Butyllithium (s-BuLi) is the base of choice for this deprotonation. It is stronger than n-BuLi and required for efficient C-H activation.
-
TMEDA (Tetramethylethylenediamine) is often used as a ligand to chelate the lithium cation, breaking up s-BuLi aggregates and increasing its basicity. However, some protocols for similar substrates have found success with diamine-free lithiation[4].
2. Reaction Conditions:
-
Temperature: The lithiation must be performed at -78 °C. After the addition of s-BuLi, the reaction should be stirred at this temperature for a specific duration (typically 2-4 hours) to ensure complete formation of the anion.
-
Electrophile Addition: Benzyl bromide (BnBr) must also be added slowly at -78 °C to trap the anion. A rapid addition can cause localized warming and side reactions. After addition, the reaction should be held at -78 °C for a period before being allowed to slowly warm to room temperature.
3. Common Failure Modes & Solutions:
Caption: Troubleshooting flowchart for the critical C2-lithiation step.
Alternative Strategy: Photoredox Catalysis If direct lithiation proves too challenging or inconsistent, modern methods like organic photoredox C-H alkylation offer a powerful alternative. These reactions proceed via radical intermediates under much milder conditions and can be highly effective for α-C–H alkylation of carbamate-protected piperazines[3][5].
Q3: My N4-benzylation (Step 2) produces multiple byproducts. How can I improve selectivity and yield?
Answer: While more straightforward than C2-alkylation, the N-benzylation of your intermediate can still present challenges. The primary issues are incomplete reaction and the formation of over-alkylated byproducts.
Method 1: Direct Alkylation with Benzyl Bromide This classic Sₙ2 reaction is common but has pitfalls.
-
Problem: Incomplete Reaction: The secondary amine on your intermediate is sterically hindered by the adjacent C2-benzyl group and the bulky N1-Boc group. The reaction may require more forcing conditions than a simple N-alkylation of Boc-piperazine.
-
Solution: Switch from a mild base like K₂CO₃ to a stronger, non-nucleophilic base like sodium hydride (NaH) or diisopropylethylamine (DIPEA). You may also need to increase the temperature (e.g., reflux in acetonitrile or DMF at 60-80 °C).
-
-
Problem: Quaternary Salt Formation: If any of the N1-Boc group is inadvertently cleaved during Step 1 or workup, the resulting free piperazine can be di-benzylated. More commonly, the desired N4-benzylated product can react with another molecule of benzyl bromide to form a quaternary ammonium salt. This byproduct is highly polar and may not move from the baseline on a TLC plate.
-
Solution: Use only a slight excess (1.05-1.1 equivalents) of benzyl bromide and monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed.
-
Caption: Desired N4-benzylation versus quaternary salt side reaction.
Method 2: Reductive Amination (Superior Alternative) Reductive amination is often a higher-yielding and cleaner alternative to direct alkylation for secondary amine formation[6][7].
-
Mechanism: The piperazine intermediate reacts with benzaldehyde to form a transient iminium ion, which is then reduced in situ by a mild reducing agent.
-
Advantages: This method completely avoids the possibility of forming quaternary ammonium salts. The reaction conditions are typically very mild.
-
Recommended Protocol: Stir your intermediate with benzaldehyde (1.1 eq) and a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN) in a solvent like dichloroethane (DCE) or methanol at room temperature.
Q4: Purification by column chromatography is difficult. The product streaks badly on the silica gel, and I suffer significant material loss.
Answer: This is a classic problem when purifying basic amines like piperazines on acidic silica gel. The amine interacts strongly with the acidic silanol groups, leading to poor separation (streaking) and irreversible adsorption (low recovery).
Solution: Deactivate the silica gel by adding a basic modifier to your eluent system.
-
Recommended Eluent: Use a standard solvent system like Hexane/Ethyl Acetate and add 0.5-1% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to the mixture.
-
Procedure:
-
Prepare your eluent mixture (e.g., 90:10 Hex/EtOAc) and then add the triethylamine. Mix thoroughly.
-
Flush the column with this modified eluent before loading your sample.
-
Run the column as usual. You should observe significantly sharper peaks and improved recovery.
-
-
Alternative: For very stubborn separations, consider using alumina (neutral or basic) as the stationary phase instead of silica gel.
Detailed Experimental Protocols
The following protocols represent a starting point for optimization. All operations should be conducted under an inert atmosphere using anhydrous solvents unless otherwise specified.
Protocol 1: Step 1 - Synthesis of tert-Butyl 2-benzylpiperazine-1-carboxylate
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and septum. Allow to cool to room temperature under a stream of Argon.
-
Reagents: Add tert-butyl piperazine-1-carboxylate (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.1 M solution). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add sec-butyllithium (~1.4 M in cyclohexane, 1.2 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 3 hours.
-
Trapping: Add benzyl bromide (1.2 eq) dropwise at -78 °C.
-
Warm-up & Quench: Stir the reaction at -78 °C for an additional 2 hours, then remove the cooling bath and allow it to warm slowly to room temperature overnight. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Work-up: Transfer the mixture to a separatory funnel, add water and ethyl acetate. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography using Hexane/Ethyl Acetate with 1% triethylamine.
Protocol 2: Step 2 - Synthesis of this compound (Reductive Amination)
-
Setup: To a round-bottom flask, add the product from Step 1 (1.0 eq) and dichloroethane (DCE, ~0.2 M).
-
Reagents: Add benzaldehyde (1.1 eq) followed by sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).
-
Reaction: Stir the mixture at room temperature for 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the mixture with dichloromethane (DCM) three times. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate + 1% Et₃N) to yield the final product.
References
- DE1092019B - Process for the N-monoalkylation of piperazine.
-
A Simple Synthesis of N-Alkylpiperazines . ResearchGate. [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties . National Institutes of Health (NIH). [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization . MDPI. [Link]
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate . Indian Journal of Heterocyclic Chemistry. [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? . ResearchGate. [Link]
-
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate . ResearchGate. [Link]
-
Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate . National Institutes of Health (NIH). [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor . PubMed Central. [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines . National Institutes of Health (NIH). [Link]
-
Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines . ACS Catalysis. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization . MDPI. [Link]
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines . ResearchGate. [Link]
-
Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines . National Institutes of Health (NIH). [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 . PubMed Central. [Link]
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Identification of byproducts in the synthesis of tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate
Technical Support Center: Synthesis of tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and mitigating byproduct formation. The unique C2-substitution on the piperazine ring introduces significant challenges, including stereochemical and regiochemical considerations, which this guide will address in a practical, question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and purification of your target compound. Each issue is followed by a series of questions and answers to diagnose the root cause and provide actionable solutions.
Problem 1: Reaction yields are consistently low, and the TLC plate shows multiple, difficult-to-separate spots.
-
Q1: What are the most likely major byproducts complicating my purification?
A1: Given the structure of this compound, the synthesis is likely a multi-step process. Byproducts can arise from each step. The most common culprits include:
-
Incomplete Reactions: Unreacted starting materials, such as a mono-benzylated piperazine precursor or unreacted N-Boc piperazine.
-
Regioisomers: Formation of other C-substituted isomers (e.g., 2,5-dibenzyl or 2,6-dibenzyl piperazine derivatives) if the initial C-H functionalization is not perfectly selective.[1]
-
Diastereomers: If the C2-benzylation step is not stereospecific, you will form a mixture of diastereomers, which often appear as closely related or overlapping spots on a TLC plate.[2]
-
Over-benzylation: If benzyl bromide or a similar benzylating agent is used, the N4-nitrogen can react again, forming a quaternary ammonium salt. This is typically highly polar and may remain at the baseline of the TLC.
-
Loss of Boc Group: Premature deprotection of the tert-butoxycarbonyl (Boc) group under acidic conditions, which can be inadvertently generated, leads to the formation of the free amine, 1,3-dibenzylpiperazine.[3][4]
-
-
Q2: My reaction involves protecting a dibenzylpiperazine with Boc-anhydride. Why is it failing?
A2: The N-Boc protection step using di-tert-butyl dicarbonate (Boc₂O) is generally robust, but issues can arise.[5] The N4-nitrogen in a 2,4-dibenzylpiperazine precursor is a secondary amine, which is a good nucleophile. However, the existing benzyl groups can create significant steric hindrance around this nitrogen, slowing down the reaction.[6] Incomplete reaction is a common outcome. Furthermore, the basic conditions sometimes used can promote side reactions if other functional groups are present.[3]
-
Causality: The bulky tert-butyl group of the Boc-anhydride must approach the sterically encumbered nitrogen atom. If the reaction time is too short, the temperature is too low, or an insufficient amount of Boc₂O is used, a significant portion of the starting material will remain unreacted.
-
-
Q3: How can I improve the yield and selectivity of the Boc protection step?
A3: To drive the reaction to completion, consider the following protocol adjustments:
-
Increase Reagent Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of Boc₂O.
-
Optimize Base and Solvent: While strong bases are often used, a milder base like sodium bicarbonate in a biphasic system (e.g., Dichloromethane/water) can be effective and minimize side reactions.[5] For sterically hindered amines, using 4-dimethylaminopyridine (DMAP) as a catalyst (0.1 eq) alongside a non-nucleophilic base like triethylamine (TEA) in an aprotic solvent like THF or DCM is a common strategy.[5]
-
Extend Reaction Time & Monitor: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). Do not quench the reaction until the starting material spot has completely disappeared. This may require extended reaction times (12-24 hours).
-
Problem 2: My NMR spectrum is overly complex, showing more signals than expected for the desired product.
-
Q1: What could cause the unexpected complexity in my ¹H and ¹³C NMR spectra?
A1: For substituted piperazines, spectral complexity often arises from two main sources:
-
Presence of Diastereomers: As mentioned, if your synthesis creates a mixture of diastereomers (e.g., (2R, 4S) and (2R, 4R)), each will have a unique set of NMR signals, effectively doubling the expected number of peaks.
-
Slow Conformational Isomerism: The piperazine ring exists in a dynamic equilibrium of chair conformations. Additionally, rotation around the amide bond of the Boc group can be slow on the NMR timescale at room temperature.[7][8][9] This can lead to the appearance of two distinct sets of signals for a single, pure compound, a phenomenon known as dynamic NMR.[7] For example, the protons on the piperazine ring (NCH₂) may appear as four broad signals instead of the expected two.[7]
-
-
Q2: How can I use NMR to confirm the presence of conformers versus a mixture of diastereomers?
A2: Variable Temperature (VT) NMR is the definitive technique for this diagnosis.
-
Procedure: Acquire ¹H NMR spectra of your purified sample at different temperatures (e.g., 25°C, 50°C, 80°C, 100°C).
-
Interpretation:
-
If the multiple sets of signals begin to broaden and then merge into a single, sharp set of signals at higher temperatures, the complexity is due to slow conformational exchange .[7][8] The increased thermal energy allows the conformers to interconvert rapidly on the NMR timescale.
-
If the distinct sets of signals remain sharp and separate even at elevated temperatures, you have a mixture of stable diastereomers or other isomeric byproducts.
-
-
-
Q3: Are there specific NMR signals I should focus on to identify key byproducts?
A3: Yes, certain chemical shifts are highly informative.
-
Unreacted N-H: The absence of a Boc group will result in a free N-H proton on the piperazine ring. This signal is often broad and can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the N-H peak to disappear via exchange.
-
Boc Group Protons: A large singlet integrating to 9 protons around 1.4-1.5 ppm is characteristic of the tert-butyl group.[10] If the integration is less than expected relative to other product signals, it may indicate incomplete protection or premature deprotection.
-
Benzyl Protons: Look for the characteristic aromatic signals (7.2-7.5 ppm) and benzylic CH₂ signals (typically 3.5-4.5 ppm). An incorrect ratio between these and the piperazine ring protons can indicate missing or extra benzyl groups.
-
Analytical & Purification Protocols
To effectively identify and remove the byproducts discussed, rigorous analytical monitoring and optimized purification are essential.
Protocol 1: Enhanced TLC Analysis for Reaction Monitoring
Thin Layer Chromatography is your first line of defense for identifying issues.
-
Objective: To achieve clear separation between the starting material, product, and major byproducts.
-
Methodology:
-
Plate Selection: Use standard silica gel 60 F254 plates.
-
Solvent System Development: A common mistake is using a single, generic solvent system. Test a range of polarities. Start with a 70:30 mixture of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate).
-
Troubleshooting Separation:
-
Spots too low (low Rf): Increase the polarity by adding more Ethyl Acetate or a small amount (1-2%) of Methanol.
-
Spots too high (high Rf): Decrease the polarity by adding more Hexanes.
-
Streaking (for amine-containing spots): Add a small amount of triethylamine (~0.5-1%) to the mobile phase to neutralize acidic sites on the silica gel, resulting in sharper spots for basic compounds like piperazines.[11]
-
-
Visualization: Visualize the plate under UV light (254 nm) and then stain with a potassium permanganate (KMnO₄) dip, which is highly effective for visualizing amines and other functional groups that may not be UV-active.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC provides quantitative data on purity and can resolve isomers that are inseparable by TLC.[12]
-
Objective: To quantify the purity of the final product and resolve potential diastereomers.
-
Methodology:
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a good starting point.[13][14]
-
Mobile Phase: A gradient elution is often necessary.
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Solvent B: Acetonitrile or Methanol with 0.1% of the same acid.
-
-
Gradient Example: Start with 95% A / 5% B, and ramp to 5% A / 95% B over 20-30 minutes.
-
Detection: UV detection at a wavelength where the benzyl groups absorb (e.g., 254 nm).
-
Chiral Separation: If diastereomers are present and inseparable on a standard C18 column, a specialized chiral stationary phase (CSP) column may be required for resolution.[12][15]
-
| Parameter | Starting Condition | Notes |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard for initial purity analysis. |
| Mobile Phase A | 0.1% TFA in Water | Acid improves peak shape for amines. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Vol. | 10 µL | Adjust based on sample concentration. |
| Detection | UV at 254 nm | Benzyl groups provide strong UV absorbance. |
Table 1: Example Starting Conditions for HPLC Analysis.
Visualizing Reaction Pathways and Troubleshooting
Understanding the potential reaction pathways is key to predicting and preventing byproduct formation.
Diagram 1: Synthesis and Byproduct Formation Pathways
Caption: Key reaction steps and common diversion pathways leading to byproduct formation.
Diagram 2: Troubleshooting Workflow
Caption: A systematic workflow for diagnosing and resolving synthesis issues.
Frequently Asked Questions (FAQs)
-
Q: Can I use a different protecting group instead of Boc?
-
A: Yes, other protecting groups like Carboxybenzyl (Cbz) or various acyl groups can be used. However, the choice depends on the overall synthetic strategy. Boc is advantageous due to its stability to many nucleophiles and bases and its clean removal under anhydrous acidic conditions, which is orthogonal to many other common protecting groups.[6][16]
-
-
Q: My product appears as an oil, but the literature reports a solid. What should I do?
-
A: The presence of even small amounts of isomeric or solvent impurities can prevent crystallization. First, confirm the identity and purity (>95%) by NMR and HPLC. If it is pure, try dissolving the oil in a minimal amount of a hot, non-polar solvent (like heptane or diethyl ether) and then cooling it slowly, perhaps scratching the inside of the flask with a glass rod to induce crystallization. A solvent/anti-solvent crystallization (e.g., dissolving in ethyl acetate and slowly adding hexanes) can also be effective.
-
-
Q: What is the best way to remove the unreacted Boc-anhydride from my reaction mixture?
-
A: Boc-anhydride and its main byproduct, tert-butanol, can often be removed during the aqueous workup. Quenching the reaction with a mild aqueous base like ammonium chloride or sodium bicarbonate solution and then performing several extractions with an organic solvent is usually sufficient. If it persists, it is volatile enough to be removed under high vacuum with gentle heating.
-
References
-
Wurm, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2486–2496. Available at: [Link]
-
Butts, C. P., et al. (2003). The structure and first 1H NMR spectral assignment of piperazine-C60 adducts. University of Groningen Research Portal. Available at: [Link]
-
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Available at: [Link]
-
Sova, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2190. Available at: [Link]
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Wurm, M., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molbank, 2018(2), M988. Available at: [Link]
-
Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Available at: [Link]
-
Wurm, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Semantic Scholar. Available at: [Link]
-
Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]
-
ResearchGate. (n.d.). Evaluation of lipophilicity of piperazine derivatives by thin layer chromatography and principal component analysis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Retrieved from [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available at: [Link]
-
Iovine, V., et al. (2020). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 25(16), 3593. Available at: [Link]
-
Acta Poloniae Pharmaceutica. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Pol Pharm, 62(1), 3-10. Available at: [Link]
-
ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]
-
Ferlin, M. G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7111. Available at: [Link]
-
D'Amato, E. M., & Diao, T. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702–715. Available at: [Link]
- Google Patents. (n.d.). WO2016089718A1 - Process for the preparation of tert-butyl 4-((2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate and analogs thereof.
-
Organics. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 436-446. Available at: [Link]
-
Gordon, E. M., & Steele, R. W. (1995). Solution-Phase Combinatorial Synthesis and Evaluation of Piperazine-2,5-dione Derivatives. Journal of Medicinal Chemistry, 38(8), 1233-1236. Available at: [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 436-446. Available at: [Link]
-
Berardi, F., et al. (2018). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Molecules, 23(11), 2999. Available at: [Link]
-
Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. Available at: [Link]
- Google Patents. (n.d.). EP0209843A2 - Benzylpiperazine compound, preparation thereof, pharmaceutical composition, and use.
-
PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. chemrxiv.org [chemrxiv.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. jocpr.com [jocpr.com]
- 13. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Boc-Protected Amino Groups [organic-chemistry.org]
Stability and storage conditions for tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate
Welcome to the technical support center for tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and optimal storage conditions for this compound. By understanding the chemical nature of this molecule, you can ensure the integrity of your experiments and the reliability of your results.
Introduction to the Stability of this compound
This compound is a bifunctional molecule featuring two key structural motifs that dictate its stability: an N-Boc (tert-butoxycarbonyl) protecting group and two N-benzyl groups. The N-Boc group is a widely used amine protecting group known for its stability in basic and nucleophilic conditions, but its susceptibility to cleavage under acidic conditions. The benzylamine moieties, on the other hand, can be sensitive to oxidative conditions. This guide will provide a detailed analysis of these characteristics, offering practical advice for handling and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The two primary routes of degradation are the acid-catalyzed cleavage of the N-Boc group and the oxidation of the benzylamine moieties. Exposure to strong acids will lead to the removal of the Boc group, yielding the corresponding deprotected piperazine. The benzylamine groups are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. A temperature of -20°C is recommended. To minimize the risk of degradation, it is advisable to store the compound in a dark place to prevent photo-oxidation.
Q3: Can I store the compound at room temperature for short periods?
A3: While not ideal for long-term storage, the compound can be handled at room temperature for short durations, such as during weighing or preparation of solutions for an experiment. To minimize degradation, it is crucial to limit its exposure to air and light. Once handled, the container should be promptly and securely sealed and returned to its recommended storage condition.
Q4: Is the compound sensitive to moisture?
A4: While the N-Boc and benzylamine groups are not acutely sensitive to neutral water, prolonged exposure to moisture, especially in the presence of acidic or basic impurities, can facilitate hydrolysis or other degradation pathways. Therefore, it is best practice to store the compound in a dry environment.
Q5: What solvents are suitable for dissolving this compound?
A5: The compound is generally soluble in a range of common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF). When preparing solutions for storage, it is crucial to use anhydrous solvents and to store the solution under an inert atmosphere at low temperatures.
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a new spot on TLC or an additional peak in HPLC/LC-MS analysis with a lower retention time. | This is indicative of the cleavage of the N-Boc protecting group, resulting in a more polar compound. This is likely due to exposure to acidic conditions. | - Ensure all solvents and reagents used are free from acidic impurities. - Avoid using acidic solvents for dissolution or chromatography unless intended for deprotection. - If acidic conditions are necessary for a reaction, consider the stability of the N-Boc group and the potential for its removal. |
| A gradual yellowing of the compound upon storage or the appearance of new, less polar impurities in analytical data. | This may indicate oxidation of the benzylamine moieties. | - Store the compound under an inert atmosphere (argon or nitrogen) to minimize contact with oxygen. - Protect the compound from light by using amber vials or storing it in a dark place. - Avoid prolonged exposure to elevated temperatures. |
| Inconsistent results in biological assays or chemical reactions. | This could be a consequence of using a partially degraded compound, leading to lower effective concentrations of the desired molecule and the presence of interfering impurities. | - Re-evaluate the purity of your compound using a suitable analytical method such as HPLC or NMR before use. - If degradation is suspected, purify the compound by an appropriate method (e.g., column chromatography) before use. - Always use freshly prepared solutions for sensitive applications. |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Experimental Protocol: Stability Assessment of this compound by HPLC
This protocol outlines a general procedure for assessing the stability of the compound under various stress conditions.
1. Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
2. Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 40°C.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 40°C.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Incubate at room temperature.
-
Thermal Degradation: Place a sealed vial of the solid compound in an oven at 60°C.
-
Photostability: Expose a thin layer of the solid compound to a UV lamp (254 nm).
3. Time Points:
-
Withdraw aliquots from the stressed samples at initial (t=0), 2, 4, 8, and 24 hours.
-
For solid samples, dissolve a small, accurately weighed amount in acetonitrile at each time point.
4. Sample Preparation for HPLC:
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration of approximately 0.1 mg/mL with the mobile phase.
5. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 50% acetonitrile and increasing to 90% over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
6. Data Analysis:
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time.
-
Calculate the percentage of degradation at each time point.
References
-
General Stability of N-Boc Protecting Groups: The N-Boc (tert-butoxycarbonyl) protecting group is known for its stability towards a wide range of nucleophiles and bases. However, it is readily cleaved under acidic conditions. This lability is a cornerstone of its use in organic synthesis, allowing for selective deprotection. Further details on the chemistry of Boc groups can be found in standard organic chemistry textbooks and reviews on protecting groups. A relevant online resource is the Organic Chemistry Portal.[1]
- Stability of Benzylamines: Benzylamines can be susceptible to oxidation, especially upon prolonged exposure to air. This can lead to the formation of imines and subsequently benzaldehyde derivatives. They can also react with atmospheric carbon dioxide to form carbonate salts. For more information on the reactivity of benzylamines, chemical supplier safety data sheets and general organic chemistry resources are valuable.
-
Analytical Methods for Piperazine Derivatives: The purity and degradation of piperazine derivatives can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for non-volatile compounds. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for more volatile derivatives or for structural elucidation of degradation products.[2][3]
- Handling of Air-Sensitive Compounds: For compounds susceptible to oxidation, handling under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) is recommended to ensure long-term stability. This involves using degassed solvents and purging storage containers with an inert gas like argon or nitrogen.
- Forced Degradation Studies: The protocol provided for stability assessment is a form of a forced degradation study. Such studies are essential in pharmaceutical development to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. Regulatory guidelines from agencies like the ICH (International Council for Harmonisation) provide a framework for conducting these studies.
Sources
Technical Support Center: Boc Protection of 2,4-Dibenzylpiperazine
Welcome to the technical support center for the Boc protection of 2,4-dibenzylpiperazine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific synthetic transformation. Here, we address common challenges and frequently asked questions with in-depth, field-proven insights to ensure the success of your experiments.
Introduction: The Challenge of Selectivity and Steric Hindrance
The selective protection of one nitrogen atom in a symmetrical but sterically encumbered molecule like 2,4-dibenzylpiperazine presents a significant synthetic challenge. The two benzyl groups impose considerable steric hindrance, which can impede the approach of the bulky tert-butoxycarbonyl (Boc) group. Furthermore, achieving mono-protection without the formation of the di-protected byproduct requires careful control of reaction conditions. This guide provides a systematic approach to troubleshooting and optimizing this crucial reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Boc protection of 2,4-dibenzylpiperazine in a question-and-answer format.
Question 1: My reaction is very slow or shows no conversion to the desired mono-Boc product. What are the likely causes and how can I fix this?
Answer:
A slow or stalled reaction is a common issue when dealing with sterically hindered secondary amines like 2,4-dibenzylpiperazine. The bulky benzyl groups can significantly slow down the rate of N-acylation.
Potential Causes:
-
Insufficient Reagent Reactivity: Standard conditions may not be sufficient to overcome the steric barrier.
-
Low Reaction Temperature: The activation energy for the reaction with a hindered amine is higher, requiring more thermal energy.
-
Inappropriate Solvent: The choice of solvent can influence the solubility of reagents and the transition state of the reaction.
Solutions to Implement:
-
Increase Reaction Temperature: Gently heating the reaction mixture to 40-50 °C can provide the necessary energy to overcome the activation barrier. Monitor the reaction closely by TLC to avoid the formation of byproducts.
-
Employ a Catalyst: The addition of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. DMAP works by reacting with Boc anhydride to form a more reactive intermediate.[1][2] Use DMAP in catalytic amounts (e.g., 0.1 equivalents) to avoid potential side reactions.
-
Optimize Solvent Choice: While aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are common, for sterically hindered amines, a more polar aprotic solvent like Acetonitrile (MeCN) or Dimethylformamide (DMF) might be beneficial.[]
-
Consider Alternative Boc Reagents: While Di-tert-butyl dicarbonate ((Boc)₂O) is standard, other more reactive Boc-donating reagents could be considered in challenging cases, though this is often a more advanced troubleshooting step.
Question 2: I am observing a significant amount of di-Boc-protected 2,4-dibenzylpiperazine in my reaction mixture. How can I improve the selectivity for the mono-Boc product?
Answer:
Controlling the stoichiometry to favor mono-protection is critical. The formation of the di-Boc product indicates that the reaction conditions are allowing for the second nitrogen to be acylated.
Potential Causes:
-
Excess of Boc Anhydride: Using too much (Boc)₂O will inevitably lead to the di-protected product.
-
Prolonged Reaction Time: Even with stoichiometric amounts of (Boc)₂O, allowing the reaction to proceed for too long can result in the formation of the di-Boc adduct, especially if the starting material is fully consumed.
Solutions to Implement:
-
Careful Stoichiometry: Use a slight excess, but no more than 1.1 to 1.2 equivalents, of (Boc)₂O relative to the 2,4-dibenzylpiperazine. This ensures that the starting material is the limiting reagent once the desired mono-Boc product is formed.
-
Monitor the Reaction Closely: Track the progress of the reaction using Thin Layer Chromatography (TLC). As soon as a significant amount of the mono-Boc product has formed and the starting material is nearly consumed, quench the reaction to prevent further reaction to the di-Boc product.
-
Controlled Addition of (Boc)₂O: Instead of adding all the Boc anhydride at once, consider a slow, portion-wise, or syringe-pump addition. This can help maintain a low concentration of the acylating agent, favoring mono-protection.
Question 3: I am struggling to purify the mono-Boc-2,4-dibenzylpiperazine from the unreacted starting material and the di-Boc byproduct. What are the best purification strategies?
Answer:
The similar polarities of the starting material, mono-Boc, and di-Boc products can make purification by standard column chromatography challenging.
Purification Strategies:
-
Flash Column Chromatography with a Shallow Gradient: Use a high-resolution silica gel and a shallow solvent gradient (e.g., a slow increase of ethyl acetate in hexanes). This will help to improve the separation of the closely eluting spots.
-
Acid-Base Extraction: This technique can be used to separate the unreacted basic starting material from the less basic mono-Boc product and the neutral di-Boc product.
-
Dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Wash with a dilute aqueous acid (e.g., 1M HCl). The unreacted 2,4-dibenzylpiperazine will be protonated and move to the aqueous layer.
-
The organic layer will contain the mono-Boc and di-Boc products.
-
The aqueous layer can be basified and extracted to recover the starting material if desired.
-
The remaining mixture of mono- and di-Boc products in the organic layer can then be more easily separated by column chromatography.
-
-
Crystallization: If the mono-Boc product is a solid, crystallization can be an effective purification method. Experiment with different solvent systems to induce crystallization of the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the standard starting conditions for the Boc protection of 2,4-dibenzylpiperazine?
A1: A good starting point is to dissolve 2,4-dibenzylpiperazine (1 equivalent) in a suitable solvent like DCM or THF. Add a base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents), followed by the slow addition of (Boc)₂O (1.1 equivalents) at room temperature.[4][5] Monitor the reaction by TLC.
Q2: How do I monitor the reaction by TLC?
A2: Use a solvent system such as 20-30% ethyl acetate in hexanes. The starting material (more polar) will have a lower Rf value than the mono-Boc product, and the di-Boc product (least polar) will have the highest Rf value. Stain the plate with a suitable stain like potassium permanganate or ninhydrin (if a primary or secondary amine is present).
Q3: Can I perform this reaction without a base?
A3: While the reaction can proceed without a base, it is generally much slower.[6] The base is used to neutralize the acid byproduct of the reaction and to deprotonate the amine, increasing its nucleophilicity. For a sterically hindered substrate like 2,4-dibenzylpiperazine, a base is highly recommended.
Q4: What are the expected ¹H NMR signals for the starting material and the mono-Boc product?
A4:
-
2,4-Dibenzylpiperazine (Starting Material): You would expect to see signals for the benzyl protons (aromatic region, ~7.2-7.4 ppm) and the benzylic CH₂ protons. The piperazine ring protons will appear as a complex multiplet. The N-H proton may be a broad singlet.
-
1-Boc-2,4-dibenzylpiperazine (Mono-Boc Product): The most characteristic signal will be a large singlet around 1.4-1.5 ppm corresponding to the nine protons of the tert-butyl group of the Boc protector. The signals for the piperazine and benzyl protons will become more complex and may shift due to the introduction of the Boc group.
Q5: Are there any known side reactions with the benzyl groups?
A5: Under standard Boc protection conditions, the benzyl groups are generally stable. However, under strongly acidic or reducing conditions (which are not used for Boc protection), debenzylation can occur.[7]
Experimental Protocols
Protocol 1: Standard Mono-Boc Protection
This protocol is a good starting point for the optimization of your reaction.
Materials:
-
2,4-dibenzylpiperazine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2,4-dibenzylpiperazine (1.0 equiv.) in anhydrous DCM (to make a ~0.1 M solution).
-
Add TEA or DIPEA (1.5 equiv.) to the solution and stir for 5 minutes at room temperature.
-
Slowly add a solution of (Boc)₂O (1.1 equiv.) in DCM to the stirred mixture.
-
Monitor the reaction progress by TLC every 30-60 minutes.
-
Once the starting material is consumed or a significant amount of product is formed, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Catalytic DMAP for Hindered Amines
This protocol is recommended for sluggish reactions.
Materials:
-
Same as Protocol 1, with the addition of 4-(Dimethylamino)pyridine (DMAP)
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
Add DMAP (0.1 equiv.) to the reaction mixture.
-
Slowly add a solution of (Boc)₂O (1.1 equiv.) in DCM.
-
If the reaction is still slow at room temperature, gently warm to 40 °C and monitor closely.
-
Follow steps 4-8 of Protocol 1 for work-up and purification.
Data Presentation
| Parameter | Condition 1 (Standard) | Condition 2 (Catalyzed) | Recommended for 2,4-dibenzylpiperazine |
| (Boc)₂O (equiv.) | 1.1 - 1.5 | 1.1 - 1.2 | 1.1 |
| Base (equiv.) | TEA or DIPEA (1.5) | TEA or DIPEA (1.5) | TEA or DIPEA (1.5) |
| Catalyst (equiv.) | None | DMAP (0.1) | DMAP (0.1) |
| Solvent | DCM, THF | DCM, MeCN, DMF | MeCN or DCM |
| Temperature | Room Temperature | Room Temperature to 40°C | Room Temperature, warm if necessary |
| Reaction Time | 2-24 hours | 1-8 hours | Monitor by TLC |
Visualization of the Workflow
Caption: Workflow for the Boc protection of 2,4-dibenzylpiperazine.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Wiley-VCH. (n.d.). Supporting Information.
- Sommer, U., et al. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(34), 14218-14240.
-
ResearchGate. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]
-
ResearchGate. (2020). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
- Pavel, P., et al. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. RSC Advances, 5(65), 52569-52584.
- O'Brien, P., et al. (2012). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 134(24), 10165-10175.
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2012). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]
- Royal Society of Chemistry. (2018). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 42(3), 1595-1599.
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
- National Center for Biotechnology Information. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2188.
-
ResearchGate. (2014). Boc deprotection conditions tested. Retrieved from [Link]
Sources
- 1. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 2. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. Amino Protecting Group-Benzyl Series [en.highfine.com]
Common impurities in commercial tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate
Welcome to the technical support center for tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common issues encountered during its use, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Navigating Common Impurities
This section addresses specific experimental issues that may arise from impurities in commercial batches of this compound.
Q1: I'm observing an unexpected peak in my HPLC analysis with a higher retention time than my product. What could it be?
This is a common observation and is often attributable to the presence of 1,4-dibenzylpiperazine (DBZP) .
-
Causality: The synthesis of this compound typically involves the N-benzylation of tert-butyl piperazine-1-carboxylate. If the reaction temperature is too high or if there is an excess of benzyl chloride or other benzylating agents, a double benzylation can occur, leading to the formation of DBZP[1]. Another potential route to this impurity is the loss of the Boc protecting group followed by a second benzylation.
-
Identification:
-
LC-MS Analysis: The mass spectrum of this peak should correspond to the molecular weight of 1,4-dibenzylpiperazine (C18H22N2, MW: 266.38 g/mol )[1].
-
¹H NMR Spectroscopy: The proton NMR spectrum of the impurity would lack the characteristic signal for the tert-butyl group (a singlet at ~1.4 ppm) and would show symmetric signals for the two benzyl groups and the piperazine ring protons.
-
-
Troubleshooting Protocol: Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 5% ethyl acetate) and gradually increase the polarity. The less polar DBZP will elute before the more polar desired product.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate) to visualize the separated compounds.
-
Confirmation: Combine the fractions containing the purified product and confirm its purity by HPLC and NMR.
-
Q2: My NMR spectrum shows a small singlet at around 1.0-1.2 ppm and some unidentifiable aromatic peaks. What could be the source?
These signals may indicate the presence of unreacted starting materials or byproducts from their synthesis.
-
Causality: The most common starting material for the benzylation step is tert-butyl piperazine-1-carboxylate [2]. Residual amounts of this starting material can be carried through the synthesis. The additional aromatic peaks could be from unreacted benzaldehyde or benzyl bromide/chloride if used in the benzylation step.
-
Identification:
-
¹H NMR Spectroscopy: Compare the spectrum of your sample with a reference spectrum of tert-butyl piperazine-1-carboxylate. The piperazine protons of the starting material will have different chemical shifts from your product. Benzaldehyde will show a characteristic aldehyde proton signal around 9-10 ppm.
-
HPLC Analysis: Unreacted starting materials will typically have significantly different retention times from the final product.
-
-
Troubleshooting Protocol: Aqueous Work-up and Recrystallization
-
Aqueous Wash: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the basic starting material (tert-butyl piperazine-1-carboxylate). Follow with a wash with saturated sodium bicarbonate solution to remove any acidic residues and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can effectively remove residual starting materials.
-
Q3: After storage, I've noticed a new, more polar spot on my TLC plate. What degradation might be occurring?
The appearance of a more polar impurity upon storage suggests the degradation of the Boc-protecting group.
-
Causality: The tert-butoxycarbonyl (Boc) group is susceptible to cleavage under acidic conditions[3]. Exposure to acidic impurities or even trace amounts of acid in the storage solvent over time can lead to the formation of 2,4-dibenzylpiperazine .
-
Identification:
-
TLC Analysis: The deprotected product, being a free amine, will be significantly more polar than the Boc-protected starting material and will have a lower Rf value.
-
LC-MS Analysis: The mass of the degradation product will correspond to 2,4-dibenzylpiperazine.
-
-
Prevention and Mitigation:
-
Storage: Store the product in a tightly sealed container, in a cool, dry place, and away from acidic vapors. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
Purification: If degradation has occurred, the product can be repurified using column chromatography as described in Q1. The more polar deprotected product will have a longer retention time.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and purity of high-quality this compound?
High-purity this compound is typically a white to off-white solid or a viscous oil. Commercially available batches should have a purity of ≥97% as determined by HPLC or NMR.
Q2: Which analytical techniques are most suitable for assessing the purity of this compound?
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity assessment. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a modifier like trifluoroacetic acid) provides excellent resolution of the main compound from its common impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the compound and identifying any impurities that are present in significant amounts.
-
Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique is invaluable for identifying unknown peaks by providing molecular weight information.
Q3: Can I use this product directly from the bottle for my reaction?
For most applications, commercial-grade material with high purity can be used directly. However, for sensitive reactions, such as in the late stages of a pharmaceutical synthesis, it is always recommended to re-analyze the material upon receipt and before use to confirm its purity and identity. If critical impurities are detected, purification is advised.
Data and Diagrams
Table 1: Common Impurities and their Characteristics
| Impurity Name | Common Origin | Typical Analytical Signature |
| 1,4-Dibenzylpiperazine (DBZP) | Over-benzylation during synthesis | Higher retention time in RP-HPLC; absence of Boc group signal in ¹H NMR. |
| tert-Butyl piperazine-1-carboxylate | Unreacted starting material | Different retention time in HPLC; characteristic piperazine signals in ¹H NMR. |
| Benzaldehyde / Benzyl Halide | Unreacted starting material | Distinct retention time in HPLC; characteristic aldehyde or benzylic proton signals in ¹H NMR. |
| 2,4-Dibenzylpiperazine | Degradation (loss of Boc group) | Lower Rf on TLC; mass corresponding to the deprotected compound in LC-MS. |
Diagram 1: Potential Impurity Formation Pathways
Caption: Synthetic and degradation pathways leading to common impurities.
Diagram 2: Troubleshooting Workflow for Impurity Identification
Caption: A logical workflow for identifying unknown impurities.
References
-
Dolan, S. B., Shetty, R. A., Forster, M. J., & Gatch, M. B. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Journal of Psychopharmacology, 32(7), 802–810. [Link]
-
Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]
-
PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023, September 26). Dibenzylpiperazine. In Wikipedia. [Link]
Sources
Technical Support Center: Regioselectivity in Reactions with tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate
Welcome to the technical support center for tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and questions regarding the regiocontrol of its functionalization, providing not just protocols but the underlying principles to empower your experimental design.
The Challenge of Regioselectivity
This compound presents multiple reactive sites, making regioselectivity a critical consideration. The key challenge lies in selectively functionalizing one of the two nitrogen atoms (N1 and N4) or the carbon atoms of the piperazine ring. The presence of three distinct protecting/directing groups—a tert-butoxycarbonyl (Boc) group, and two benzyl (Bn) groups—is the key to controlling these reactions. Understanding their interplay is fundamental to achieving the desired synthetic outcome.
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: Regioselective N-Functionalization (N4 vs. N1)
Question 1: I want to add an alkyl or aryl group to one of the nitrogen atoms. Which nitrogen is more reactive and why?
Answer: The N4 nitrogen, which is substituted with a benzyl group, is significantly more nucleophilic and will react preferentially with electrophiles.
The Underlying Principle: The tert-butoxycarbonyl (Boc) group on the N1 nitrogen is a strong electron-withdrawing group. It delocalizes the lone pair of electrons on N1 through resonance, rendering it substantially less nucleophilic.[1] In contrast, the benzyl group on N4 is a weakly electron-donating or neutral group, leaving the lone pair on N4 readily available for nucleophilic attack. This electronic disparity is the primary driver of regioselectivity in N-functionalization reactions.
Question 2: My N4-alkylation reaction is giving a low yield. What are the common troubleshooting steps?
Answer: Low yields in N4-alkylation are often due to an inappropriate choice of base, suboptimal temperature, or steric hindrance.
Troubleshooting Steps:
-
Base Selection: The base must be strong enough to deprotonate any salt formed with the N4 amine but not so strong that it promotes side reactions.
-
Problem: Weak bases like triethylamine (TEA) may not be sufficient, especially if the alkylating agent is a halide, leading to the formation of H-X which protonates the starting material.
-
Solution: Use a non-nucleophilic, stronger base like diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (DMF, acetonitrile). These effectively scavenge the acid byproduct without competing in the alkylation.
-
-
Solvent and Temperature:
-
Problem: The reaction is too slow or side products are forming.
-
Solution: Dimethylformamide (DMF) or acetonitrile are excellent solvent choices. If the reaction is sluggish at room temperature, gently heating to 40-60 °C can increase the rate. Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.
-
-
Steric Hindrance:
-
Problem: The electrophile is very bulky, hindering its approach to the N4 nitrogen.
-
Solution: If possible, switch to a less sterically demanding electrophile. Alternatively, increasing the reaction time and temperature may be necessary. For highly hindered systems, consider alternative coupling strategies.
-
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | Effectively neutralizes acid byproduct without being nucleophilic. |
| Solvent | DMF, Acetonitrile (ACN) | Polar aprotic solvents that solubilize reagents and facilitate SN2 reactions. |
| Temperature | 25 °C to 60 °C | Balances reaction rate against potential for side reactions. Monitor progress. |
| Additive | NaI, KI (for alkyl chlorides/bromides) | Catalytic amounts can accelerate the reaction via the Finkelstein reaction. |
Question 3: How can I achieve functionalization at the N1 position?
Answer: Direct functionalization at N1 is not feasible due to the Boc group. A sequential strategy of selective deprotection and re-functionalization is required.
Workflow:
-
Start with the N4-functionalized piperazine: Ensure your desired group is installed at the N4 position first.
-
Selective Boc Deprotection: Remove the Boc group from N1 using acidic conditions.[1]
-
N1-Functionalization: The newly liberated secondary amine at N1 is now the most nucleophilic site. You can perform a second alkylation or arylation reaction to install a different group at N1.
Part 2: Regioselective C-H Functionalization
Question 4: I need to introduce a substituent on the piperazine ring itself, not on the nitrogens. Is this possible?
Answer: Yes, it is possible to functionalize the carbon atom alpha to the Boc-protected nitrogen (the C2 or C6 position) through a process called directed lithiation.
The Underlying Principle: The Boc group can act as a directed metalation group (DMG). In the presence of a strong base like sec-butyllithium (s-BuLi), a proton on the carbon adjacent to the N1-Boc group is abstracted.[2][3] This generates a stabilized carbanion (organolithium species) at the C2 position, which can then be quenched with a suitable electrophile. The benzyl group at the distal N4 position can influence the success of this reaction.[4][5]
Troubleshooting Directed Lithiation:
-
Problem: The reaction is not working or yields are poor.
-
Solution 1: Strictly Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried, and solvents are anhydrous.[6] The reaction must be run under an inert atmosphere (Argon or Nitrogen).
-
Solution 2: Temperature Control: Lithiation is typically performed at very low temperatures (-78 °C, a dry ice/acetone bath) to prevent side reactions and decomposition of the organolithium intermediate.[3][5]
-
Solution 3: Base and Additives: s-BuLi is the standard base. Sometimes, an additive like TMEDA (tetramethylethylenediamine) is used to chelate the lithium ion and accelerate deprotonation.[5]
-
Part 3: Selective Deprotection Strategies
Question 5: How do I selectively remove the Boc group without affecting the benzyl groups?
Answer: Use acidic conditions. The Boc group is highly labile to acid, while benzyl groups are stable.
-
Standard Protocol: A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most common method.[1] A 20-50% solution of TFA in DCM at room temperature for 1-2 hours is typically sufficient. The reaction is easily monitored by TLC or LC-MS.
Question 6: How do I selectively remove the benzyl groups without affecting the Boc group?
Answer: Use catalytic hydrogenation. Benzyl groups can be cleaved by hydrogenolysis, a condition under which the Boc group is completely stable.
-
Standard Protocol: The compound is dissolved in a solvent like methanol or ethanol, a palladium on carbon catalyst (Pd/C, 5-10 mol%) is added, and the mixture is stirred under an atmosphere of hydrogen gas (H₂). This will remove both benzyl groups from N2 and N4.
Detailed Experimental Protocols
Protocol 1: General Procedure for Selective N4-Alkylation
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.2 M).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq).
-
Electrophile Addition: Add the alkyl halide (R-X, 1.1-1.2 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or heat to 50 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Selective Boc-Group Deprotection
-
Setup: In a round-bottom flask, dissolve the N1-Boc protected piperazine derivative (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq, often used as a 25-50% solution in DCM) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor by TLC or LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
-
Neutralization: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine, which can often be used without further purification.
References
-
O'Brien, P. et al. (2013). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. [Link]
-
O'Brien, P. et al. (2013). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. [Link]
-
Cheminform. (2010). SnAP Reagents for the Synthesis of Piperazines and Morpholines. [Link]
-
Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]
-
Shang, M. et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]
-
Shang, M. et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. National Institutes of Health. [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
-
Organic Syntheses. Carbazic acid, tert-butyl ester. [Link]
-
O'Brien, P. et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. ResearchGate. [Link]
-
ETH Zurich Research Collection. (2018). An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis - Supporting Information. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 5. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Safe handling and disposal of tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate
Technical Support Center: tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate
A Guide to Safe Handling, Storage, and Disposal for Research Personnel
Introduction: This guide provides a specialized technical support framework for researchers, scientists, and drug development professionals working with this compound. The piperazine moiety is a foundational structure in medicinal chemistry, recognized for its presence in numerous therapeutic agents.[1][2] The addition of benzyl and tert-butoxycarbonyl (Boc) groups modifies its chemical properties, requiring specific handling protocols. While a dedicated Safety Data Sheet (SDS) for this exact molecule is not publicly available, this document synthesizes safety protocols from structurally analogous compounds, such as other Boc-protected and benzyl-substituted piperazines, to establish a robust and cautious operational standard.[3][4] Our primary objective is to ensure user safety and experimental integrity through evidence-based practices.
Section 1: Hazard Identification & Risk Assessment (FAQs)
Q1: What are the primary anticipated hazards of this compound?
Based on data from structurally similar compounds, the primary hazards are anticipated to be:
-
Skin Irritation: Direct contact may cause skin irritation.[4][5]
-
Serious Eye Irritation: The compound is likely to cause serious irritation if it comes into contact with the eyes.[4][5]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[4][6]
Piperazine derivatives, as a class, can also act as sensitizers, potentially causing allergic skin reactions or asthma-like symptoms upon repeated exposure.[7][8] Therefore, it is critical to handle this compound with appropriate protective measures to prevent sensitization.
Q2: Are there any known toxicological properties I should be aware of?
While specific toxicological data for this compound is unavailable, the core piperazine structure can exhibit neurotoxic effects at high doses in humans.[9] The benzyl groups also warrant caution. Although benzyl alcohol itself has relatively low toxicity, some benzyl derivatives can be more hazardous.[10][11] Given its use in drug development, it should be treated as a biologically active molecule with unknown long-term health effects. All handling should proceed with the assumption that the compound is hazardous.
Section 2: Engineering Controls & Personal Protective Equipment (PPE)
Q3: What engineering controls are essential for safely handling this compound?
Proper engineering controls are the first line of defense in minimizing exposure.
-
Ventilation: Always handle this compound inside a certified chemical fume hood to control airborne dust or vapors.[12][13]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[10][12] This ensures immediate decontamination in the event of accidental contact.
Q4: What specific Personal Protective Equipment (PPE) is required?
A comprehensive PPE strategy is mandatory to prevent contact and absorption. The following table summarizes the required equipment.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Inspect for tears or holes before each use. | To prevent skin contact, which is the most likely route of exposure and can cause irritation or sensitization.[12] |
| Eye/Face Protection | Safety glasses with side shields are the minimum requirement. Chemical safety goggles are recommended.[6][13] | To protect eyes from splashes or airborne particles that could cause serious irritation.[4] |
| Skin & Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are required. | To protect the skin from accidental spills and contamination of personal clothing.[12][14] |
| Respiratory Protection | Not typically required when handled within a fume hood. Use a NIOSH-approved respirator with an organic vapor/particulate filter if aerosols or dust are generated outside of a hood.[12][13] | To prevent inhalation of the compound, which may cause respiratory tract irritation.[4] |
Section 3: Spill Management & Emergency Procedures
Q5: How should I respond to a small spill of the solid compound in the lab?
For small spills (typically <5 grams) within a fume hood:
-
Alert & Restrict: Notify colleagues in the immediate area and restrict access.
-
De-energize: Turn off any nearby ignition sources as a precaution.
-
Absorb: Gently cover the spill with a non-reactive absorbent material like vermiculite or sand to prevent dust from becoming airborne.[15]
-
Collect: Carefully sweep the absorbed material and spilled solid into a designated chemical waste container. Use non-sparking tools.[16]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Document: Report the spill to your institution's Environmental Health and Safety (EHS) department.
The logical flow for spill response is detailed in the diagram below.
Q6: What are the first-aid measures for accidental exposure?
Immediate and correct first-aid is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][17]
-
Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[17][18] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[17][18]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
Section 4: Storage & Disposal Protocols
Q7: What are the correct storage conditions for this compound?
To ensure chemical stability and safety, follow these storage guidelines:
-
Container: Store in a tightly sealed, properly labeled container.[6]
-
Environment: Keep in a cool, dry, and well-ventilated area.[6][19][20]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[13][20]
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[17][19]
Q8: How must I dispose of waste containing this compound and its empty container?
Chemical waste disposal is strictly regulated. Never dispose of this compound down the drain or in the regular trash.
-
Waste Characterization: All waste materials (unreacted compound, contaminated PPE, spill cleanup debris) must be treated as hazardous chemical waste.
-
Collection: Collect waste in a clearly labeled, sealed, and non-leaking container. The label should include the chemical name and the words "Hazardous Waste".
-
Institutional Procedure: Contact your institution's EHS department to arrange for pickup and disposal.[21] They will manage the process through an approved environmental vendor for incineration or other appropriate treatment.[22]
-
Empty Containers: A container is not considered "empty" until it has been triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[23] Once decontaminated, the container label should be defaced or removed before disposal in the regular trash.[23]
The following decision tree illustrates the proper disposal pathway.
References
-
Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
-
Oregon State University Environmental Health and Safety. (n.d.). Non-Hazardous Wastes - Recycling - Treatment. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Environmental Marketing Services. (2025). Safe Chemical Waste Disposal in Labs. Retrieved from [Link]
-
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Validation & Comparative
A Comprehensive Guide to the Structural Confirmation of tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate using 1H and 13C NMR Spectroscopy
Abstract
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor and regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic compounds in solution.[1] This guide provides an in-depth analysis of tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate, a substituted piperazine derivative, leveraging one-dimensional (1D) and two-dimensional (2D) NMR techniques. We will explore the theoretical basis for spectral predictions, present a detailed experimental protocol, and outline a systematic approach to data interpretation that culminates in the unequivocal confirmation of the molecular structure. This document is intended for researchers, chemists, and quality control professionals who rely on NMR for routine and complex structural analysis.
The Imperative of Structural Verification in Synthesis
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of clinically approved drugs. The introduction of substituents, such as the N-Boc protecting group and benzyl moieties, creates specific stereochemical and electronic environments that dictate the molecule's biological activity. The tert-butyloxycarbonyl (Boc) group, in particular, is a crucial protecting group in multi-step synthesis, and verifying its successful installation is a critical checkpoint.[2] An error in substitution patterns can lead to the generation of inactive or toxic isomers, making definitive structural analysis non-negotiable. NMR spectroscopy provides an unparalleled level of detail, offering insights into the precise connectivity and chemical environment of each atom in the molecule.[3]
Foundational Principles of 1D and 2D NMR
1H and 13C NMR: The Basics
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy operate on the principle that atomic nuclei with a non-zero spin, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at specific frequencies.[4] These frequencies, or chemical shifts (δ) , are highly sensitive to the local electronic environment, providing a unique fingerprint for each non-equivalent nucleus within a molecule.[5][6]
Key information derived from a ¹H NMR spectrum includes:
-
Chemical Shift (δ): Indicates the functional group type and electronic environment of the proton.[7]
-
Integration: The area under a signal is proportional to the number of protons it represents.[7]
-
Multiplicity (Splitting): Provides information about the number of neighboring protons, following the n+1 rule for simple cases.[7]
Key information from a broadband-decoupled ¹³C NMR spectrum includes:
-
Number of Signals: Corresponds to the number of chemically non-equivalent carbon atoms.[8]
-
Chemical Shift (δ): Indicates the type of carbon (aliphatic, aromatic, carbonyl, etc.) and its bonding environment. The chemical shift range for ¹³C is much wider (~220 ppm) than for ¹H (~12 ppm), leading to less signal overlap.[9]
Advanced 2D Techniques for Unambiguous Assignments
While 1D spectra provide foundational data, complex molecules often exhibit overlapping signals or ambiguous assignments. 2D NMR techniques resolve these challenges by correlating signals across two frequency dimensions.[10]
-
COSY (Correlation Spectroscopy): A homonuclear experiment that identifies protons that are spin-spin coupled, typically through two or three bonds. Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of molecular fragments.[11][12]
-
HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear experiment that correlates protons with their directly attached carbons (one-bond correlation). It is invaluable for definitively assigning carbon signals based on their known proton assignments.[12][13]
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): A spectral editing technique that differentiates carbon signals based on the number of attached protons. CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons are absent.[14][15][16]
Experimental Protocol: A Self-Validating Workflow
The quality of NMR data is directly dependent on meticulous sample preparation and proper instrument setup. The following protocol is designed to yield high-resolution spectra suitable for full structural elucidation.
Diagram: Analytical Workflow for Structural Confirmation
Caption: A systematic workflow for NMR-based structural confirmation.
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: Proper sample preparation is critical to avoid spectral artifacts like broad lines or impurity signals.
-
Procedure:
-
Weigh approximately 15-25 mg of purified this compound. This concentration provides a good signal-to-noise ratio for both ¹H and ¹³C experiments without causing significant line broadening.[17]
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice as it dissolves a wide range of organic compounds and has a simple, well-characterized residual solvent peak (δ ≈ 7.26 ppm).[18]
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard. TMS is chemically inert and its signal is defined as 0.0 ppm, providing a reliable reference point for all chemical shifts.[19][20]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could disrupt the magnetic field homogeneity and degrade spectral resolution.[21]
-
Cap the NMR tube securely to prevent solvent evaporation.
-
-
-
Data Acquisition:
-
Rationale: A suite of experiments is required for a comprehensive analysis.
-
Procedure:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a broadband proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.[22]
-
DEPT-135: Acquire a DEPT-135 spectrum. This experiment is crucial for differentiating methylene (CH₂) carbons from methine (CH) and methyl (CH₃) carbons.[23]
-
2D COSY: Acquire a gradient-selected COSY spectrum to reveal ¹H-¹H coupling correlations.
-
2D HSQC: Acquire a gradient-selected HSQC spectrum to determine one-bond ¹H-¹³C correlations.
-
-
Spectral Analysis and Structural Assignment
The following sections detail the predicted NMR signals for this compound based on established chemical shift principles.
Diagram: Labeled Molecular Structure
Caption: Labeled structure of the target molecule for NMR assignment.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The chemical environment of each proton determines its resonance frequency. Protons on the rigid N-Boc side of the piperazine ring will experience a different electronic environment compared to the more flexible N-benzyl side.
| Proton Label(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Expected COSY Correlations |
| H9, H10, H11 | ~ 1.45 | s | 9H | The nine equivalent protons of the tert-butyl group. This sharp singlet is a hallmark of the Boc protecting group.[2][24] No COSY correlations. |
| H3, H5, H6 | ~ 2.2 - 3.8 | m | 6H | Protons on the piperazine ring. They will appear as a series of complex multiplets due to geminal and vicinal coupling. Their shifts are influenced by adjacent nitrogens. COSY will show correlations between these protons, helping to trace the ring system. |
| H2 | ~ 4.0 - 4.5 | m | 1H | The methine proton at the C2 position is deshielded by two adjacent nitrogen atoms and the benzyl group. It will couple to the C3 protons, showing a COSY correlation. |
| H12 | ~ 3.55 | s | 2H | The benzylic protons on the N4-benzyl group. Appears as a singlet as there are no adjacent protons to couple with. Deshielded by the adjacent nitrogen and aromatic ring. No COSY correlations. |
| H17 | ~ 3.65 | m | 2H | The benzylic protons on the C2-benzyl group. These are diastereotopic and may appear as two separate signals or a complex multiplet. They will show COSY correlations to the H2 proton. |
| H14, H15, H16, H19, H20, H21 | ~ 7.2 - 7.4 | m | 10H | Aromatic protons from both benzyl groups. They will appear as a complex multiplet in the characteristic aromatic region.[25] COSY can reveal ortho and meta couplings within each ring. |
Predicted ¹³C and DEPT-135 NMR Spectrum (125 MHz, CDCl₃)
The ¹³C spectrum provides a direct count of non-equivalent carbons. The DEPT-135 experiment is essential to distinguish CH/CH₃ from CH₂ groups.
| Carbon Label(s) | Predicted δ (ppm) | DEPT-135 Phase | Rationale |
| C9, C10, C11 | ~ 28.5 | Positive (CH₃) | The three equivalent methyl carbons of the tert-butyl group.[24] |
| C3, C5, C6 | ~ 45 - 55 | Negative (CH₂) | Piperazine ring methylene carbons, shielded relative to carbons bearing more substituents. |
| C12, C17 | ~ 55 - 65 | Negative (CH₂) | Benzylic carbons, deshielded by the adjacent nitrogen and aromatic ring. |
| C2 | ~ 60 - 70 | Positive (CH) | Methine carbon of the piperazine ring, deshielded by two nitrogens. |
| C8 | ~ 79.5 | Absent | Quaternary carbon of the tert-butyl group. Its absence in the DEPT-135 spectrum is a key identifier. |
| C14, C15, C19, C20 | ~ 127.0 - 129.5 | Positive (CH) | Ortho- and meta- carbons of the phenyl rings. |
| C16, C21 | ~ 128.5 | Positive (CH) | Para- carbons of the phenyl rings. |
| C13, C18 | ~ 138.0 | Absent | Ipso- carbons of the phenyl rings (quaternary). |
| C7 (C=O) | ~ 155.0 | Absent | Carbonyl carbon of the Boc group. Its downfield shift is characteristic of carbamates. |
Final Confirmation: Integrating the Data
The final step in structural confirmation is to integrate all the NMR data into a single, cohesive argument.
-
¹H NMR: Confirm the presence of all key functional groups by their characteristic shifts and integrations: the 9H singlet for the Boc group, the 10H multiplet for the two benzyl rings, and the correct total number of aliphatic protons for the piperazine core.[2][7]
-
COSY: Trace the connectivity of the piperazine ring protons (H2 through H6). This confirms the integrity of the heterocyclic ring system.
-
¹³C & DEPT-135: Account for all expected carbons. The DEPT-135 data must align with the structure: positive signals for all CH and CH₃ carbons, negative signals for all CH₂ carbons, and the absence of the three quaternary carbons (C7, C8, C13, C18).[15]
-
HSQC: Overlay the HSQC spectrum with the ¹H and ¹³C spectra. Every protonated carbon must show a correlation to its attached proton(s). This provides an undeniable link between the two datasets, confirming assignments. For example, the carbon signal at ~28.5 ppm will correlate with the proton singlet at ~1.45 ppm, cementing the assignment of the tert-butyl group.[11][26]
By systematically working through this analytical workflow, the identity of this compound can be confirmed with an exceptionally high degree of confidence, distinguishing it from potential isomers, precursors, or byproducts. This rigorous, multi-faceted approach exemplifies the power of modern NMR spectroscopy in synthetic and medicinal chemistry.
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Mass spectrometry fragmentation pattern of tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate
An In-Depth Guide to the Mass Spectrometric Fragmentation of tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate
This guide provides a comprehensive analysis of the expected mass spectrometric fragmentation pattern of this compound, a compound featuring structural motifs common in pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document delves into the causal mechanisms behind the molecule's fragmentation, offering predictive insights essential for structural elucidation, metabolite identification, and reaction monitoring. By comparing the competing fragmentation channels of its core functional groups—the N-Boc protecting group, the piperazine ring, and the dual benzyl substituents—we provide a logical framework supported by established principles of mass spectrometry.
Introduction: The Structural Context
This compound is a multi-functionalized molecule whose analysis is representative of challenges encountered in modern drug discovery. Its structure combines three key chemical moieties:
-
A tert-Butoxycarbonyl (N-Boc) Group: A ubiquitous acid-labile protecting group for amines. Its fragmentation pattern is well-characterized and serves as a primary diagnostic marker.[1][2]
-
A Piperazine Heterocycle: A core scaffold in numerous approved drugs, known for its specific ring-opening and cleavage patterns.[3][4]
-
Two N-Benzyl Groups: Substituents that readily undergo benzylic cleavage to produce highly stable fragment ions.[5][6]
Understanding how these groups compete and interact under mass spectrometric conditions is crucial for unambiguous structural confirmation. This guide will primarily focus on the fragmentation patterns observed under Electrospray Ionization (ESI) in positive ion mode, as this technique is ideally suited for analyzing molecules of this polarity and mass.
Proposed Experimental Workflow
To ensure reproducible and high-quality data, a validated analytical workflow is paramount. The following protocol outlines a standard approach for analyzing this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: A typical LC-MS workflow for the analysis of N-Boc-piperazine derivatives.[7]
Detailed Experimental Protocol
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a working concentration of 1-10 µg/mL using the initial solvent.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.
-
Rationale: The C18 column provides excellent retention for this moderately nonpolar molecule. The acidic mobile phase (formic acid) is critical for promoting efficient protonation in the ESI source, which is necessary for positive ion mode analysis.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Mode:
-
Full Scan (MS1): Acquire data over a mass range of m/z 100-500 to identify the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS or CID): Isolate the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID) to generate fragment ions.
-
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/Hr.
-
Rationale: ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for clear identification of the precursor ion for subsequent MS/MS analysis.[8]
-
Predicted Fragmentation Pathways and Comparative Analysis
The fragmentation of this compound (Molecular Formula: C₂₆H₃₆N₂O₂, Molecular Weight: 408.58) begins with the protonated molecule, [M+H]⁺, at m/z 409.6 . From this precursor ion, several competing fragmentation pathways are expected, driven by the relative stabilities of the resulting ions and neutral losses.
Caption: Major competing fragmentation pathways for protonated this compound.
Pathway A: N-Boc Group Fragmentation (The Dominant Loss)
The N-Boc group is highly susceptible to fragmentation. This pathway proceeds via two characteristic neutral losses:
-
Loss of Isobutylene: The most common initial step for protonated Boc-amines is the elimination of a stable neutral molecule, isobutylene (C₄H₈, 56 Da).[9] This occurs through a charge-driven rearrangement.
-
[M+H]⁺ (m/z 409.6) → [M+H - 56]⁺ (m/z 353.6) + C₄H₈
-
The resulting ion at m/z 353.6 corresponds to the protonated 2,4-dibenzylpiperazine-1-carbamic acid.
-
-
Loss of Carbon Dioxide: The carbamic acid intermediate is unstable and readily loses carbon dioxide (CO₂, 44 Da).
-
[M+H - 56]⁺ (m/z 353.6) → [M+H - 100]⁺ (m/z 309.6) + CO₂
-
This secondary fragmentation yields the protonated 1,4-dibenzylpiperazine ion at m/z 309.6 . The observation of a neutral loss of 100 Da from the parent ion is a strong indicator of a Boc-protecting group.
-
Pathway B: Benzyl Group Cleavage (The Base Peak Generator)
Molecules containing a benzyl group (a benzene ring attached to a CH₂) frequently produce the tropylium ion as their most abundant fragment, known as the base peak.[5][6]
-
Formation of the Tropylium Ion: This involves the homolytic cleavage of the C-N bond connecting the benzyl group to the piperazine ring. The resulting benzyl cation rearranges into the highly stable, aromatic tropylium ion (C₇H₇⁺).
Pathway C: Piperazine Ring Fragmentation
Cleavage of the piperazine ring itself typically occurs after the loss of the labile Boc group. The resulting protonated dibenzylpiperazine (m/z 309.6) can undergo ring opening.
-
Ring Opening and Cleavage: This process involves the cleavage of C-N and C-C bonds within the heterocyclic ring.[3]
-
[Protonated Dibenzylpiperazine]⁺ (m/z 309.6) → Various Fragments
-
A plausible fragmentation is the cleavage of the ring to yield a benzyl-containing fragment, for instance, an ion at m/z 218.3 , corresponding to the loss of a C₇H₉N moiety. Further fragmentation can also produce characteristic ions of lower mass, such as m/z 70 and m/z 56, which are common fragment ions for phenylpiperazines.[3]
-
Data Summary and Comparison
The following table summarizes the key predicted fragment ions, their origin, and their expected relative abundance. This comparative analysis is essential for interpreting an experimental spectrum.
| Predicted m/z | Proposed Ion Structure / Origin | Neutral Loss (Da) | Expected Abundance | Supporting Rationale |
| 409.6 | [M+H]⁺ (Precursor Ion) | - | High (in MS1) | Protonated parent molecule. |
| 91.1 | [C₇H₇]⁺ (Tropylium Ion) | 318.5 | Very High (Base Peak) | Formation of the highly stable aromatic tropylium ion is a very favorable process.[5][6] |
| 353.6 | [M+H - C₄H₈]⁺ | 56.1 | Medium to High | Characteristic loss of isobutylene from the N-Boc group.[9] |
| 309.6 | [M+H - C₅H₈O₂]⁺ | 100.1 | Medium | Corresponds to the full loss of the Boc group (isobutylene + CO₂).[9] |
| 218.3 | [C₁₄H₁₆N]⁺ (Dibenzylpiperazine fragment) | 191.3 | Low to Medium | Result of piperazine ring cleavage after initial Boc group loss. |
Comparative Insight: While the loss of the Boc group (yielding m/z 353.6 and 309.6) is a very reliable and expected pathway, the fragmentation leading to the tropylium ion (m/z 91.1) is predicted to be the most favorable process. In a typical CID spectrum, the intensity of the m/z 91.1 peak will likely dominate all other fragments. The presence of both the tropylium ion and the characteristic neutral losses of 56 and 100 Da would provide conclusive evidence for the structure of this compound.
Conclusion
The mass spectrometric fragmentation of this compound is governed by the predictable and competing fragmentation chemistries of its constituent functional groups. The analysis predicts a spectrum defined by three primary events:
-
Dominant formation of the tropylium ion at m/z 91.1 , which is expected to be the base peak.
-
Characteristic neutral losses of 56 Da (isobutylene) and 100 Da (isobutylene + CO₂) from the N-Boc group , yielding significant ions at m/z 353.6 and 309.6.
-
Subsequent fragmentation of the piperazine ring , leading to lower mass ions.
This guide provides a robust, theory-grounded framework for identifying this molecule and others with similar structural features. By understanding the causality behind these fragmentation patterns, researchers can confidently interpret their mass spectrometry data for enhanced structural elucidation and impurity profiling in the drug development pipeline.
References
-
Tropylium Ion Formation. A discussion on the formation of the stable tropylium ion from benzyl-containing compounds in mass spectrometry. Available at: [Link]
-
Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. A study on the ESI-MS fragmentation of benzylpiperazines and phenylpiperazines, noting the high abundance of the m/z 91 fragment for benzylpiperazines. Available at: [Link]
-
Vessecchi, R., et al. (2007). Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Journal of Mass Spectrometry, 42(10), 1279-86. This article discusses fragmentation patterns common to piperazine-like ring structures. Available at: [Link]
-
Gucinski, A. C., & Reid, G. E. (2012). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 23(12), 2116–2126. This paper details the cleavage of benzyl derivatives, leading to the formation of a benzylic or tropylium carbocation. Available at: [Link]
-
Staack, R. F., et al. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Journal of Chromatography B, 773(1), 35-46. Research on the analysis of N-benzylpiperazine, a related core structure. Available at: [Link]
-
Glish, G. L., & Tichy, S. E. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 23(10), 1731–1738. A detailed experimental and computational study on the fragmentation of tert-butylcarbamates (Boc groups). Available at: [Link]
-
Mass Spectrometry: Aromatic Compound Fragmentation. An educational resource explaining the fragmentation of alkyl-substituted benzenes, including the rearrangement to the tropylium ion. Available at: [Link]
-
Welz, A., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7545. A research article showing mass spectra and fragmentation patterns of various piperazine derivatives. Available at: [Link]
-
General Mass Spectrometry Fragmentation Principles. A slide deck covering major fragmentation patterns for various organic functional groups. Available at: [Link]
-
Al-Majdoub, Z. M., et al. (2023). Piperazine ring toxicity in three novel anti-breast cancer drugs. Scientific Reports, 13(1), 1930. A study on the metabolic bioactivation of the piperazine ring, relevant to its stability and fragmentation. Available at: [Link]
-
Staack, R. F., & Maurer, H. H. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine. Journal of Analytical Toxicology, 27(8), 560-8. Research detailing the degradation and analysis of a piperazine-core drug. Available at: [Link]
-
Boc-Protected Amino Groups. An overview of the use and properties of the Boc protecting group in organic synthesis. Available at: [Link]
-
Amine Protection and Deprotection. A guide to the chemistry of amine protecting groups, including the mechanism of Boc deprotection. Available at: [Link]
-
Fragmentation (mass spectrometry). A general overview of fragmentation processes in mass spectrometry. Available at: [Link]
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 4. Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 7. benchchem.com [benchchem.com]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to HPLC Purity Analysis of tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is a cornerstone of reliable and reproducible research. In the synthesis of complex molecules, such as tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate, a versatile building block in medicinal chemistry, rigorous purity assessment is not merely a quality control step but a critical determinant of downstream success. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound against alternative analytical techniques. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and practical applicability.
The Central Role of Purity in Drug Discovery
The piperazine moiety is a privileged scaffold in medicinal chemistry, and its derivatives are integral to a wide array of pharmacologically active agents.[1] this compound, with its protected amine and dibenzyl substitution, presents a unique analytical challenge. The presence of impurities, even in trace amounts, can have significant consequences, leading to misleading biological data, altered pharmacological profiles, and potential toxicity. Therefore, the selection of an appropriate analytical method for purity determination is of paramount importance.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
For non-volatile and thermally labile compounds like N-Boc protected piperazine derivatives, HPLC with UV detection is a robust and widely accessible method for purity analysis.[2][3] The inherent chromophores in the benzyl groups of this compound allow for direct UV detection, making it a straightforward and powerful analytical tool.
Deciphering the HPLC Method: A Rationale-Driven Approach
A typical reverse-phase HPLC method for the analysis of this compound is outlined below. The selection of each parameter is a deliberate choice to achieve optimal separation and detection.
Comparative Analysis of Purity Assessment Techniques
While HPLC is a powerful tool, a comprehensive understanding of its performance relative to other analytical methods is crucial for informed decision-making. The following table compares HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity analysis of this compound.
| Parameter | HPLC-UV | GC-MS | ¹H NMR |
| Principle | Differential partitioning between a stationary and mobile phase. | Separation based on volatility and mass-to-charge ratio of ionized fragments. | Nuclear spin transitions in a magnetic field, providing structural information. |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required.[4][5] | Provides detailed structural information and can quantify non-protonated impurities. |
| Sensitivity | Good (ppm levels).[2] | Excellent (ppb levels). | Lower sensitivity compared to chromatographic methods. |
| Specificity | Good, based on retention time. Co-elution is possible. | Excellent, based on retention time and mass fragmentation pattern. | Excellent for structural elucidation. Can distinguish between isomers. |
| Quantification | Highly accurate and precise with proper calibration. | Accurate with appropriate internal standards. | Can be quantitative (qNMR) with a suitable internal standard. |
| Impurity Identification | Tentative, based on comparison with known standards. | Strong, based on mass spectral library matching and fragmentation analysis. | Excellent for identifying and characterizing unknown impurities with sufficient concentration. |
| Ease of Use | Relatively straightforward with established methods. | More complex sample preparation and data analysis. | Requires expertise in spectral interpretation. |
In-Depth Experimental Protocols
To ensure the practical application of this guide, detailed, step-by-step methodologies for each technique are provided below.
Protocol 1: HPLC-UV Purity Analysis
Objective: To determine the purity of this compound and identify potential impurities.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
-
Reference standards for potential impurities (if available)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 50% B
-
26-30 min: 50% B
-
-
-
Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample and any available reference standards.
-
Identify the main peak corresponding to the target compound.
-
Calculate the purity by the area percentage method:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
-
Protocol 2: GC-MS Analysis for Volatile Impurities
Objective: To identify and quantify volatile impurities, such as residual solvents or byproducts from the synthesis. A common impurity in the synthesis of related benzylpiperazine is 1,4-dibenzylpiperazine.[6][7]
Materials:
-
GC-MS system
-
Capillary column suitable for amine analysis (e.g., DB-5ms)
-
Helium (carrier gas)
-
This compound sample
-
Suitable solvent (e.g., Dichloromethane)
Procedure:
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 10 min at 280 °C
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-500 amu
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.
-
-
Analysis:
-
Inject 1 µL of the prepared sample.
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an internal or external standard method.
-
Protocol 3: ¹H NMR for Structural Confirmation and Purity Estimation
Objective: To confirm the structure of the main component and to detect and quantify impurities with distinct proton signals. The successful installation of the Boc group is confirmed by a characteristic sharp singlet for the nine equivalent protons of the tert-butyl group, typically appearing between 1.4 and 1.5 ppm in the ¹H NMR spectrum.[8]
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
This compound sample
-
Internal standard for quantitative NMR (qNMR), if required (e.g., maleic acid)
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃.
-
If performing qNMR, add a precisely weighed amount of the internal standard.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Integrate the signals corresponding to the target molecule and any visible impurities.
-
For purity estimation, compare the integral of a characteristic proton signal of the main compound to the integrals of impurity signals.
-
For qNMR, calculate the purity based on the integral ratio of the analyte to the internal standard.
-
Conclusion and Recommendations
The purity analysis of this compound requires a multi-faceted approach. HPLC-UV stands out as the primary method for routine purity assessment due to its robustness, accessibility, and suitability for the non-volatile nature of the analyte. It provides reliable quantitative data on the main component and UV-active impurities.
GC-MS serves as an essential complementary technique , particularly for the identification of volatile and semi-volatile impurities that may not be readily detectable by HPLC. Its high sensitivity and specificity are invaluable for a comprehensive impurity profile.
¹H NMR spectroscopy is indispensable for definitive structural confirmation and can provide quantitative purity information without the need for reference standards for every impurity. It is particularly powerful for identifying and quantifying structurally related impurities.
For a comprehensive and trustworthy purity assessment of this compound, a combination of these techniques is recommended. HPLC-UV should be employed for routine quality control, with GC-MS and ¹H NMR utilized for in-depth characterization, impurity identification, and method validation. This integrated analytical strategy ensures the highest level of confidence in the quality of this critical synthetic intermediate, thereby underpinning the integrity of subsequent research and development endeavors.
References
-
Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]
-
GCMS Total Ion Chromatograms of piperazine derivative mixture. ResearchGate. [Link]
-
Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. [Link]
-
Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. PubMed. [Link]
-
Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. PubMed Central. [Link]
-
Dibenzylpiperazine. Wikipedia. [Link]
-
Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]
-
Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry. [Link]
-
Method development and validation for the quantification of eight synthetic piperazines in blood and urine using liquid chromatography-tandem mass spectrometry (UFLC-ESI-MS/MS). OpenBU. [Link]
-
Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. ResearchGate. [Link]
-
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. [Link]
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- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Dibenzylpiperazine - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
A Strategic Guide to Orthogonal Protection in Piperazine Synthesis: A Comparative Analysis of tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the piperazine motif is a cornerstone of modern pharmacotherapy. Its prevalence in a vast array of clinically successful drugs speaks to its remarkable versatility as a pharmacophore and a structural scaffold.[1][2] However, the symmetrical nature of piperazine presents a fundamental challenge in multi-step synthesis: the selective functionalization of its two nitrogen atoms. This guide provides an in-depth comparison of N-protected piperazines, with a focus on the strategic advantages offered by orthogonally protected systems like tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower you to make informed decisions in your synthetic endeavors.
The Imperative of Nitrogen Protection in Piperazine Chemistry
The two secondary amine groups in the piperazine ring are nucleophilic and basic, necessitating the use of protecting groups to control reactivity during synthetic transformations. The choice of a protecting group is a critical decision that dictates the overall synthetic strategy. An ideal protecting group should be easy to install, stable under a range of reaction conditions, and readily removable with high selectivity and yield. The most common N-protecting groups used for piperazines include the acid-labile tert-butoxycarbonyl (Boc) group, the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) and benzyl (Bn) groups.[3][4]
The concept of orthogonality is paramount when developing complex synthetic routes. Orthogonal protecting groups can be removed under distinct, non-interfering conditions, allowing for the sequential deprotection and functionalization of different sites within the same molecule. This brings us to the unique advantages of a dually protected piperazine like this compound.
In Focus: this compound
The structure of this compound incorporates two distinct types of protecting groups: a Boc group on one nitrogen and two benzyl groups on the other nitrogen and at the 2-position of the piperazine ring. This strategic combination offers a powerful platform for orthogonal synthesis.
-
The Boc Group: This acid-labile protecting group is stable to a wide array of non-acidic reagents, making it a robust choice for multi-step syntheses.[3] Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[5]
-
The Benzyl (Bn) Group: The N-benzyl group is stable to both acidic and basic conditions, providing excellent orthogonality with the Boc group. Its removal is most commonly accomplished via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst) or under oxidative conditions.[6][7]
This orthogonal arrangement allows for the selective deprotection of either nitrogen, enabling controlled, stepwise elaboration of the piperazine scaffold.
Comparative Analysis of N-Protected Piperazines
To fully appreciate the utility of this compound, it is essential to compare it with other commonly employed N-protected piperazines.
| Protecting Group | Structure | Deprotection Conditions | Stability | Key Advantages | Potential Limitations |
| Boc (tert-Butoxycarbonyl) | (CH₃)₃C-O-CO- | Strong Acid (TFA, HCl)[5] | Stable to base, hydrogenolysis, and mild acid. | Well-established, high-yielding protection and deprotection.[3] | Can be cleaved by some Lewis acids; harsh acidic conditions may not be suitable for sensitive substrates.[5] |
| Cbz (Benzyloxycarbonyl) | C₆H₅CH₂-O-CO- | Catalytic Hydrogenolysis (H₂, Pd/C)[8] | Stable to acidic and basic conditions. | Orthogonal to Boc and Fmoc; provides good crystallinity to intermediates. | Catalyst may be poisoned by sulfur-containing compounds; not compatible with reducible functional groups.[8] |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine in DMF)[3][9] | Stable to acid and hydrogenolysis. | Mild deprotection conditions; widely used in solid-phase peptide synthesis.[3] | The dibenzofulvene byproduct can undergo side reactions; not stable to some nucleophiles. | |
| Bn (Benzyl) | C₆H₅CH₂- | Catalytic Hydrogenolysis (H₂, Pd/C); Oxidative Cleavage[6][7] | Stable to strong acids and bases. | Highly robust; orthogonal to Boc and Fmoc. | Hydrogenolysis conditions are not compatible with reducible groups; oxidative cleavage may affect other functional groups.[6][7] |
Strategic Application of Orthogonal Protection
The true power of this compound lies in the ability to selectively deprotect and functionalize each nitrogen atom independently.
Sources
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- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Navigating Piperazine Synthesis: A Comparative Guide to the Boc Protecting Group
In the landscape of medicinal chemistry and drug development, the piperazine scaffold is a cornerstone, frequently incorporated into molecules as a crucial linker or core structural element.[1] The symmetrical nature of piperazine, with its two secondary amine groups, presents a synthetic challenge: how to selectively functionalize one nitrogen atom while leaving the other untouched. The answer lies in the strategic use of protecting groups, temporary molecular shields that mask one reactive site, allowing for precise chemical transformations at the other.[2]
Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a workhorse in piperazine synthesis.[3] This guide provides an in-depth, objective comparison of the Boc protecting group with other common alternatives, supported by experimental data and detailed protocols. We will explore the causality behind experimental choices, offering field-proven insights to aid researchers, scientists, and drug development professionals in designing robust and efficient synthetic routes.
The Boc Advantage: Stability, Selectivity, and Facile Removal
The widespread adoption of the Boc protecting group stems from a unique combination of stability and controlled lability.[4] It stands robust against a wide array of reaction conditions, including strong bases, nucleophiles, and catalytic hydrogenation, providing a secure shield for one of the piperazine nitrogens while the other is manipulated.[3] This stability is crucial in multi-step syntheses where various reagents are employed.[2]
However, the true elegance of the Boc group lies in its clean and efficient removal. Under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, the Boc group is readily cleaved, regenerating the free amine with minimal side products.[4][5] This acid-labile nature is orthogonal to the deprotection conditions for many other common protecting groups, a critical feature for complex syntheses requiring multiple, selective deprotection steps.[1][6]
Key Advantages of the Boc Protecting Group:
-
Acid-Labile Removal: Easily cleaved under mild acidic conditions, ensuring the integrity of other acid-sensitive functional groups in the molecule.[5]
-
High Stability: Resistant to a broad range of reagents, including bases, nucleophiles, and reducing agents, allowing for a wide scope of subsequent chemical transformations.[3]
-
Orthogonality: Its deprotection conditions are distinct from those of other common protecting groups like Cbz (removed by hydrogenolysis) and Fmoc (removed by base), enabling selective deprotection in complex syntheses.[1][7]
-
High Yields and Purity: Boc protection and deprotection steps are typically high-yielding and produce minimal byproducts, simplifying purification processes.[8]
Comparative Analysis: Boc vs. Other Amine Protecting Groups
While the Boc group is highly versatile, the optimal choice of a protecting group is always context-dependent.[9] A comparison with other frequently used amine protecting groups, such as Carboxybenzyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc), highlights the specific advantages of each.
| Feature | Boc (tert-butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Deprotection Condition | Strong Acid (e.g., TFA, HCl)[3] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[7] | Base (e.g., Piperidine in DMF)[7] |
| Stability | Stable to base, nucleophiles, and catalytic hydrogenation.[3] | Stable to acid and base.[7] | Stable to acid and catalytic hydrogenation.[1] |
| Key Advantage in Piperazine Synthesis | Excellent for solution-phase synthesis and when base-sensitive groups are present.[1] | Useful when acid-labile groups are present in the molecule. | Primarily used in solid-phase peptide synthesis (SPPS) to incorporate a piperazine unit.[1] |
| Potential Limitations | Cannot be used if other acid-sensitive groups (e.g., some esters, acetals) are present.[5] | Incompatible with molecules containing other reducible groups (e.g., alkenes, alkynes). | The basic deprotection conditions can be problematic for base-sensitive substrates. |
This orthogonality is a cornerstone of modern synthetic strategy, allowing for the sequential unmasking of reactive sites.
Caption: Orthogonality of common amine protecting groups.
Experimental Protocols
To provide a practical context, here are detailed, step-by-step methodologies for the Boc protection and deprotection of piperazine.
Protocol 1: Mono-Boc Protection of Piperazine
This protocol describes the selective protection of one nitrogen atom in piperazine.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol or Acetic Acid[4]
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, dissolve piperazine in a suitable solvent like methanol. For improved selectivity for mono-protection, an acid like acetic acid can be added to form the piperazine salt.[4]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the piperazine solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC or LC-MS.[4]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in water and basify with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-piperazine.
Caption: General workflow for Boc protection of piperazine.
Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines the removal of the Boc group to regenerate the free amine.
Materials:
-
N-Boc protected piperazine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-Boc protected piperazine derivative in anhydrous DCM (approximately 0.1-0.2 M concentration).[5]
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.[5]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[5]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[5]
-
Extract the aqueous layer with DCM (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperazine.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Conclusion: Making an Informed Choice
The tert-butoxycarbonyl (Boc) protecting group offers a robust and versatile strategy for the synthesis of mono-substituted piperazines. Its inherent stability to a wide range of reaction conditions, coupled with its facile and selective removal under mild acidic conditions, makes it an invaluable tool for organic chemists.[3][4] While other protecting groups like Cbz and Fmoc have their specific applications, the Boc group's well-established reliability and orthogonality ensure its continued prominence in the synthesis of pharmaceuticals and other complex organic molecules.[1][3] By understanding the distinct advantages and limitations of each protecting group, researchers can devise more efficient and effective synthetic pathways, ultimately accelerating the drug discovery and development process.
References
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O'Brien, P., et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 137(51), 16295–16304. [Link]
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Matos, J., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 405-423. [Link]
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A Comparative Guide to Alternative Synthetic Routes for tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate
Abstract
tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate is a valuable chiral building block in medicinal chemistry, notable for its disubstituted piperazine core. The piperazine motif is a privileged scaffold found in numerous pharmaceuticals, and the specific substitution pattern of this compound offers a unique three-dimensional architecture for drug design.[1] This guide provides a comparative analysis of distinct synthetic strategies to access this target molecule. We will explore a linear approach based on sequential functionalization of the piperazine core and a convergent strategy involving ring-closing cyclization. Each route is evaluated based on efficiency, scalability, control of stereochemistry, and the logic behind key experimental choices. Detailed protocols and quantitative data are presented to assist researchers in selecting the optimal route for their specific application, from small-scale library synthesis to process development.
Retrosynthetic Analysis: Deconstructing the Target
A logical disconnection of the target molecule reveals two primary strategic approaches. The first involves a sequential functionalization of a pre-existing piperazine ring. The second, more convergent approach, constructs the piperazine ring from acyclic precursors, incorporating the required substituents during the process.
Caption: Retrosynthetic analysis of the target molecule.
Strategy A: Sequential Functionalization of the Piperazine Core
This linear strategy begins with the commercially available piperazine and sequentially introduces the three substituents: the Boc group, the N4-benzyl group, and finally the C2-benzyl group. While seemingly straightforward, the key challenge lies in the regioselective and efficient introduction of the C2-benzyl group onto the protected piperazine ring.
Workflow for Strategy A
Caption: Workflow for the sequential functionalization strategy.
Step-by-Step Analysis & Rationale
-
Mono-N-Boc Protection: The synthesis commences with the selective protection of one nitrogen atom of piperazine. Direct reaction with di-tert-butyl dicarbonate (Boc₂O) can lead to the formation of the undesired 1,4-di-Boc-piperazine. A common method to achieve high mono-selectivity is to first form a salt by reacting piperazine with an acid like acetic acid, which protonates one nitrogen, leaving the other free for acylation.[2] An alternative, highly efficient method uses diethanolamine as a starting material, which undergoes chlorination, Boc protection, and finally an aminolysis cyclization to yield N-Boc piperazine with high purity.[2][3]
-
N-Benzylation: The remaining secondary amine of 1-Boc-piperazine is a soft nucleophile, readily alkylated with an electrophile like benzyl bromide. The reaction is typically carried out in the presence of a mild base, such as potassium carbonate, to neutralize the HBr formed during the reaction. The choice of a polar aprotic solvent like acetonitrile facilitates the S_N2 reaction. This step is generally high-yielding and clean.
-
α-C–H Benzylation: This is the most challenging transformation in the sequence. The introduction of the benzyl group at the C2 position, adjacent to the Boc-protected nitrogen, requires the selective deprotonation and subsequent alkylation of that carbon.
-
Classical Approach (α-Lithiation): This method involves the use of a strong, sterically hindered base like s-butyllithium in the presence of a chiral ligand such as (-)-sparteine to achieve diastereoselective deprotonation.[4] The resulting α-amino carbanion is then quenched with benzyl bromide. The primary drawback of this method is the requirement for cryogenic temperatures (-78 °C) and highly anhydrous conditions, which can be challenging to scale up.
-
Modern Approach (Photoredox Catalysis): Recent advances offer milder alternatives through photoredox C-H functionalization.[4] This method can utilize an organic photoredox catalyst to generate an α-amino radical from the N-Boc piperazine derivative, which can then couple with a suitable benzyl radical precursor.[5] This approach avoids harsh organometallic reagents and cryogenic conditions but may require careful optimization of the catalyst system and light source.[4]
-
Strategy B: Convergent Synthesis via Ring Cyclization
A convergent approach offers potential advantages in overall efficiency by building the complex piperazine core from simpler, readily available fragments. A key method in this category is the double reductive amination between a 1,2-diamine and a 1,2-dicarbonyl compound.
Workflow for Strategy B
Caption: Workflow for the convergent cyclization strategy.
Step-by-Step Analysis & Rationale
-
Synthesis of N,N'-dibenzylethylenediamine: This key precursor is synthesized via a two-step, one-pot procedure from ethylenediamine and benzaldehyde.[6] First, a condensation reaction forms the di-imine (N,N'-dibenzylidene ethylenediamine). Without isolation, this intermediate is then reduced, typically via catalytic hydrogenation (e.g., H₂, Pd/C), to yield the desired N,N'-dibenzylethylenediamine.[6][7] This process is robust and scalable.
-
Double Reductive Amination & Cyclization: The core of this strategy involves the reaction of the synthesized diamine with a 1,2-dicarbonyl compound, phenylglyoxal. This reaction proceeds via the formation of two imine bonds followed by an intramolecular cyclization and reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice of reducing agent for this transformation as it is mild enough to not reduce the starting aldehyde but is effective for reducing the intermediate iminiums.[8] This one-pot cyclization directly forms the 2,4-dibenzylpiperazine core. Reductive amination is a cornerstone of pharmaceutical synthesis due to its operational simplicity and efficiency.[9]
-
N-Boc Protection: The final step is the protection of the remaining secondary amine with a Boc group. Since the two nitrogen atoms in the 2,4-dibenzylpiperazine intermediate are electronically similar, this step may yield a mixture of the desired 1-Boc product and the 4-Boc isomer. However, steric hindrance from the adjacent C2-benzyl group would likely favor the introduction of the bulky Boc group at the less hindered N1 position. Careful control of stoichiometry (using slightly less than one equivalent of Boc₂O) and chromatographic purification are necessary to isolate the desired regioisomer.
Performance Comparison
| Feature | Strategy A (Sequential) | Strategy B (Convergent) | Rationale & References |
| Overall Yield | Moderate to Low | Moderate | Strategy A's yield is heavily penalized by the challenging C-H activation step. Strategy B is generally more efficient. |
| Scalability | Challenging | Favorable | The use of cryogenic conditions and organolithium reagents in Strategy A makes scale-up difficult. Strategy B uses standard, scalable reactions.[6][8] |
| Stereocontrol | Possible (with chiral ligands) | Challenging (yields racemate) | Strategy A, using (-)-sparteine or chiral catalysts, can potentially provide enantiopure products. Strategy B, as described, would produce a racemic mixture at the C2 position requiring subsequent resolution. |
| Reagent Safety/Cost | High (s-BuLi, Pd catalysts) | Moderate (NaBH(OAc)₃) | Organolithium reagents are pyrophoric. Photoredox catalysts can be expensive. Reagents for Strategy B are more common and safer.[9] |
| Purification | Multiple chromatographic steps | Fewer steps, but potential regioisomer separation required in the final step. | The linear nature of Strategy A necessitates purification after each step. |
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 4-benzylpiperazine-1-carboxylate (Intermediate for Strategy A)
-
N-Boc Protection of Piperazine: To a solution of piperazine (25.8 g, 0.3 mol) in dichloromethane (DCM, 300 mL) at 0 °C, a solution of di-tert-butyl dicarbonate (Boc₂O) (21.8 g, 0.1 mol) in DCM (100 mL) is added dropwise over 2 hours. The reaction is allowed to warm to room temperature and stirred for 18 hours. The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water to remove unreacted piperazine salts. The organic layer is dried over anhydrous Na₂SO₄ and concentrated to yield 1-Boc-piperazine as a white solid.[10]
-
Rationale: Using an excess of piperazine favors mono-substitution and the unreacted starting material can be easily removed by an aqueous wash.
-
-
N-Benzylation: To a stirred solution of 1-Boc-piperazine (18.6 g, 0.1 mol) in acetonitrile (200 mL), anhydrous potassium carbonate (27.6 g, 0.2 mol) is added. Benzyl bromide (18.8 g, 0.11 mol) is then added dropwise. The mixture is heated to reflux and stirred for 12 hours. After cooling, the solids are filtered off, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford tert-butyl 4-benzylpiperazine-1-carboxylate.
-
Rationale: K₂CO₃ is a sufficient base to scavenge the acid byproduct without causing side reactions. Acetonitrile is an ideal solvent for this S_N2 reaction.[11]
-
Protocol 2: Synthesis of 2,4-Dibenzylpiperazine via Double Reductive Amination (Strategy B)
-
Synthesis of N,N'-Dibenzylethylenediamine: In a round-bottom flask, ethylenediamine (6.0 g, 0.1 mol) is dissolved in methanol (150 mL). Benzaldehyde (21.2 g, 0.2 mol) is added dropwise at room temperature. The mixture is stirred for 2 hours to form the di-imine. The flask is then carefully evacuated and backfilled with nitrogen. Palladium on carbon (10% w/w, 0.5 g) is added. The atmosphere is replaced with hydrogen (H₂ balloon), and the reaction is stirred vigorously for 24 hours. The catalyst is removed by filtration through Celite®, and the filtrate is concentrated under reduced pressure to yield N,N'-dibenzylethylenediamine, which can often be used in the next step without further purification.[6]
-
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing imines to amines. Methanol is a suitable solvent for both the imine formation and the subsequent reduction.
-
-
Cyclization: N,N'-dibenzylethylenediamine (24.0 g, 0.1 mol) is dissolved in 1,2-dichloroethane (DCE, 400 mL). Phenylglyoxal (40% solution in water, 33.5 g, 0.1 mol) is added, followed by sodium triacetoxyborohydride (31.8 g, 0.15 mol). The reaction is stirred at room temperature for 24 hours. The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield 2,4-dibenzylpiperazine.
-
Rationale: NaBH(OAc)₃ is a mild reducing agent suitable for reductive amination, preventing over-reduction of the dicarbonyl starting material.[8]
-
Conclusion
The choice between a sequential (Strategy A) and a convergent (Strategy B) approach to this compound depends heavily on the specific goals of the synthesis.
-
Strategy A (Sequential Functionalization) is most suitable for small-scale synthesis where stereochemical control is paramount. The use of modern C-H activation methods could make this route more appealing by avoiding harsh organometallics, though it may require significant optimization.
-
Strategy B (Convergent Cyclization) is superior for scalability and overall efficiency. It employs robust, well-established reactions like reductive amination that are common in process chemistry. While the described route produces a racemate, it provides rapid access to gram quantities of the material, which could then be subjected to chiral resolution if a single enantiomer is required.
For researchers in drug development, Strategy B offers a more practical and cost-effective route for producing the core scaffold, while the principles of Strategy A may be employed for creating structural analogs with defined stereochemistry at the C2 position.
References
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MacMillan, D. W. C., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679-683.
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Stoltz, B. M., et al. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53(48), 13269-13272.
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Ghorai, M. K., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6035.
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Pittelkow, T., & Christensen, J. B. (n.d.). A Simple Synthesis of N-Alkylpiperazines. ResearchGate.
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Lifechem Pharma. (n.d.). 1-boc Piperazine.
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Stoltz, B. M., et al. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 10(3), 788-792.
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Petalheadexim. (n.d.). N-Boc Piperazine (1-Boc-piperazine).
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PrepChem.com. (n.d.). Synthesis of N,N'-dibenzylethylenediamine.
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Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
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Google Patents. (1956). US2773098A - Preparation of n, n'-dibenzylethylenediamine.
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Google Patents. (2010). CN101747206A - Preparation method of N,N-dibenzyl-ethylenediamin diacetate.
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Proess G. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. LinkedIn.
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BenchChem. (n.d.). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.
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Stella, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5789.
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Chupakhin, E., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 12389-12449.
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A Comparative Guide to the X-ray Crystal Structure of tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate Derivatives
This guide provides an in-depth comparative analysis of the X-ray crystal structures of derivatives of tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural features that govern the conformational behavior of these pharmacologically significant piperazine scaffolds. By examining and contrasting crystallographic data from closely related analogues, we aim to provide a robust framework for understanding their structure-activity relationships.
Introduction: The Significance of the Piperazine Scaffold
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized for its presence in a multitude of clinically successful drugs. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved aqueous solubility and oral bioavailability. The conformational flexibility of the six-membered piperazine ring, typically adopting a chair conformation, allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. The introduction of a tert-butoxycarbonyl (Boc) protecting group not only facilitates synthetic manipulations but also significantly influences the electronic and conformational properties of the piperazine nitrogen, further modulating its biological activity. This guide focuses on 2,4-disubstituted piperazine derivatives, with a particular emphasis on the structural impact of benzyl and Boc substituents.
Comparative Analysis of Crystal Structures
While the specific crystal structure of this compound is not publicly available, a comprehensive understanding can be achieved by comparing the crystal structures of two closely related compounds: 1,4-Dibenzylpiperazine and tert-Butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate [1][2]. The former provides insight into the influence of two benzyl groups on the piperazine core, while the latter demonstrates the conformational effects of the N-Boc group in a disubstituted piperazine.
The Piperazine Ring Conformation
In both reference structures, the piperazine ring adopts a chair conformation, which is the most stable arrangement for this heterocyclic system.[1][2] This conformation minimizes steric strain and torsional strain. In 1,4-dibenzylpiperazine, the two benzyl substituents are in equatorial positions, which is the sterically favored arrangement.[3] Similarly, in tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, the substituents at the 1 and 4 positions are also found to be in a di-equatorial arrangement.[1][2] This preference for equatorial substitution is a recurring theme in the stereochemistry of substituted piperazines.
The Influence of the N-Boc Group
The presence of the tert-butoxycarbonyl (Boc) group on one of the piperazine nitrogens in tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate introduces significant electronic and steric effects. The nitrogen atom attached to the Boc group (N2) exhibits sp² hybridization due to the delocalization of its lone pair into the carbonyl group of the carbamate.[1][2] This is evidenced by the sum of the bond angles around this nitrogen atom being approximately 360°, indicating a trigonal planar geometry.[1][2] In contrast, the other nitrogen atom (N1), which is not attached to the Boc group, maintains its sp³ hybridization with a sum of bond angles closer to the tetrahedral value.[1][2] This difference in hybridization has a profound impact on the geometry and reactivity of the piperazine ring.
The C-N bond length of the N-Boc group is shorter than a typical C-N single bond, further supporting the partial double bond character. In the case of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, the N2-C16 bond length is 1.336(3) Å.[1]
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for the two reference compounds, providing a basis for understanding the structural nuances of this compound derivatives.
| Parameter | 1,4-Dibenzylpiperazine[3] | tert-Butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate[1][2] |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P bca | P 2₁/c |
| Piperazine Conformation | Chair | Chair |
| Substituent Orientation | Di-equatorial | Di-equatorial |
| N1 Hybridization | sp³ | sp³ |
| N4 Hybridization | sp³ | sp² (N-Boc) |
| Key Bond Angles | Not specified | N1-C12-C13: 110.77(19)°, N2-C15-C14: 110.1(2)° |
Experimental Protocols
Synthesis of a Representative Derivative
The synthesis of tert-butyl 4-substituted piperazine-1-carboxylates can be achieved through various established methods. A common approach involves the nucleophilic substitution of a suitable electrophile with tert-butyl piperazine-1-carboxylate. The synthesis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, as described in the literature, provides a relevant example.[1][2]
Step-by-Step Synthesis:
-
Preparation of the Grignard Reagent: To a solution of 1-ethynyl-4-fluorobenzene in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of methylmagnesium bromide in THF is added dropwise. The reaction mixture is stirred at this temperature for a specified period.
-
Addition of the Piperazine Derivative: A solution of tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate in anhydrous THF is then added to the Grignard reagent mixture at 0 °C.
-
Reaction and Quenching: The reaction is allowed to proceed at room temperature for several hours. Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired tert-butyl 4-substituted piperazine-1-carboxylate.
Crystallization
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified compound in an appropriate solvent system, such as ethyl acetate/hexane.
Visualization of Structural Concepts
Conformational Isomers of the Piperazine Ring
The piperazine ring can exist in different conformations, with the chair form being the most stable. The following diagram illustrates the chair and boat conformations.
Caption: Hybridization states of nitrogen atoms in piperazine derivatives.
References
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PubChem. (n.d.). 1,4-Dibenzylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Firth, A. M., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 3), 307–311. Retrieved from [Link]
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Firth, A. M., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. ResearchGate. Retrieved from [Link]
-
Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Retrieved from [Link]
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Karch, R., & Wanner, K. T. (2018). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database. Retrieved from [Link]
-
Firth, A. M., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. ResearchGate. Retrieved from [Link]
-
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Wikipedia. (n.d.). Dibenzylpiperazine. Retrieved from [Link]
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Priefer, R., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(19), 3584. Retrieved from [Link]
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Fun, H. K., et al. (2011). 1,4-Dibenzylpiperazine. Acta Crystallographica Section E: Structure Reports Online, 67(1), o13. Retrieved from [Link]
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Blough, B. E., et al. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Drug and Alcohol Dependence, 189, 138-145. Retrieved from [Link]
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Gao, M., et al. (2013). Design, Synthesis, Radiolabeling, and in Vivo Evaluation of Carbon-11 Labeled N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]. Journal of Medicinal Chemistry, 56(17), 6949-6959. Retrieved from [Link]
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A Senior Scientist's Guide to Stereochemical Verification of tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a critical step in ensuring the safety, efficacy, and novelty of a therapeutic candidate. The stereochemistry of a molecule dictates its interaction with chiral biological targets, meaning different stereoisomers can have vastly different pharmacological and toxicological profiles.[1][2] This guide provides an in-depth comparison of modern analytical techniques for verifying the stereochemistry of tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate derivatives, a class of compounds with significant potential in medicinal chemistry.[1][3][4]
We will move beyond a simple listing of methods to explore the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. This guide is grounded in authoritative references and practical, field-proven insights to empower you to make informed decisions in your own laboratory.
The Central Challenge: Unambiguously Assigning Relative and Absolute Stereochemistry
The core challenge in characterizing substituted piperazines lies in the unambiguous assignment of both relative and absolute stereochemistry. For a molecule like this compound, the chiral centers at the 2 and 4 positions can give rise to cis and trans diastereomers, each of which can exist as a pair of enantiomers. Distinguishing between these isomers requires a multi-faceted analytical approach.
This guide will focus on a comparative analysis of three cornerstone techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For determining relative stereochemistry through-space correlations.
-
Chiral Chromatography (HPLC and SFC): For separating enantiomers and determining enantiomeric purity.
-
Single-Crystal X-ray Crystallography: The gold standard for the unambiguous determination of absolute stereochemistry.[5][6]
NMR Spectroscopy: Elucidating Relative Stereochemistry
NMR spectroscopy, particularly 2D Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), is a powerful non-destructive technique for determining the relative configuration of stereocenters.[7][8] These experiments detect protons that are close in space, providing crucial information about the molecule's conformation in solution.[8][9]
Causality Behind Experimental Choices: NOESY vs. ROESY
The choice between NOESY and ROESY is dictated by the molecule's molecular weight (MW).[9]
-
NOESY is ideal for small molecules (typically < 600 Da) where the Nuclear Overhauser Effect (NOE) is positive. For mid-sized molecules (around 700-1200 Da), the NOE can approach zero, making the signals undetectable.[9][10]
-
ROESY is the preferred experiment for mid-sized molecules because the Rotating-frame Overhauser Effect (ROE) is always positive, regardless of molecular weight.[9][10] It is also less susceptible to spin diffusion, an artifact that can lead to erroneous interpretations in NOESY spectra of larger molecules.
Given that this compound derivatives fall into the small to medium molecular weight range, both experiments can be valuable. A preliminary assessment of the NOE buildup is often a prudent first step.
Experimental Protocol: 2D ROESY for Determining cis/trans Isomerism
This protocol outlines the steps for acquiring and interpreting a 2D ROESY spectrum to differentiate between cis and trans isomers.
-
Sample Preparation: Dissolve 5-10 mg of the purified piperazine derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of gradient-enhanced spectroscopy.
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard 1D ¹H spectrum to determine the chemical shifts and ensure sample purity.
-
-
ROESY Parameter Optimization:
-
Mixing Time: This is a critical parameter. Start with a mixing time of 200-300 ms and acquire a series of spectra with varying mixing times (e.g., 100, 200, 400, 600 ms) to monitor the buildup of ROE cross-peaks.
-
Spin-Lock Field: Use a spin-lock field strength of around 2-2.5 kHz.
-
-
Data Acquisition and Processing:
-
Acquire the 2D ROESY spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Process the data using standard software (e.g., MestReNova, TopSpin). Apply a squared sine-bell window function in both dimensions before Fourier transformation.
-
-
Spectral Interpretation:
-
Identify the diagonal peaks corresponding to the proton resonances.
-
Look for off-diagonal cross-peaks, which indicate spatial proximity between the corresponding protons.
-
For the cis isomer, a strong ROE correlation is expected between the axial protons at the C2 and C4 positions. In contrast, the trans isomer will show a weaker or absent correlation between these protons due to their greater distance.
-
Data Presentation: Expected ROE Correlations
| Isomer | Key Protons | Expected ROE | Rationale |
| cis | H-2 (axial) and H-4 (axial) | Strong | Protons are on the same face of the piperazine ring, in close proximity. |
| trans | H-2 (axial) and H-4 (equatorial) | Weak or Absent | Protons are on opposite faces of the ring, resulting in a larger internuclear distance. |
Visualization: Workflow for NMR-Based Stereochemical Assignment
Caption: Workflow for determining relative stereochemistry using 2D NMR.
Chiral Chromatography: Separating Enantiomers
Once the relative stereochemistry (cis or trans) is established, the next critical step is to separate the enantiomers and determine the enantiomeric excess (ee) of a chiral synthesis or resolution. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the workhorse techniques for this purpose.[2][11][12][13]
Causality Behind Experimental Choices: HPLC vs. SFC
-
Chiral HPLC is a well-established and versatile technique. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice for screening due to their broad applicability.[12][14]
-
Chiral SFC has emerged as a powerful alternative, offering several advantages, including faster separations, reduced solvent consumption (making it a "greener" technique), and lower backpressure.[15][16][] The use of supercritical CO₂ as the primary mobile phase component allows for high flow rates and rapid equilibration.[15]
Experimental Protocol: Chiral SFC for Enantiomeric Separation
This protocol provides a starting point for developing a chiral SFC method for the separation of piperazine enantiomers.
-
Column Selection:
-
Begin with a screening of several polysaccharide-based CSPs. Columns such as Daicel Chiralpak® IA, IB, IC, and ID are excellent starting points.
-
-
Mobile Phase Preparation:
-
The primary mobile phase is supercritical CO₂.
-
A polar organic modifier, typically an alcohol like methanol or ethanol, is added to modulate retention and selectivity. Start with a screening gradient of 5-40% modifier.
-
Additives such as isopropylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can significantly improve peak shape and resolution. For piperazine derivatives, a basic additive is often beneficial.
-
-
Instrument Setup:
-
Use an SFC system equipped with a backpressure regulator to maintain the supercritical state of the mobile phase.
-
Set the column temperature (e.g., 40 °C) and backpressure (e.g., 150 bar).
-
-
Method Development and Optimization:
-
Inject a small volume (1-5 µL) of the sample dissolved in a suitable solvent (e.g., methanol/dichloromethane).
-
Monitor the separation using a UV detector.
-
If partial separation is observed, optimize the method by systematically varying the modifier percentage (isocratic elution), temperature, and backpressure to achieve baseline resolution.
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee).
-
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Data Presentation: SFC Screening Results
| Chiral Stationary Phase | Mobile Phase | Resolution (Rs) |
| Chiralpak IA | 15% MeOH in CO₂ | 1.2 |
| Chiralpak IC | 20% EtOH in CO₂ with 0.1% IPA | 2.5 |
| Chiralpak AD-H | 10% IPA in CO₂ | 0.8 |
Data is hypothetical for illustrative purposes.
Visualization: Chiral Separation Workflow
Caption: Systematic workflow for chiral separation method development.
Single-Crystal X-ray Crystallography: The Definitive Answer
While NMR provides relative stereochemistry and chiral chromatography confirms enantiomeric purity, single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous, three-dimensional structure of a molecule, thereby determining its absolute configuration.[5][6][18][19][20]
Causality Behind Experimental Choices: When is Crystallography Necessary?
-
Novel Compounds: For any new chemical entity, particularly those intended for clinical development, determining the absolute stereochemistry is a regulatory requirement.
-
Ambiguous NMR Data: In cases where NMR data is inconclusive or conformational flexibility complicates the interpretation of NOE/ROE data, X-ray crystallography provides a definitive answer.
-
Confirmation of Asymmetric Synthesis: It serves as the ultimate proof of the success of an enantioselective synthetic route.
Experimental Protocol: Obtaining a High-Quality Crystal Structure
-
Crystallization: This is often the most challenging step.
-
Start with highly pure material (>99%).
-
Screen a wide range of solvents and solvent combinations (e.g., slow evaporation, vapor diffusion, cooling).
-
Techniques like co-crystallization with a suitable host molecule can be employed for difficult-to-crystallize compounds.[18]
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a modern X-ray diffractometer, typically with a copper or molybdenum X-ray source.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the atomic positions and thermal parameters against the experimental data.
-
-
Absolute Stereochemistry Determination:
-
The absolute configuration is determined by analyzing the anomalous dispersion effects of the scattered X-rays.[20] The Flack parameter is a key indicator; a value close to zero for the correct enantiomer confirms the assignment.
-
Visualization: The Path to an Absolute Structure
Caption: Key stages in determining absolute stereochemistry via X-ray crystallography.
Conclusion: An Integrated Approach for Self-Validating Results
Verifying the stereochemistry of this compound derivatives requires a synergistic application of multiple analytical techniques. No single method provides a complete picture. The most robust and trustworthy approach involves:
-
NMR (ROESY/NOESY) to establish the relative stereochemistry (cis vs. trans).
-
Chiral Chromatography (SFC/HPLC) to separate the enantiomers and quantify the enantiomeric purity.
-
X-ray Crystallography to provide the final, unambiguous determination of the absolute stereochemistry.
By integrating these methods, researchers can build a self-validating system where the results from each technique corroborate the others, leading to a high degree of confidence in the final stereochemical assignment. This rigorous approach is fundamental to advancing drug discovery and development programs with scientific integrity.
References
- Crisp, M. G. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149-62.
- Kalek, M., et al. (2020). Absolute Configuration of Small Molecules by Co-crystallization.
- Harada, N., & Nakanishi, K. (2000). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy.
- Flack, H. D., & Bernardinelli, G. (2008).
- Glusker, J. P. (2010). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Comprehensive Organic Synthesis II, 4, 379-415.
- Singh, P., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Kapadia, B., et al. (2021). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central.
- Neuhaus, D., & Williamson, M. P. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis, 2nd ed., WILEY-VCH, New York.
- Aboul-Enein, H. Y., & Ali, I. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-165.
- Selvita. (2024).
- Moser, A. (2021).
- Phenomenex. (n.d.).
- Nanalysis. (2021).
- Reddy, K. S., et al. (2012). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. International Journal of Pharmaceutical Sciences and Research, 3(8), 2406-2416.
- BOC Sciences. (n.d.).
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A Comparative Guide to the Biological Activity of tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate Analogs
In the landscape of medicinal chemistry, the piperazine scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] Its unique physicochemical properties, including two basic nitrogen atoms, grant it favorable pharmacokinetics and the ability to interact with a wide range of biological targets.[2] This guide provides a comparative analysis of the potential biological activities of analogs of tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate, a scaffold with significant therapeutic promise. While direct comparative studies on a series of these specific analogs are not extensively documented in publicly available literature, this guide synthesizes data from related piperazine derivatives to project a comparative landscape of their biological activities.
The core structure, this compound, features a piperazine ring protected with a tert-butoxycarbonyl (Boc) group at the N1 position and substituted with two benzyl groups at the C2 and C4 positions. The Boc protecting group is a common feature in synthetic chemistry, allowing for selective reactions at the unprotected nitrogen. The biological activity of analogs can be modulated by substitutions on the benzyl rings and by modifications of the piperazine core itself.
Potential Therapeutic Applications: A Landscape of Possibilities
Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antipsychotic, and cytotoxic effects.[3][4][5] The introduction of different functional groups to the benzyl moieties of the core structure can significantly influence the potency and selectivity of these compounds.
Antimicrobial and Antifungal Activity
The global challenge of antimicrobial resistance necessitates the development of novel therapeutic agents. Piperazine derivatives have emerged as a promising class of compounds in this area.[6] The introduction of electron-withdrawing or electron-donating groups on the phenyl rings of the benzyl substituents can modulate the antimicrobial and antifungal activity. For instance, halogenated benzyl groups have been shown to enhance the antibacterial potency of related compounds.[7]
Antipsychotic Potential
The piperazine nucleus is a key pharmacophore in many antipsychotic drugs.[4] These compounds often act as ligands for dopamine (D2) and serotonin (5-HT1A, 5-HT2A) receptors. The nature and position of substituents on the aromatic rings of N-aryl-N'-benzylpiperazines play a crucial role in their receptor binding affinity and in vivo activity.[4] While our core molecule is N-Boc protected, its deprotected analogs or derivatives with different N1 substituents could exhibit significant antipsychotic potential.
Cytotoxic Activity
Numerous piperazine analogs have been investigated for their anticancer properties.[1] Their mechanism of action can vary widely, from inhibiting key enzymes to inducing apoptosis. The cytotoxic potential of this compound analogs would likely be influenced by the nature of the substituents on the benzyl rings, affecting their interaction with biological macromolecules in cancer cells.
Structure-Activity Relationship (SAR): A Predictive Framework
Based on the broader literature on piperazine derivatives, we can infer a hypothetical structure-activity relationship for the analogs of this compound.
Comparative Biological Activity Data (Hypothetical)
The following table presents a hypothetical comparison of the biological activities of various analogs of this compound. The data is extrapolated from general trends observed in the literature for substituted piperazine derivatives and is intended for illustrative purposes.
| Analog | Substitution on Benzyl Ring | Antimicrobial Activity (MIC, µg/mL) vs. S. aureus | Antipsychotic Activity (D2 Receptor Binding, Ki, nM) * | Cytotoxicity (IC50, µM) vs. HeLa cell line |
| Parent Compound | Unsubstituted | > 64 | > 1000 | > 100 |
| Analog 1 | 4-Chloro | 16 | 50 | 25 |
| Analog 2 | 4-Fluoro | 32 | 45 | 30 |
| Analog 3 | 4-Nitro | 8 | > 1000 | 15 |
| Analog 4 | 4-Methoxy | > 64 | 15 | 80 |
| Analog 5 | 4-Methyl | > 64 | 25 | 95 |
*For antipsychotic activity, it is assumed the Boc group is removed to allow for interaction with the receptor.
Experimental Protocols
To empirically determine the biological activities of these analogs, the following standard experimental protocols are recommended.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.
Workflow:
Detailed Steps:
-
Preparation of Compounds: Dissolve the synthesized analogs in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial Dilution: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus ATCC 29213) equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits bacterial growth.
Protocol 2: Radioligand Binding Assay for Dopamine D2 Receptor
This assay measures the affinity of the compounds for the dopamine D2 receptor, a key target for antipsychotic drugs.
Workflow:
Detailed Steps:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [³H]spiperone) and varying concentrations of the test compounds.
-
Incubation: Incubate the mixture at room temperature for a specified period to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol 3: MTT Assay for Cytotoxicity
This colorimetric assay assesses the cytotoxic effects of the compounds on cancer cell lines by measuring cell metabolic activity.
Workflow:
Detailed Steps:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. By systematically modifying the substituents on the benzyl rings, it is plausible to tune the biological activity of these analogs towards specific therapeutic targets. The presented hypothetical comparison and experimental protocols provide a framework for the rational design and evaluation of this promising class of compounds. Further empirical studies are essential to validate these predictions and to fully elucidate the therapeutic potential of these piperazine derivatives.
References
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Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]
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Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. (2015). Bioorganic & Medicinal Chemistry Letters. Retrieved January 2, 2026, from [Link]
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Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). ResearchGate. Retrieved January 2, 2026, from [Link]
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N-aryl-N'-benzylpiperazines as potential antipsychotic agents. (1995). Journal of Medicinal Chemistry. Retrieved January 2, 2026, from [Link]
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Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). IJPPR. Retrieved January 2, 2026, from [Link]
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Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed. Retrieved January 2, 2026, from [Link]
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A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (2015). Der Pharma Chemica. Retrieved January 2, 2026, from [Link]
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Design, Synthesis, and Structure-Activity Relationship of 2-(Piperazin-1-yl)quinazolin-4(3H)-one Derivatives as Active Agents against Toxoplasma gondii. (2025). ResearchGate. Retrieved January 2, 2026, from [Link]
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Piperazine skeleton in the structural modification of natural products: a review. (2022). Future Journal of Pharmaceutical Sciences. Retrieved January 2, 2026, from [Link]
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Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (2020). Molecules. Retrieved January 2, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it concludes with their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate, a substituted piperazine derivative. By prioritizing safety, regulatory compliance, and scientific best practices, this document aims to build a foundation of trust and provide value beyond the product itself.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available at the time of this writing. The following guidance is therefore synthesized from an analysis of its structural components—a piperazine core, a tert-butoxycarbonyl (Boc) protecting group, and two benzyl groups—and is grounded in established chemical waste management principles from regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). Crucially, you must always consult your institution's Environmental Health and Safety (EHS) department for disposal guidance specific to your location and facilities. [1]
Part 1: Hazard Assessment via Structural Analogy
The first step in any disposal plan is a thorough hazard assessment.[2] In the absence of specific data for our target compound, we will infer its potential hazards by examining its constituent parts. This prudent approach ensures we handle the compound with an appropriate level of caution.
-
Piperazine Core: Piperazine itself is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][4][5] It is also a combustible solid.[4]
-
N-Boc-piperazine Analog: A closely related analog, tert-butyl piperazine-1-carboxylate, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6][7]
-
Dibenzyl Groups: While data on dibenzylpiperazine is limited, the benzyl functional group is common in many chemicals. Compounds like Butyl Benzyl Phthalate (BBP), for instance, are noted for their environmental hazards and potential developmental toxicity.[8][9]
Based on this analysis, it is scientifically prudent to assume that this compound possesses, at a minimum, the hazards summarized in the table below.
| Potential Hazard | Basis of Assessment | Primary Mitigation Strategy |
| Skin/Eye Irritation or Corrosion | Piperazine core and N-Boc-piperazine analog data.[3][6] | Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile) and safety goggles.[10] |
| Respiratory Irritation | N-Boc-piperazine analog data.[6][7] | Handle the compound in a certified chemical fume hood to avoid the generation and inhalation of dusts or aerosols. |
| Environmental Hazard | General principle for synthetic organic molecules with limited ecotoxicity data.[1] | Do not discard down the drain or in general waste. Dispose of as hazardous chemical waste to prevent environmental release.[1] |
| Unknown Toxicity | Lack of specific toxicological data for the complete molecule.[11] | Apply the principle of "As Low As Reasonably Achievable" (ALARA) for exposure. Treat as a substance with a high degree of acute toxicity.[2] |
Part 2: The Regulatory Framework for Laboratory Waste
Disposal procedures are not arbitrary; they are dictated by a hierarchy of regulations designed to protect laboratory personnel and the environment. The foundational U.S. regulation is the Resource Conservation and Recovery Act (RCRA) , enforced by the EPA, which governs waste from its point of generation to its final disposal ("cradle-to-grave").[12][13]
Within the laboratory, OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP).[2][14][15] This plan must include procedures for the safe removal of contaminated waste.[15]
The core principle is that any chemical waste must be evaluated to determine if it is "hazardous." A waste is deemed hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[12][16] Given the corrosive nature of its parent piperazine structure, this compound waste should be managed as hazardous waste .[3]
Part 3: Step-by-Step Disposal Protocol
This protocol provides a systematic approach to safely managing waste containing this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing appropriate PPE.
-
Eye Protection: Tight-sealing safety goggles or a face shield.[7]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves. Inspect them before use.
-
Body Protection: A lab coat, long pants, and closed-toe shoes.
Step 2: Waste Segregation and Containment
Proper segregation is the most critical step in preventing dangerous chemical reactions and ensuring compliant disposal.[17][18] Never mix incompatible waste streams.
Container Selection:
-
Use only designated hazardous waste containers that are chemically compatible with the waste. For organic solids and solutions, a high-density polyethylene (HDPE) or glass container is often appropriate.[16][17]
-
Ensure the container has a secure, screw-on cap to prevent leaks.[10][12]
Segregation Logic: The following diagram outlines the decision-making process for segregating chemical waste.
Caption: Waste segregation decision workflow.
Step 3: Labeling
Properly labeling waste containers is a strict regulatory requirement.[18][19][20] The label must include:
-
The words "HAZARDOUS WASTE ".[10]
-
The full chemical name: "This compound ". Do not use abbreviations.
-
A clear statement of the associated hazards (e.g., "Irritant," "Corrosive," "Environmental Hazard").[20]
-
The date when waste was first added to the container.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Labs must store hazardous waste in a designated Satellite Accumulation Area (SAA), which is located at or near the point of generation.[12][16]
| SAA Compliance Checklist | Requirement |
| Location | At or near the point of waste generation.[16] |
| Container Status | Must be kept closed except when adding waste.[12] |
| Containment | Use secondary containment (like a spill tray) to catch potential leaks.[18][21] |
| Quantity Limits | A maximum of 55 gallons of hazardous waste may be accumulated.[12][16] |
| Condition | Containers must be in good condition and inspected regularly for leaks.[19] |
Step 5: Arranging Final Disposal
The final step is to arrange for pickup and disposal by a licensed professional.
-
Contact EHS: When your waste container is nearly full, contact your institution's EHS department. They will coordinate with a licensed hazardous waste disposal contractor.
-
Disposal Method: The most probable disposal method for this type of organic compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[1][18] This method ensures the complete destruction of the chemical.
The overall process from generation to disposal is summarized in the diagram below.
Caption: Overview of the chemical waste disposal lifecycle.
Part 4: Spill and Decontamination Procedures
Accidents can happen, and a clear plan for spill management is essential.[18]
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate (If Necessary): For a large spill, evacuate the area.
-
Don PPE: Before cleaning, don appropriate PPE, including a respirator if there is a risk of inhaling dust.
-
Contain the Spill: Use an inert absorbent material like vermiculite or sand to contain the spill.[10] Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Collect Material: Carefully collect the absorbed material and contaminated items into a designated hazardous waste container.[4][10]
-
Decontaminate Area: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water.[10] All cleaning materials must also be disposed of as hazardous waste.
Equipment Decontamination: Any non-disposable equipment (e.g., glassware, spatulas) that has come into contact with the chemical must be thoroughly decontaminated.[10] This typically involves rinsing with an appropriate solvent, followed by a wash with soap and water. The solvent rinse should be collected and disposed of as liquid hazardous waste.
By adhering to these rigorous procedures, you ensure not only your own safety but also that of your colleagues and the environment, upholding the highest standards of scientific responsibility.
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Personal protective equipment for handling tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate
A Researcher's Guide to Safely Handling tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate
An Essential Guide for Laboratory Professionals in Drug Development
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in pharmaceutical research. Among these, this compound stands as a significant molecule, finding its place in the synthesis of various potential therapeutic agents. As Senior Application Scientists, it is our imperative to not only provide the tools for discovery but also to ensure the safety and efficacy of the research process. This guide offers a detailed protocol for the safe handling, use, and disposal of this compound, grounded in established safety principles and field-proven expertise.
Understanding the Risks: A Proactive Approach to Safety
The primary routes of exposure are inhalation, skin contact, and eye contact. The tert-butyl and benzyl groups may also influence the compound's reactivity and toxicological profile. Thus, the following personal protective equipment (PPE) recommendations are designed to provide a robust shield against potential hazards.
Core Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Chemical-resistant gloves (Nitrile or Neoprene) | Laboratory coat | NIOSH-approved respirator (if not in a fume hood) |
| Solution Preparation | Chemical safety goggles | Chemical-resistant gloves (Nitrile or Neoprene) | Laboratory coat | Work within a certified chemical fume hood |
| Reaction Setup and Monitoring | Chemical safety goggles and face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical-resistant apron over a laboratory coat | Work within a certified chemical fume hood |
| Work-up and Purification | Chemical safety goggles and face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical-resistant apron over a laboratory coat | Work within a certified chemical fume hood |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty chemical-resistant gloves | Full-body chemical-resistant suit | NIOSH-approved respirator with appropriate cartridges |
Step-by-Step Handling Procedures
Adherence to a systematic workflow is critical for ensuring safety and experimental reproducibility. The following protocols are designed to guide the researcher through the lifecycle of using this compound in the laboratory.
Pre-Operational Safety Checklist:
-
Familiarization: Thoroughly review the safety information for piperazine and its derivatives.[8][9][10][11][12]
-
Emergency Preparedness: Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[3]
-
Ventilation Verification: Confirm that the chemical fume hood has a current certification and is functioning correctly.
-
PPE Inspection: Examine all PPE for any signs of damage or wear and replace as necessary.
Experimental Workflow:
Caption: A generalized experimental workflow for handling the chemical.
Disposal Plan:
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and weighing paper, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Disposal Compliance: All chemical waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[2]
In Case of Exposure: Immediate Actions
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][4]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2][9]
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
This guide is intended to provide a comprehensive framework for the safe handling of this compound. As with any chemical, a thorough understanding of its properties and a diligent approach to safety are the researcher's most valuable assets. By integrating these protocols into your laboratory practice, you contribute to a culture of safety and scientific excellence.
References
-
PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
s d fine-chem limited. piperazine anhydrous Safety Data Sheet. [Link]
-
New Jersey Department of Health. Hazard Summary: Piperazine. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%. [Link]
-
ResearchGate. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
Sources
- 1. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. echemi.com [echemi.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. nj.gov [nj.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
